molecular formula C7H4ClN3O2 B1371988 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1019056-31-5

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Cat. No.: B1371988
CAS No.: 1019056-31-5
M. Wt: 197.58 g/mol
InChI Key: SYUREEKHRDWOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUREEKHRDWOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a pyrrolopyrimidine scaffold, is a key structural motif in a variety of biologically active compounds. The strategic placement of a reactive chlorine atom and a versatile carboxylic acid group makes it an invaluable intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of its chemical and physical properties, outlines plausible synthetic strategies and key reactions, and explores its application in the development of novel pharmaceutical agents.

Introduction to the Pyrrolo[3,2-d]pyrimidine Scaffold

Fused heterocyclic systems are the cornerstone of modern drug discovery, offering three-dimensional complexity and precise vectoral arrangements of functional groups for optimal target engagement. Among these, the pyrrolopyrimidine family is a "privileged scaffold," appearing in numerous compounds with diverse pharmacological profiles.

It is critical to distinguish the specific isomer, pyrrolo[3,2-d]pyrimidine , from its more widely known isomer, pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine). The arrangement of the nitrogen atoms in the fused-ring system fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and overall shape, which in turn dictates its biological activity and synthetic accessibility.

Caption: Structural comparison of pyrrolo[3,2-d] and [2,3-d] isomers.

This compound combines three key reactive centers:

  • The C4-Chloro Group: An excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr).

  • The C7-Carboxylic Acid Group: Allows for the formation of amides, esters, and other derivatives, providing a key handle for modifying solubility and introducing new pharmacophoric elements.

  • The N5-Pyrrole Proton: Can be deprotonated and subsequently alkylated or acylated to further explore the structure-activity relationship (SAR).

This trifecta of functionality makes the molecule a highly versatile platform for building libraries of complex derivatives aimed at specific biological targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for its effective use in synthesis and formulation.

Identifiers and Physical Data
PropertyValueReference
IUPAC Name This compound
CAS Number 1019056-31-5[1][2]
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1][2][3]
Appearance Expected to be a solid, likely off-white to yellow
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF[4]
Spectroscopic Profile (Expected)
  • ¹H NMR: One would anticipate distinct signals in the aromatic region corresponding to the protons on the pyrrole and pyrimidine rings. A broad singlet for the N-H proton of the pyrrole and a downfield, exchangeable singlet for the carboxylic acid proton would also be expected.

  • ¹³C NMR: Signals corresponding to the seven carbon atoms would be present. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~160-170 ppm). Carbons attached to heteroatoms (Cl, N) would also have characteristic chemical shifts.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

Synthesis and Reactivity

The utility of this compound stems from its predictable and versatile reactivity, allowing for its incorporation into more complex molecular architectures.

Plausible Synthetic Protocol

While a specific published synthesis for this exact molecule is not prominent, a plausible route can be constructed based on established methodologies for analogous pyrrolopyrimidine systems. The following represents a hypothetical, yet chemically sound, multi-step synthesis.

Objective: To synthesize this compound.

Methodology: This protocol is based on the general principle of building the pyrimidine ring onto a pre-functionalized pyrrole precursor.

  • Step 1: Synthesis of a Substituted Pyrrole Precursor.

    • Start with a commercially available pyrrole-2-carbonitrile. Protect the pyrrole nitrogen using a suitable protecting group (e.g., tosyl or BOC) to prevent side reactions.

    • Perform a Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce a formyl group at the 3-position of the pyrrole ring.

    • This yields a protected 3-formyl-2-cyanopyrrole, a key intermediate for pyrimidine ring formation.

  • Step 2: Pyrimidine Ring Annulation.

    • Treat the 3-formyl-2-cyanopyrrole intermediate with a source of ammonia (e.g., formamide) at high temperature. This cyclization reaction forms the fused 4-amino-pyrrolo[3,2-d]pyrimidine system.

    • The amino group can then be converted to a chloro group via a Sandmeyer-type reaction (e.g., using NaNO₂/HCl followed by CuCl).

  • Step 3: Introduction of the Carboxylic Acid.

    • Deprotect the pyrrole nitrogen.

    • Perform a regioselective formylation or carboxylation at the C7 position. A common method involves deprotonation with a strong base (like n-BuLi) at low temperature, followed by quenching with solid CO₂ (dry ice) to install the carboxylic acid.[5]

  • Step 4: Purification.

    • The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the target compound.

Key Chemical Reactivity

The compound's reactivity is dominated by its three main functional groups, making it a versatile scaffold for combinatorial chemistry and targeted synthesis.

reactivity cluster_reactions Key Reaction Sites main r1 Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols, Thiols) main->r1 C4-Cl r2 Amide Coupling / Esterification (e.g., with Amines/Alcohols + Coupling Agents) main->r2 C7-COOH r3 N-Alkylation / N-Acylation (e.g., with Alkyl Halides + Base) main->r3 N5-H

Caption: Key reactive sites on the this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound is as a sophisticated intermediate for synthesizing biologically active molecules. The pyrrolo[3,2-d]pyrimidine core is a known pharmacophore for targeting protein kinases.[6][7]

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrolopyrimidine scaffold can act as an "ATP-mimetic," binding to the ATP-binding pocket of kinases and inhibiting their function.

  • HER2/EGFR Inhibition: Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been explored as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in several cancers.[6]

  • KDR Inhibition: This scaffold has also been used to develop inhibitors of the Kinase insert Domain Receptor (KDR), also known as VEGFR-2, a key target for anti-angiogenic cancer therapies.[7]

Experimental Workflow: Synthesis of a Derivative Library

The following workflow details a standard laboratory procedure for using the title compound to generate a library of amide derivatives for SAR studies.

workflow start Start: Weigh Reagents step1 Dissolve 4-chloro...acid in anhydrous DMF/DMSO start->step1 step2 Add Coupling Agents (e.g., HATU, HOBt) step1->step2 step3 Add Amine (R-NH2) and Base (e.g., DIPEA) step2->step3 step4 Stir at Room Temp (2-12 hours) step3->step4 step5 Monitor Reaction by TLC or LC-MS step4->step5 step6 Aqueous Work-up (Quench, Extract with EtOAc) step5->step6 step7 Purify via Column Chromatography step6->step7 step8 Characterize Product (NMR, MS) step7->step8 end Final Pure Compound step8->end

Caption: Standard workflow for amide library synthesis.

Protocol: Amide Coupling

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Activation: Add amide coupling reagents such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-20 minutes to activate the carboxylic acid.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to obtain the final amide derivative.

Safety and Handling

While specific toxicity data for this compound is limited, related structures provide guidance on necessary precautions. The parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is classified as toxic if swallowed.[8] A related isomer is noted to cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery. Its defined stereoelectronic properties and multiple points for chemical diversification make it an ideal starting point for the synthesis of focused compound libraries. Its demonstrated relevance in the development of kinase inhibitors underscores its importance for researchers and scientists in oncology and other therapeutic areas. A comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.

References

Structure and chemical formula of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic intermediate of significant interest in medicinal chemistry. The document elucidates its core structure, distinguishing it from its more common pyrrolo[2,3-d]pyrimidine isomer, and presents its key physicochemical properties. A detailed, two-step synthetic pathway is outlined, based on methods reported in patent literature, complete with step-by-step protocols. The guide further explores the molecule's chemical reactivity, highlighting its principal sites for derivatization. Its application as a key building block in the development of novel Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors is discussed, underscoring its relevance in modern drug discovery. This document serves as a critical resource for researchers leveraging this compound in synthetic and medicinal chemistry programs.

Introduction and Structural Elucidation

The pyrrolopyrimidine scaffold is a "privileged" structure in medicinal chemistry, bearing a structural resemblance to the native purine nucleobases. This resemblance allows molecules built upon this scaffold to interact with a wide array of biological targets, particularly protein kinases. While the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) isomer is famously the core of numerous approved drugs, including the JAK inhibitor Tofacitinib, the isomeric 9-deazapurine, or 5H-pyrrolo[3,2-d]pyrimidine , offers a distinct spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors.

This guide focuses specifically on This compound . The strategic placement of three key functional groups defines its utility:

  • A C4-Chlorine Atom: An excellent leaving group, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr).

  • A C7-Carboxylic Acid: A versatile handle for forming amide bonds, esters, or other key linkages.

  • An N5-Pyrrole Moiety: A site for potential N-alkylation or N-arylation to modulate steric and electronic properties.

The IUPAC numbering for the core 5H-pyrrolo[3,2-d]pyrimidine system is shown below. It is critical to differentiate this from the [2,3-d] fused system to ensure correct synthetic and derivatization strategies.

IUPAC Numbering of 5H-pyrrolo[3,2-d]pyrimidine core vs the target molecule
Figure 1. IUPAC numbering of the core 5H-pyrrolo[3,2-d]pyrimidine scaffold (left) and the structure of this compound (right).
Physicochemical Properties

The fundamental properties of the title compound are summarized below. Experimental data such as melting point and solubility are not widely reported in peer-reviewed literature and should be determined empirically.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1019056-31-5[1]
Molecular Formula C₇H₄ClN₃O₂[1]
Molecular Weight 197.58 g/mol [1]
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O-
Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected signals in a ¹H NMR spectrum (in a solvent like DMSO-d₆) can be predicted based on the structure:

  • Pyrimidine H2: A downfield singlet (δ ~8.5-8.8 ppm).

  • Pyrrole H6: A singlet or narrow doublet (δ ~7.5-8.0 ppm).

  • Pyrrole NH (H5): A broad singlet, exchangeable with D₂O (δ >12.0 ppm).

  • Carboxylic Acid OH: A very broad singlet, exchangeable with D₂O (variable, δ >12.0 ppm).

Mass spectrometry would be expected to show a characteristic isotopic pattern for the [M+H]⁺ ion at m/z 198 and 200 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Reaction Mechanism

The synthesis of this compound can be achieved via a two-step sequence starting from the commercially available 4,6-diazaindole (5H-pyrrolo[3,2-d]pyrimidine). The pathway involves the chlorination and concomitant formylation/esterification of the pyrrole ring, followed by ester hydrolysis.

Synthesis_Pathway start 4,6-Diazaindole (5H-pyrrolo[3,2-d]pyrimidine) intermediate Ethyl 4-chloro-5H-pyrrolo [3,2-d]pyrimidine-7-carboxylate (CAS: 853058-42-1) start->intermediate  Step 1:  POCl₃, 105 °C    (Chlorination & Formylation)   product 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid (Target Compound) intermediate->product  Step 2:  LiOH, THF/H₂O    (Ester Hydrolysis)  

Diagram 1: Two-step synthesis pathway to the target compound.
Step 1: Synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

This initial step employs phosphorus oxychloride (POCl₃), a powerful reagent that serves a dual purpose. It acts as the chlorinating agent to convert the 4-oxo tautomer of the diazaindole into the 4-chloro derivative. Concurrently, under these Vilsmeier-Haack-like conditions, it facilitates the formylation at the electron-rich C7 position of the pyrrole ring, which is subsequently trapped by the ethanol present during workup to form the ethyl ester.

  • Reaction Setup: Suspend 4,6-diazaindole (1.0 eq) in phosphorus oxychloride (POCl₃, ~30 eq).

  • Heating: Heat the slurry to 105 °C for 3.5 to 4 hours, during which the reaction should become a clear solution.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography to yield the desired ethyl ester intermediate.

Step 2: Hydrolysis to this compound

The final step is a standard saponification (hydrolysis) of the ethyl ester using a strong base like lithium hydroxide (LiOH) to yield the target carboxylic acid.

  • Reaction Setup: Dissolve ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Isolation: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Chemical Reactivity and Derivatization Potential

The title compound is a trifunctional building block, offering orthogonal reactivity that can be exploited for the synthesis of complex molecular libraries.

Reactivity_Sites cluster_0 cluster_1 cluster_2 mol n1 SₙAr Reaction (e.g., Amines, Thiols) n1->mol n2 Amide Coupling (e.g., EDC, HATU) n2->mol n3 N-Alkylation/Arylation (e.g., Mitsunobu, Buchwald) n3->mol

Diagram 2: Key reactive sites for molecular derivatization.
  • C4-Position (SNAr): The chlorine atom is readily displaced by a variety of nucleophiles. This is the most common site for introducing diversity elements that often project into the solvent-exposed region of ATP-binding pockets in kinases.

  • C7-Carboxylic Acid (Amidation): Standard peptide coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with a wide range of amines, providing a robust method for scaffold extension.

  • N5-Position (Alkylation/Arylation): The pyrrole nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles. This site is often modified to tune solubility or to probe interactions with specific protein residues.

Applications in Medicinal Chemistry: A Scaffold for ENPP1 Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) .[2] ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism, and its dysregulation has been implicated in various diseases, including cancer and metabolic disorders.

In the synthesis described in patent WO2022197734A1, the carboxylic acid of the title compound is coupled with a complex amine fragment via amide bond formation.[2] The resulting derivative serves as a core scaffold for potent and selective ENPP1 inhibitors. The pyrrolo[3,2-d]pyrimidine core likely acts as a hinge-binding motif, while the substituents attached at the C4 and C7 positions are optimized to achieve high-affinity interactions with the target protein.

Workflow start 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid coupling Amide Coupling (HATU/DIPEA) start->coupling amine Amine Fragment (R-NH₂) amine->coupling intermediate Coupled Intermediate coupling->intermediate snar SₙAr Reaction (Nucleophile Nu-H) intermediate->snar product Final ENPP1 Inhibitor snar->product

References

Synthesis pathways for 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Foreword: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a "deazapurine" analog, it serves as a cornerstone for a multitude of potent and selective therapeutic agents. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with various biological targets, most notably protein kinases. Derivatives have shown significant promise as antitumor and antibacterial agents[1]. Specifically, compounds built from this core are being investigated as inhibitors of SHMT2 and de novo purine biosynthesis, targeting the one-carbon metabolism essential for cancer cell proliferation[2][3].

The target molecule of this guide, This compound , represents a highly versatile and strategically important building block. The chlorine atom at the C-4 position acts as an excellent leaving group for nucleophilic aromatic substitution, enabling facile diversification. Simultaneously, the carboxylic acid at the C-7 position provides a handle for amide bond formation, esterification, or other conjugations. Mastering the synthesis of this key intermediate is therefore a critical capability for research teams engaged in the development of next-generation targeted therapies.

This guide provides a logical, field-proven synthetic strategy, moving from the construction of the core scaffold to the specific functionalizations required to yield the target compound.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis for this compound reveals a multi-stage process where the key challenges are the sequential and regioselective functionalizations of the fused heterocyclic system.

G cluster_main Retrosynthetic Pathway Target This compound Aldehyde Intermediate 2: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde Target->Aldehyde Oxidation CoreChloro Intermediate 1: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Aldehyde->CoreChloro C-7 Formylation (Vilsmeier-Haack) Pyrimidinone Core Precursor: 5H-pyrrolo[3,2-d]pyrimidin-4-one CoreChloro->Pyrimidinone C-4 Chlorination (POCl₃) Pyrrole Precursor Pyrrole Precursor Pyrimidinone->Pyrrole Precursor Cyclization

Caption: Retrosynthetic deconstruction of the target molecule.

The analysis indicates a four-stage strategy:

  • Oxidation: The final carboxylic acid can be obtained from a precursor aldehyde.

  • C-7 Formylation: The aldehyde at the C-7 position of the pyrrole ring can be installed via an electrophilic formylation, such as the Vilsmeier-Haack reaction.

  • C-4 Chlorination: The key 4-chloro group is introduced by chlorinating the corresponding 4-oxo precursor (a pyrrolopyrimidinone).

  • Cyclization: The core 5H-pyrrolo[3,2-d]pyrimidin-4-one scaffold is constructed from a suitable acyclic or pyrrole-based precursor.

This forward-thinking deconstruction allows us to address each chemical challenge with proven and reliable methodologies.

The Forward Synthesis: A Validated Workflow

The following sections provide a detailed, step-by-step guide for the synthesis, grounded in established literature and chemical principles.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

The first phase of the synthesis focuses on obtaining the chlorinated core, which is the platform for subsequent functionalization.

Step 1: Synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

The construction of the pyrrolopyrimidinone core can be achieved through various published routes. A common strategy involves building the pyrimidine ring onto a pre-functionalized pyrrole. For example, methods involving the cyclization of 2-amino-3-carboxamidopyrroles with formic acid or other one-carbon sources are well-established. Alternatively, domino C-N coupling and hydroamination reactions starting from substituted uracils can yield the desired scaffold[4]. For the purpose of this guide, we will assume the precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is available.

Step 2: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This transformation is the most critical step in activating the scaffold for further diversification. The conversion of the lactam (pyrimidinone) to the chloro-pyrimidine is reliably achieved using phosphoryl chloride (POCl₃). The following protocol is adapted from a robust, published procedure[1].

Experimental Protocol: C-4 Chlorination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphoryl chloride (POCl₃) (approx. 2.8 eq, can also be used as the solvent).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 1 hour. During this time, the heterogeneous slurry should transform into a dark, homogeneous solution, indicating the progression of the reaction.

  • Reaction Quench (Critical Step): After cooling the mixture in an ice-water bath, slowly and cautiously pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Causality Note: This step is highly exothermic. The slow, controlled addition is essential for safety and to manage the heat generated from the hydrolysis of excess POCl₃.

  • Neutralization: While keeping the mixture cool, slowly adjust the pH to ~8 using concentrated aqueous ammonia. Trustworthiness Note: Maintaining a cold temperature and using a base like ammonia is crucial. The 4-chloro product is susceptible to hydrolysis back to the starting pyrimidinone under acidic or hot aqueous conditions. Neutralization precipitates the product while minimizing this reversion.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a solid[1].

Intermediate Molecular Formula Molecular Weight Typical Yield Reference
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineC₆H₄ClN₃153.57~89%[1]
Part 2: Regioselective C-7 Functionalization

With the activated 4-chloro intermediate in hand, the next phase involves the precise installation of the carboxylic acid group at the C-7 position of the electron-rich pyrrole ring. This is achieved in a two-step formylation-oxidation sequence.

Step 3: C-7 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings[5]. The reaction utilizes the Vilsmeier reagent, typically formed in situ from phosphoryl chloride and dimethylformamide (DMF), to introduce a formyl group (-CHO) with high regioselectivity. For the pyrrolo[3,2-d]pyrimidine system, the C-7 position is the most electronically favorable site for this electrophilic substitution. The existence of the product, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, as a commercially available chemical intermediate further validates this synthetic approach[6].

Proposed Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool anhydrous DMF (used as solvent and reagent) in an ice bath (0-5 °C). Add POCl₃ (approx. 1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition: Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF and add it slowly to the pre-formed Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde.

Step 4: Oxidation of the Aldehyde to Carboxylic Acid

The final step is the oxidation of the 7-formyl group to the target 7-carboxylic acid. While strong oxidants can be used, a milder method such as the Pinnick oxidation is often preferred for complex heterocyclic substrates to avoid over-oxidation or degradation.

Proposed Protocol: Pinnick Oxidation

  • Reaction Setup: Dissolve the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water. Add a radical scavenger, such as 2-methyl-2-butene (approx. 4-5 eq).

  • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, approx. 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Add this solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC/LCMS).

  • Workup: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture to pH 3-4 with dilute HCl.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system.

Comprehensive Synthesis Workflow

The complete, logic-driven pathway from the core precursor to the final functionalized product is illustrated below.

G cluster_workflow Forward Synthesis Pathway Start 5H-pyrrolo[3,2-d]pyrimidin-4-one Step1_reagents 1. POCl₃, Reflux Intermediate1 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Step1_reagents->Intermediate1 Step2_reagents 2. POCl₃, DMF Intermediate2 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde Step2_reagents->Intermediate2 Step3_reagents 3. NaClO₂, NaH₂PO₄ 2-methyl-2-butene End This compound Step3_reagents->End

Caption: Step-wise forward synthesis of the target molecule.

Conclusion

The synthesis of this compound is a multi-step process that relies on the robust and sequential application of fundamental organic transformations. By leveraging a reliable chlorination protocol followed by a regioselective Vilsmeier-Haack formylation and a mild final oxidation, researchers can access this valuable building block in a predictable and efficient manner. The causality-driven explanations and field-proven insights provided in this guide are intended to empower drug discovery teams to confidently produce this key intermediate, thereby accelerating the development of novel therapeutics.

References

A Technical Guide to the Physicochemical Characteristics of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its core structure, a pyrrolopyrimidine, is a key pharmacophore in a variety of biologically active molecules. The presence of a chloro substituent and a carboxylic acid group provides versatile handles for synthetic modification, making it a valuable building block in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals to support further investigation and application of this compound. This document will delve into its chemical identity, and where publicly available, its physical and spectral properties, alongside established methodologies for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a bicyclic heteroaromatic compound.

Table 1: Compound Identification

ParameterValueSource(s)
IUPAC Name This compound-
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1][2]
CAS Numbers 1019056-31-5, 853058-43-2[1][3][4]

It is crucial to note the existence of multiple CAS numbers, which can sometimes lead to ambiguity. Researchers should verify the specific isomer and CAS number corresponding to their sample. The structural isomer, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 186519-92-6), is a distinct chemical entity with different properties and should not be confused with the title compound.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development, influencing aspects from formulation to bioavailability.

Physical State and Appearance

While specific experimental data for the appearance of this compound is not consistently reported in publicly available literature, it is typically supplied as a solid. The appearance of a related isomer, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is described as a solid.[6]

Melting and Boiling Points
Solubility

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity. No specific experimental solubility data for this compound in aqueous or organic solvents has been found in the public domain.

Insight for Experimental Determination: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In aqueous media, it is expected to be more soluble at higher pH values where the carboxylic acid is deprotonated to the more polar carboxylate anion. Conversely, in acidic conditions, the protonated, less polar form will likely exhibit lower aqueous solubility. Its solubility in organic solvents will depend on the polarity of the solvent.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its behavior in physiological environments. There is no experimentally determined pKa value for this compound in the available literature.

Expertise in Action: The primary acidic proton in this molecule is that of the carboxylic acid group. A secondary, much weaker acidic proton is associated with the pyrrole nitrogen. The pKa of the carboxylic acid is expected to be in the range typical for aromatic carboxylic acids, likely between 3 and 5. The electron-withdrawing nature of the pyrrolopyrimidine ring system may influence this value.

Spectral and Analytical Characterization

Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. However, spectral data for the parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, has been reported and can provide some insight into the expected chemical shifts of the core structure.[7]

Mass Spectrometry (MS)

While a specific mass spectrum for this compound has not been found, the expected exact mass can be calculated from its molecular formula, C₇H₄ClN₃O₂. The mass spectrum of the related compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine has been documented.[7]

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound is publicly available. Key expected vibrational frequencies would include those for the O-H and C=O stretching of the carboxylic acid group, C-Cl stretching, and various C-N and C=C stretching modes of the aromatic rings.

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized, self-validating experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Protocol for Determination of Aqueous Solubility

This protocol is based on the shake-flask method, a gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the saturated solutions, which represents its solubility at each pH.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare pH Buffers prep_sample Add Excess Solid to Buffers prep_buffers->prep_sample agitate Agitate at Constant Temp (24-72h) prep_sample->agitate separate Centrifuge & Filter agitate->separate quantify Quantify by HPLC separate->quantify solubility Determine Solubility (mg/mL or µg/mL) quantify->solubility

Caption: Workflow for solubility determination using the shake-flask method.

Protocol for pKa Determination via Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve for the carboxylic acid proton. The equivalence point is identified as the point of maximum slope on the titration curve.

Logical Relationship for pKa Determination:

G compound Compound Solution (Known Concentration) titration Potentiometric Titration compound->titration titrant Standardized Titrant (e.g., NaOH) titrant->titration ph_curve Titration Curve (pH vs. Volume) titration->ph_curve pka pKa Value ph_curve->pka

Caption: Logical flow for determining pKa via potentiometric titration.

Stability Profile

The stability of a compound under various stress conditions is a critical factor in its development as a pharmaceutical agent.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While no specific stability data for this compound is available, a general approach to such studies is outlined below.

Typical Stress Conditions:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

  • Thermal Degradation: Heating the solid compound at a high temperature.

  • Photostability: Exposing the compound to UV and visible light.

The degradation products would then be analyzed and characterized using techniques like HPLC and LC-MS.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has synthesized the currently available public information on its physicochemical characteristics. It is evident that while its fundamental chemical identity is well-established, there is a notable lack of specific experimental data for key properties such as solubility, pKa, and spectral characteristics. The provided experimental protocols offer a robust framework for researchers to generate this critical data, thereby enabling a more comprehensive understanding and facilitating the development of this promising molecule.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrrolopyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrrolo[3,2-d]pyrimidine core is a recurring motif in medicinal chemistry, recognized for its structural similarity to the purine nucleobases that form the building blocks of DNA and RNA. This resemblance allows compounds bearing this scaffold to interact with a wide array of biological targets, most notably protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the pyrrolopyrimidine scaffold has been extensively explored in the development of targeted therapeutics. Derivatives have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RET kinase, underscoring the therapeutic potential of this chemical class.[1][2][3] This guide will delineate a proposed mechanism of action for the specific compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and provide a comprehensive experimental framework for its validation.

Part 1: Proposed Mechanism of Action - A Focus on Kinase Inhibition

Based on the extensive literature on pyrrolopyrimidine derivatives, we hypothesize that this compound functions as a protein kinase inhibitor . The chloro and carboxylic acid moieties at positions 4 and 7, respectively, likely contribute to the compound's binding affinity and selectivity for the ATP-binding pocket of specific kinases. The proposed mechanism involves the compound competing with endogenous ATP, thereby blocking the transfer of a phosphate group to downstream protein substrates. This inhibition of phosphorylation would disrupt the signaling cascade, leading to a cellular response such as apoptosis or cell cycle arrest, particularly in cancer cells where certain kinase pathways are often hyperactivated.

To systematically investigate this proposed mechanism, a multi-faceted approach is required, beginning with broad-spectrum kinase profiling and progressing to detailed cellular and molecular analyses.

Part 2: Experimental Validation of the Proposed Mechanism

The following sections outline a logical and rigorous experimental workflow to test the hypothesis of kinase inhibition.

Initial Target Identification: Broad-Spectrum Kinase Profiling

The first step is to identify the potential kinase targets of this compound. A high-throughput screen against a panel of diverse kinases is the most efficient approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic fluorescence-based assay to measure kinase activity.[4][5][6][7][8]

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the compound to the desired screening concentrations in assay buffer.

    • Prepare a solution of the kinase of interest and its specific substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells.

    • Add 10 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

The results of the kinase screen should be summarized in a table.

Kinase TargetIC50 (nM) of this compound
Kinase AValue
Kinase BValue
Kinase CValue
......
Cellular Activity and Pathway Analysis

Once one or more primary kinase targets are identified, the next step is to determine if the compound can inhibit the kinase in a cellular context and affect its downstream signaling pathway.[9][10][11]

Experimental Workflow: Cellular Target Engagement and Pathway Modulation

G cluster_0 Cellular Assays cluster_1 Molecular Analysis A Treat cancer cell lines with the compound B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B D Western Blot Analysis A->D C Determine GI50 B->C E Probe for phosphorylated and total target kinase D->E F Probe for phosphorylated and total downstream effectors D->F

Caption: Workflow for cellular validation.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

This protocol details the steps to analyze the phosphorylation status of the target kinase and its downstream substrates.[12][13][14][15]

  • Cell Culture and Treatment :

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction :

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the target kinase to ensure equal protein loading.

    • Repeat the process for downstream signaling proteins.

Data Presentation:

The results of the western blot analysis can be presented as a table summarizing the observed changes in protein phosphorylation.

ProteinTreatment ConcentrationChange in Phosphorylation
Target KinaseLowDecrease
HighSignificant Decrease
Downstream Effector 1LowDecrease
HighSignificant Decrease
Downstream Effector 2LowNo Change
HighNo Change
Visualizing the Impact on the Signaling Pathway

Based on the western blot results, a signaling pathway diagram can be constructed to visualize the mechanism of action.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Signaling Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate1 Downstream Effector 1 Kinase->Substrate1 Phosphorylation Substrate2 Downstream Effector 2 Kinase->Substrate2 Phosphorylation Response Cellular Response (e.g., Apoptosis) Substrate1->Response

Caption: Proposed inhibition of a signaling pathway.

Part 3: Concluding Remarks and Future Directions

The experimental framework detailed in this guide provides a robust strategy for elucidating the mechanism of action of this compound. By systematically progressing from broad-based screening to specific cellular and molecular analyses, researchers can build a comprehensive understanding of how this compound exerts its biological effects. Positive results from these studies would strongly support the hypothesis of kinase inhibition and pave the way for further preclinical development, including in vivo efficacy and toxicity studies. The versatility of the pyrrolopyrimidine scaffold suggests that this compound could be a valuable lead compound in the development of novel targeted therapies.

References

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel small molecule, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. Recognizing the therapeutic potential inherent in the pyrrolo[3,2-d]pyrimidine scaffold, known for its prevalence in kinase inhibitors, this document outlines a logical progression from computational prediction to rigorous experimental validation.[1][2][3][4] We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals dedicated to elucidating the mechanism of action of new chemical entities, thereby accelerating their translation into clinical candidates.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Structure

The pyrrolo[3,2-d]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, frequently serving as the foundational scaffold for potent and selective kinase inhibitors.[3][4] This heterocyclic system mimics the purine core of ATP, enabling competitive binding to the ATP-binding pocket of a wide array of protein kinases.[3][4] Notably, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have yielded FDA-approved drugs targeting key signaling nodes in cancer and inflammatory diseases.[4][5]

Our compound of interest, this compound, possesses the key structural features that suggest a strong propensity for interaction with protein kinases. For instance, a novel pyrrolo[3,2-d]pyrimidine derivative was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[2] Furthermore, other analogues have been shown to target enzymes involved in one-carbon metabolism, such as serine hydroxymethyltransferase 2 (SHMT2), and de novo purine biosynthesis.[6][7] This precedent strongly supports a focused, yet comprehensive, approach to identifying the direct biological targets of this molecule.

This guide will navigate the user through a systematic workflow, commencing with in silico methodologies to generate initial hypotheses, followed by a suite of robust experimental techniques for target identification and validation.

The Strategic Workflow: A Multi-Faceted Approach to Target Deconvolution

The identification of a small molecule's biological target(s) is a critical step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic.[8][9][10] Our strategy for this compound is designed to be both comprehensive and efficient, integrating computational and experimental approaches to build a compelling case for target engagement.

Diagram: Overall Target Identification Workflow

TargetID_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_experimental Phase 2: Experimental Identification cluster_validation Phase 3: Target Validation InSilico Computational Target Prediction (KinasePred, SwissTargetPrediction) AP_MS Affinity Chromatography- Mass Spectrometry (AP-MS) InSilico->AP_MS Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) InSilico->CETSA Hypothesis Generation Kinome Kinome Profiling InSilico->Kinome Hypothesis Generation Biochemical_Assays Biochemical Assays (e.g., IC50 determination) AP_MS->Biochemical_Assays Candidate Targets Cellular_Assays Cell-Based Assays (Target Engagement, Pathway Modulation) CETSA->Cellular_Assays Cellular Target Engagement Kinome->Biochemical_Assays Direct Hits Biochemical_Assays->Cellular_Assays Validated Targets

Caption: A multi-phase workflow for target identification.

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide valuable, data-driven hypotheses about the likely targets of this compound.[11][12] These approaches leverage the vast amount of publicly available bioactivity data to predict interactions based on chemical similarity.[13]

Recommended Tools and Rationale
  • SwissTargetPrediction: This web-based tool predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[13][14] Its user-friendly interface and comprehensive output make it an excellent starting point.

  • KinasePred: Given the pyrrolopyrimidine scaffold's prevalence in kinase inhibitors, a specialized tool like KinasePred is highly recommended.[15] This computational workflow uses machine learning to predict the kinase activity of small molecules, even providing insights into the structural features driving these interactions.[15]

Data Interpretation and Hypothesis Generation

The output from these tools will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions. Look for convergence in the predictions from different algorithms. Prioritize targets that belong to protein families with known links to the pyrrolopyrimidine scaffold, such as tyrosine kinases and serine/threonine kinases.[3][4] This initial in silico screen will provide a focused list of candidate targets to pursue experimentally.

Phase 2: Experimental Target Identification - Casting a Wide Net

With a set of initial hypotheses, the next step is to experimentally identify the proteins that physically interact with this compound. We will employ a combination of affinity-based and label-free methods to increase the robustness of our findings.[16][17]

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

AP-MS is a powerful and widely used technique for identifying protein interactors of a small molecule.[18][19][20] The core principle involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a cell lysate.[18][21]

APMS_Workflow Start Synthesize affinity probe of This compound Immobilize Immobilize probe on beads Start->Immobilize Incubate Incubate beads with cell lysate Immobilize->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Identify proteins by LC-MS/MS Elute->Analyze

Caption: Step-by-step workflow for AP-MS.

  • Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to attach the linker to a position on the molecule that is not critical for its biological activity, which can be inferred from SAR studies of related compounds.

  • Immobilization: Covalently couple the affinity probe to the solid support according to the manufacturer's protocol.

  • Cell Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line where the compound shows phenotypic activity). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method for assessing target engagement in a cellular context.[22][23][24][25] The principle is based on the ligand-induced thermal stabilization of the target protein.[23][26] When a small molecule binds to its target, it often increases the protein's resistance to heat-induced denaturation.

CETSA_Workflow Start Treat intact cells with compound or vehicle Heat Heat cells across a temperature gradient Start->Heat Lyse Lyse cells and separate soluble and aggregated protein fractions Heat->Lyse Detect Detect soluble target protein (e.g., by Western Blot or MS) Lyse->Detect Analyze Plot melt curves to determine thermal shift Detect->Analyze

Caption: The experimental workflow for CETSA.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein in each sample. This can be done for specific candidate proteins using Western blotting or on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling - TPP).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[24]

Kinome Profiling

Given the strong likelihood that this compound is a kinase inhibitor, a direct and efficient approach is to screen it against a large panel of purified kinases.[27][28] Several commercial services offer kinome profiling, providing a rapid assessment of the compound's potency and selectivity across the human kinome.[29][30][31]

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C25%>1000
.........

This quantitative data allows for the direct identification of the most potent kinase targets and provides a preliminary assessment of the compound's selectivity.

Phase 3: Target Validation - Confirming the Connection

Once a list of high-confidence candidate targets has been generated, it is essential to validate these interactions using orthogonal methods.[32]

Biochemical Assays

For each high-priority candidate, perform in vitro biochemical assays to confirm a direct interaction and determine the potency of inhibition. For kinase targets, this typically involves measuring the inhibition of substrate phosphorylation in the presence of varying concentrations of the compound to determine the IC50 value.

Cell-Based Assays

Demonstrating target engagement in a cellular context is crucial.[32] This can be achieved through:

  • Target Engagement Assays: Techniques like CETSA can be used in an isothermal dose-response format (ITDRF) to quantify the extent of target engagement at different compound concentrations within the cell.[22][26]

  • Pathway Modulation Analysis: If the identified target is part of a known signaling pathway, assess the effect of the compound on downstream signaling events. For example, if the target is a kinase, use Western blotting to measure changes in the phosphorylation status of its known substrates.

Conclusion: Building a Coherent Narrative

The successful identification of the biological targets for this compound requires a logical and multi-faceted approach. By integrating computational predictions with robust experimental techniques such as AP-MS, CETSA, and kinome profiling, researchers can build a compelling and well-supported narrative of the compound's mechanism of action. This systematic process of hypothesis generation, experimental identification, and rigorous validation is fundamental to advancing promising small molecules from the laboratory to the clinic.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Historical Discovery and Development of Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine core, a fascinating isostere of the ubiquitous purine ring system, has carved a significant niche in medicinal chemistry. This technical guide provides a comprehensive exploration of the historical discovery and developmental trajectory of these compounds, from their initial synthesis as "9-deazapurines" to their contemporary prominence as highly effective therapeutic agents. We will delve into the pioneering synthetic strategies, the evolution of their biological applications, and the critical structure-activity relationships that have guided their journey from academic curiosities to clinical candidates. This guide is intended to provide researchers and drug development professionals with a deep understanding of the foundational chemistry and biology of pyrrolo[3,2-d]pyrimidines, fostering further innovation in the field.

Introduction: The "9-Deazapurine" Concept and its Significance

The story of pyrrolo[3,2-d]pyrimidines is intrinsically linked to the broader field of purine analog chemistry. Purines, the building blocks of nucleic acids and key players in cellular signaling, have long been a focal point for the development of therapeutic agents. The core idea behind deazapurines was to replace one of the nitrogen atoms in the purine scaffold with a carbon atom. This seemingly subtle modification has profound effects on the electronic properties, metabolic stability, and biological activity of the resulting molecule.

The pyrrolo[3,2-d]pyrimidine system, specifically, is known as the 9-deazapurine scaffold, where the nitrogen atom at position 9 of the purine ring is replaced by a carbon atom. This alteration prevents the enzymatic cleavage of the glycosidic bond in nucleoside analogs, a common mechanism of inactivation for many purine-based drugs. This inherent metabolic stability was a key driver for the initial interest in this heterocyclic system.

Historical Perspective: The Dawn of Pyrrolo[3,2-d]pyrimidine Chemistry

The foundational work on deazapurines, including the pyrrolo[3,2-d]pyrimidine scaffold, was significantly advanced by the pioneering efforts of Roland K. Robins and his collaborators. While the naturally occurring pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleoside antibiotics like tubercidin and toyocamycin had been discovered earlier, the synthetic exploration of the isomeric 9-deazapurines opened up a new chapter in medicinal chemistry.

Early synthetic approaches were rooted in classical heterocyclic chemistry, often involving multi-step sequences to construct the fused ring system. These initial methods, while not always high-yielding, were crucial in providing the first tangible samples of 9-deazapurine derivatives for biological evaluation.

A significant early focus of research was on the synthesis of 9-deazaguanine and 9-deazahypoxanthine. These compounds were investigated for their potential as antimetabolites, with the hope that they would interfere with nucleic acid biosynthesis or other purine-dependent metabolic pathways.

Evolution of Synthetic Strategies: From Classical to Contemporary

The synthetic methodologies for constructing the pyrrolo[3,2-d]pyrimidine core have evolved dramatically over the decades, reflecting the broader advancements in organic chemistry.

Classical Synthetic Approaches

Early syntheses often commenced from appropriately substituted pyrimidine precursors, followed by the annulation of the pyrrole ring. A representative classical approach is outlined below:

Conceptual Pathway of an Early Synthesis:

G A Substituted Pyrimidine B Introduction of a functional group at C5 A->B e.g., Nitration C Chain extension at C5 B->C e.g., Reaction with a C2 synthon D Cyclization to form the pyrrole ring C->D Intramolecular condensation E Pyrrolo[3,2-d]pyrimidine core D->E

Caption: Conceptual flow of early multi-step synthesis of the pyrrolo[3,2-d]pyrimidine core.

These methods, while foundational, often suffered from limitations such as harsh reaction conditions, limited substrate scope, and modest yields.

Modern Synthetic Methodologies

The advent of modern synthetic techniques has revolutionized the construction of the pyrrolo[3,2-d]pyrimidine scaffold, enabling greater efficiency, diversity, and scalability.

  • One-Pot Multicomponent Reactions: These strategies involve the simultaneous reaction of three or more starting materials in a single vessel to form the desired heterocyclic core. This approach is highly atom-economical and allows for the rapid generation of diverse compound libraries. For example, a one-pot reaction of a 6-aminouracil derivative, an arylglyoxal, and an amine can be used to construct substituted pyrrolo[3,2-d]pyrimidines.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Sonogashira and Suzuki couplings have become powerful tools for the synthesis of functionalized pyrrolo[3,2-d]pyrimidines. These reactions allow for the precise and efficient introduction of various substituents onto the heterocyclic core, facilitating the exploration of structure-activity relationships. A common strategy involves the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine ring system.[2]

A Modern Synthetic Workflow Example:

G A Halogenated Pyrimidine C Sonogashira Coupling (Pd-catalyzed) A->C B Terminal Alkyne B->C D Alkynylated Pyrimidine Intermediate C->D E Domino C-N Coupling/ Hydroamination D->E F Functionalized Pyrrolo[3,2-d]pyrimidine E->F

Caption: A modern synthetic workflow utilizing palladium-catalyzed cross-coupling and domino reactions.

Shifting Tides of Biological Applications: A Chronological Overview

The therapeutic potential of pyrrolo[3,2-d]pyrimidines has been explored across a wide range of diseases, with the focus of research shifting over time as our understanding of molecular biology has advanced.

Early Investigations: Antimetabolites and Enzyme Inhibitors

The initial foray into the biological activity of 9-deazapurines centered on their role as potential antimetabolites. The structural similarity to natural purines led to the hypothesis that they could interfere with key metabolic enzymes.

A significant breakthrough in this area was the discovery of 9-deazapurine ribonucleosides as inhibitors of purine nucleoside phosphorylase (PNP) .[3] PNP is a key enzyme in the purine salvage pathway, and its inhibition can potentiate the efficacy of certain anticancer and antiviral drugs. This discovery validated the potential of the pyrrolo[3,2-d]pyrimidine scaffold as a privileged structure for enzyme inhibition.

Broadening the Horizon: Antimicrobial and Antiproliferative Activities

Further studies revealed that certain pyrrolo[3,2-d]pyrimidine derivatives possessed a broader spectrum of biological activities. Some compounds were found to exhibit weak to moderate antibacterial activity against various pathogenic bacteria.[4] Additionally, early screening efforts identified compounds with antiproliferative effects against cancer cell lines, although the precise mechanisms of action were not always well-defined.

The Kinase Inhibitor Era: A Paradigm Shift

The modern era of pyrrolo[3,2-d]pyrimidine research has been dominated by their development as potent and selective kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The pyrrolo[3,2-d]pyrimidine scaffold has proven to be an excellent template for the design of ATP-competitive kinase inhibitors. The core structure mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of kinases. By judiciously modifying the substituents on the heterocyclic core, medicinal chemists have been able to achieve high potency and selectivity for specific kinase targets.

A notable success story in this area is the development of dual inhibitors of the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR), which are important targets in cancer therapy.[5]

Signaling Pathway Targeted by Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor->Downstream Phosphorylation PDKI Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor PDKI->Receptor Inhibition ATP ATP ATP->Receptor Response Proliferation, Survival, Metastasis Downstream->Response

Caption: Inhibition of receptor tyrosine kinase signaling by a pyrrolo[3,2-d]pyrimidine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrrolo[3,2-d]pyrimidine-based drugs has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the biological activity of these compounds.

Position of SubstitutionGeneral SAR Observations
N5 The substituent at this position often plays a crucial role in modulating solubility and pharmacokinetic properties. Introduction of polar groups can enhance water solubility.
C4 The nature of the substituent at C4 is critical for kinase inhibitory activity and selectivity. Aromatic and heteroaromatic groups are commonly found at this position, often engaging in key hydrogen bonding interactions within the ATP-binding site.
C2 Small alkyl or amino groups at the C2 position are often well-tolerated and can contribute to overall potency.
Pyrrole Ring (C6, C7) Modifications to the pyrrole ring are less common but can be used to fine-tune the electronic properties and steric profile of the molecule.

Experimental Protocols

To provide a practical understanding of the synthesis of these important compounds, we present a representative classical and a modern synthetic protocol.

A Classical Approach: Synthesis of a 9-Deazaguanine Derivative

This protocol is based on the principles of early synthetic methods and is provided for historical context.

Step 1: Nitration of a 6-methyl-2-aminopyrimidin-4(3H)-one.

  • To a stirred suspension of 6-methyl-2-aminopyrimidin-4(3H)-one in acetic anhydride, slowly add nitric acid at a controlled temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 2: Reductive Cyclization to form the Pyrrolo[3,2-d]pyrimidine Core.

  • Suspend the nitro-pyrimidine intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., sodium dithionite) and heat the mixture to reflux.

  • The reduction of the nitro group is followed by an in-situ cyclization to form the 9-deazaguanine core.

  • Cool the reaction mixture and collect the product by filtration.

A Modern Approach: Palladium-Catalyzed Synthesis of a Functionalized Pyrrolo[3,2-d]pyrimidine

This protocol illustrates a more contemporary and efficient method.

Step 1: Sonogashira Coupling of 5-bromo-2,4-dichloropyrimidine with a Terminal Alkyne.

  • To a solution of 5-bromo-2,4-dichloropyrimidine and the desired terminal alkyne in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

  • Purify the resulting alkynylated pyrimidine intermediate by column chromatography.

Step 2: Domino C-N Coupling/Hydroamination for Pyrrole Ring Formation.

  • To a solution of the alkynylated pyrimidine in a high-boiling polar aprotic solvent (e.g., DMA), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEphos), and a base (e.g., K₃PO₄).

  • Add the desired aniline derivative to the reaction mixture.

  • Heat the mixture at an elevated temperature until the cyclization is complete.

  • After workup and purification, the desired functionalized pyrrolo[3,2-d]pyrimidine is obtained.[2]

Conclusion and Future Perspectives

The journey of pyrrolo[3,2-d]pyrimidine compounds from their conceptualization as purine isosteres to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The continuous evolution of synthetic methods has enabled the exploration of a vast chemical space, leading to the identification of compounds with potent and selective biological activities.

The future of pyrrolo[3,2-d]pyrimidine research remains bright. The scaffold's versatility will undoubtedly be exploited for the development of inhibitors for new and challenging kinase targets. Furthermore, the application of novel drug delivery strategies and the exploration of new therapeutic areas beyond oncology are exciting avenues for future investigation. As our understanding of disease biology deepens, the pyrrolo[3,2-d]pyrimidine core is poised to remain a cornerstone of innovative drug design for years to come.

References

Pyrrolo[3,2-d]pyrimidine Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to Pyrrolo[3,2-d]pyrimidines: A Scaffold of Therapeutic Promise

The pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine nucleus of adenine, a fundamental component of ATP, allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases. This inherent characteristic has propelled its exploration across a wide spectrum of therapeutic areas.

The Privileged Scaffold: Structural Features and Physicochemical Properties

The pyrrolo[3,2-d]pyrimidine scaffold consists of a pyrimidine ring fused to a pyrrole ring. This fusion imparts a planar, aromatic character to the molecule, which is conducive to stacking interactions within protein binding pockets. The nitrogen atoms in the pyrimidine ring and the pyrrole ring nitrogen act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets. The versatility of this scaffold lies in the ease with which substituents can be introduced at various positions, allowing for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize drug-like characteristics.

A Journey Through Time: Historical Significance and Evolution in Medicinal Chemistry

The exploration of pyrrolopyrimidine derivatives dates back several decades, initially driven by their analogy to purines. Early research focused on their potential as antimetabolites in cancer and virology. However, the last two decades have witnessed a surge in interest in the pyrrolo[3,2-d]pyrimidine isomer, largely fueled by the advent of targeted therapies in oncology. The ability to selectively inhibit specific kinases has positioned these derivatives at the forefront of modern drug discovery.

Therapeutic Landscape: Overview of Biological Activities

Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated a remarkable diversity of biological activities, including:

  • Kinase Inhibition: This is the most extensively studied application, with derivatives showing potent inhibition of various kinases implicated in cancer and inflammatory diseases.

  • Anticancer Activity: Beyond kinase inhibition, these compounds exhibit broad antiproliferative effects against a range of cancer cell lines.

  • Neuropeptide Y5 Receptor Antagonism: This activity has been explored for the treatment of obesity and other metabolic disorders.

  • Antibacterial and Antiviral Activity: Emerging research has highlighted the potential of this scaffold in combating infectious diseases.

Part 2: The Art of Synthesis: Constructing the Pyrrolo[3,2-d]pyrimidine Core and its Analogs

The synthetic accessibility of the pyrrolo[3,2-d]pyrimidine core is a key factor driving its widespread investigation. Various synthetic strategies have been developed to construct this scaffold and to introduce a diverse array of substituents.

Foundational Strategies: Key Disconnections and Retrosynthetic Analysis

A common retrosynthetic approach for the pyrrolo[3,2-d]pyrimidine core involves the disconnection of the pyrimidine ring, leading to a substituted pyrrole precursor. The pyrimidine ring is then constructed onto the pyrrole template. Another strategy involves the formation of the pyrrole ring onto a pre-existing pyrimidine scaffold.

G Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Substituted Pyrrole Substituted Pyrrole Pyrrolo[3,2-d]pyrimidine->Substituted Pyrrole Pyrimidine Ring Formation Substituted Pyrimidine Substituted Pyrimidine Pyrrolo[3,2-d]pyrimidine->Substituted Pyrimidine Pyrrole Ring Formation

Key Retrosynthetic Approaches
Step-by-Step Synthesis of a Key Intermediate: 4-Chloropyrrolo[3,2-d]pyrimidine

The 4-chloro derivative is a versatile intermediate that allows for further functionalization at the C4 position through nucleophilic substitution reactions.

This protocol describes a common method for the synthesis of the 4-hydroxy precursor.

Materials:

  • 4-amino-6-hydroxypyrimidine

  • 2-chloroacetaldehyde (50% aqueous solution)

  • Sodium acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-amino-6-hydroxypyrimidine and sodium acetate in water.

  • Heat the mixture to 60-80°C with stirring.

  • Slowly add the 2-chloroacetaldehyde solution to the reaction mixture.

  • Continue stirring at 60-80°C for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain 4-hydroxypyrrolo[3,2-d]pyrimidine.

This protocol details the conversion of the 4-hydroxy intermediate to the 4-chloro derivative.

Materials:

  • 4-Hydroxypyrrolo[3,2-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-hydroxypyrrolo[3,2-d]pyrimidine to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 100-110°C) and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 8-9 by the slow addition of a cold sodium hydroxide solution.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain 4-chloropyrrolo[3,2-d]pyrimidine.[1]

Diversification of the Scaffold: Advanced Synthetic Methodologies

To accelerate the discovery of new derivatives, more efficient synthetic methods have been developed.

One-pot, multi-component reactions have emerged as a powerful tool for the rapid synthesis of diverse libraries of pyrrolo[3,2-d]pyrimidine derivatives. For instance, a three-component reaction of 4-hydroxycoumarin, an arylglyoxal, and a 6-aminouracil in the presence of a catalyst like L-proline can efficiently generate complex pyrrolo[3,2-d]pyrimidine structures.[2]

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to the synthesis of the pyrrolo[3,2-d]pyrimidine core. A combination of a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction has been successfully employed to construct pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[3]

Causality in Synthesis: Rationale Behind Reagent and Condition Selection

The choice of reagents and reaction conditions is critical for the successful synthesis of pyrrolo[3,2-d]pyrimidine derivatives. For example, in the chlorination of 4-hydroxypyrrolo[3,2-d]pyrimidine, phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The use of an excess of POCl₃ ensures complete conversion of the starting material. The careful quenching and neutralization steps are crucial to prevent the hydrolysis of the desired 4-chloro product back to the starting material.[1]

Part 3: Biological Frontiers: Unraveling the Therapeutic Potential

The therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives has been explored in various disease areas, with a primary focus on oncology and metabolic disorders.

Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors: A Dominant Paradigm

The structural similarity of the pyrrolo[3,2-d]pyrimidine scaffold to adenine makes it an ideal template for the design of ATP-competitive kinase inhibitors.

Pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit a range of kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a key driver in many cancers.

  • Kinase Insert Domain Receptor (KDR/VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5]

G cluster_0 Tumor Cell Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR KDR KDR Growth Factors->KDR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling KDR->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor->EGFR Inhibits Pyrrolo[3,2-d]pyrimidine Inhibitor->KDR Inhibits

Inhibition of Key Oncogenic Kinases

The potency and selectivity of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors are highly dependent on the nature and position of the substituents. For instance, substitution at the C4 position with an aniline moiety is a common feature in many potent kinase inhibitors. The substituents on this aniline ring can be modified to optimize interactions with the kinase active site and to modulate the overall properties of the molecule.

The following table summarizes the in vitro kinase inhibitory activity of selected pyrrolo[3,2-d]pyrimidine derivatives.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A KDR1.5[4]
Compound B EGFR2.1[6]
Compound C HER23.0[6]
Compound D VEGFR25.2[6]
Anticancer Activity Beyond Kinase Inhibition: A Multi-faceted Approach

While kinase inhibition is a major mechanism of action, pyrrolo[3,2-d]pyrimidine derivatives can also exert their anticancer effects through other pathways.

The following table presents the GI₅₀ (50% growth inhibition) values of representative pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCell LineGI₅₀ (µM)Reference
Compound E MDA-MB-435 (Melanoma)0.08[1]
Compound F HT-29 (Colon)4.01[7]
Compound G HeLa (Cervical)6.55[7]
Compound H MCF-7 (Breast)19.22[7]

Several pyrrolo[3,2-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and to cause cell cycle arrest in cancer cells, further contributing to their anticancer activity.

Modulating Neurological Pathways: Neuropeptide Y5 Receptor Antagonism

The neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, plays a significant role in the regulation of food intake and energy balance.

The NPY5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by NPY, stimulates food intake. Therefore, antagonists of the NPY5 receptor have been investigated as potential anti-obesity agents.

G NPY NPY NPY5 Receptor NPY5 Receptor NPY->NPY5 Receptor G-protein G-protein NPY5 Receptor->G-protein Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Increased Food Intake Increased Food Intake Downstream Signaling->Increased Food Intake Pyrrolo[3,2-d]pyrimidine Antagonist Pyrrolo[3,2-d]pyrimidine Antagonist Pyrrolo[3,2-d]pyrimidine Antagonist->NPY5 Receptor Blocks

NPY5 Receptor Antagonism

Structure-activity relationship studies have revealed that the nature of the substituents at the C2 and C4 positions of the pyrrolo[3,2-d]pyrimidine core, as well as the substitution pattern on the pyrrole nitrogen, are critical for potent NPY5 receptor antagonism.

Emerging Biological Activities: Antibacterial and Antiviral Potential

Recent studies have begun to explore the potential of pyrrolo[3,2-d]pyrimidine derivatives as antimicrobial agents. Some derivatives have shown weak to moderate activity against pathogenic bacteria.[2][8][9] Further investigation in this area is warranted to explore the full therapeutic potential of this versatile scaffold.

Part 4: From Bench to Bedside: Practical Methodologies for Evaluation

The biological evaluation of pyrrolo[3,2-d]pyrimidine derivatives involves a range of in vitro assays to determine their potency and mechanism of action.

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP ([γ-³²P]ATP for radiometric assays or cold ATP for non-radiometric assays)

  • Test compound (pyrrolo[3,2-d]pyrimidine derivative)

  • Kinase reaction buffer

  • Detection reagents (e.g., for luminescence-based or fluorescence-based assays)

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase and the test compound at various concentrations.

  • Incubate for a defined period to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C).

  • Stop the reaction.

  • Detect the kinase activity. In radiometric assays, this involves measuring the incorporation of ³²P into the substrate. In non-radiometric assays, this can be the measurement of ADP production or the detection of a phosphorylated substrate using a specific antibody.[8][10][11][12][13]

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assessing Cellular Viability: The MTT Assay Protocol

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

  • Cultured cells

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14][15][16][17]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.[14][15][16][17]

Part 5: Future Perspectives and Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects.

  • Overcoming Drug Resistance: Developing compounds that are active against drug-resistant mutants of kinases.

  • Exploring New Therapeutic Areas: Expanding the investigation of this scaffold into other disease areas beyond oncology and metabolic disorders.

  • Advanced Drug Delivery: Formulating pyrrolo[3,2-d]pyrimidine derivatives into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.

References

Methodological & Application

Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid: An In-Depth Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolo[3,2-d]pyrimidine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2][3][4][5] This guide is designed for researchers, medicinal chemists, and professionals in drug development, offering a scientifically robust and practical approach to the synthesis of this important intermediate. The protocol is structured to provide not only the procedural steps but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.

Introduction

The pyrrolo[3,2-d]pyrimidine nucleus is a purine isostere of significant interest in the development of novel therapeutics. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. The title compound, this compound, serves as a versatile intermediate, with the chloro-substituent at the 4-position providing a reactive handle for nucleophilic substitution, and the carboxylic acid at the 7-position enabling various amide coupling and derivatization strategies. This dual functionality makes it an invaluable scaffold for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[1]

This document outlines a reliable three-stage synthetic route, commencing with the construction of the pyrrolo[3,2-d]pyrimidine core, followed by chlorination of the pyrimidinone ring, and culminating in the selective functionalization of the pyrrole ring at the 7-position.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical and efficient three-part sequence. This strategy is designed to build the complexity of the molecule in a controlled manner, starting from readily available precursors.

Synthetic_Pathway cluster_0 Key Transformations A Stage 1: Core Synthesis B Stage 2: Chlorination A->B Formation of 4-Chloro Intermediate C Stage 3: Carboxylation B->C Introduction of Carboxylic Acid

Caption: A high-level overview of the three main stages in the synthesis of the target compound.

PART 1: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

The foundational step in this protocol is the construction of the 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one scaffold. This is achieved through the cyclization of a suitably substituted pyrimidine precursor.

Protocol 1: Synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This procedure is adapted from established methods for the synthesis of related pyrrolopyrimidines.

Materials:

  • 4-Amino-5-cyanopyrimidine

  • Formamide

  • Formic acid

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-5-cyanopyrimidine (1 equivalent) and an excess of formamide.

  • Cyclization: Heat the reaction mixture to a high temperature (typically 180-200 °C) in a high-boiling point solvent and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove residual formamide and solvent, and dry under vacuum to yield 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.

Expertise & Experience: The choice of a high-boiling point solvent is critical to reach the necessary temperature for efficient cyclization. Formamide serves as both a reactant and a solvent in this transformation. Careful monitoring is essential to prevent degradation of the product at elevated temperatures.

PART 2: Chlorination of the Pyrimidinone Ring

The second stage involves the conversion of the pyrimidinone to the corresponding 4-chloro derivative, which is a key intermediate for subsequent functionalization.

Protocol 2: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

This chlorination is a standard transformation in heterocyclic chemistry, employing phosphorus oxychloride.

Materials:

  • 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a suspension of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in an inert solvent such as toluene, add phosphorus oxychloride (POCl₃, 3-5 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Trustworthiness: The work-up procedure is critical for this step. The 4-chloro product can be susceptible to hydrolysis back to the starting pyrimidinone under acidic or basic conditions. Therefore, careful and prompt neutralization is key to obtaining a good yield.

PART 3: Formylation and Oxidation to the Carboxylic Acid

The final stage of the synthesis involves the introduction of the carboxylic acid group at the 7-position of the pyrrole ring. This is accomplished through a two-step sequence of formylation followed by oxidation.

Protocol 3.1: Vilsmeier-Haack Formylation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[6][7][8][9]

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add POCl₃ (1.5-2 equivalents) to anhydrous DMF (used as both reagent and solvent). Stir the mixture for 15-30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC/HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Extract the product with an organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 7-formyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can be purified by column chromatography.

Protocol 3.2: Oxidation of 7-Formyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

The final step is the oxidation of the aldehyde to the desired carboxylic acid.

Materials:

  • 7-Formyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Potassium permanganate (KMnO₄) or another suitable oxidizing agent (e.g., Pinnick oxidation conditions: sodium chlorite and a hydrogen peroxide scavenger)

  • Acetone or a suitable solvent mixture

  • Sodium bisulfite solution

  • Hydrochloric acid (HCl)

Procedure:

  • Oxidation: Dissolve the 7-formyl derivative (1 equivalent) in a suitable solvent like acetone. Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄, 1-1.5 equivalents) in water dropwise.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC/HPLC.

  • Quenching and Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Isolation of the Carboxylic Acid: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with dilute HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
1 4-Amino-5-cyanopyrimidineFormamide, Formic Acid60-70%>95%
2 3H,5H-pyrrolo[3,2-d]pyrimidin-4-onePOCl₃75-85%>98%
3.1 4-Chloro-5H-pyrrolo[3,2-d]pyrimidineDMF, POCl₃65-75%>97%
3.2 7-Formyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidineKMnO₄80-90%>99%

Experimental Workflow Diagram

Detailed_Synthesis_Workflow cluster_Stage1 Stage 1: Core Synthesis cluster_Stage2 Stage 2: Chlorination cluster_Stage3 Stage 3: Carboxylation Start 4-Amino-5-cyanopyrimidine S1_React Cyclization (Formamide, Heat) Start->S1_React S1_Product 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one S1_React->S1_Product S2_React Chlorination (POCl₃, Reflux) S1_Product->S2_React S2_Product 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine S2_React->S2_Product S3a_React Vilsmeier-Haack Formylation (DMF, POCl₃) S2_Product->S3a_React S3a_Product 7-Formyl-4-chloro-5H-pyrrolo [3,2-d]pyrimidine S3a_React->S3a_Product S3b_React Oxidation (KMnO₄) S3a_Product->S3b_React Final_Product 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid S3b_React->Final_Product

Caption: A detailed workflow illustrating the synthetic route from starting material to the final product.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of the described steps, coupled with expert insights, ensures a high probability of success and reproducibility.

References

Application Notes and Protocols: Characterizing the Biological Activity of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, from enzymes in one-carbon metabolism to protein kinases.[1][2] This document provides a comprehensive guide for the initial biological characterization of a novel derivative, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid . As this specific compound is not extensively characterized in public literature, we present a logical, hypothesis-driven workflow. This guide is designed for researchers in drug discovery and chemical biology to systematically investigate its potential cytotoxic effects, elucidate its mechanism of action, and validate its intracellular target engagement. We provide detailed, field-proven protocols for primary cell viability screening, mechanistic deconvolution assays, and biophysical target validation.

Introduction and Scientific Background

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine core is a purine analogue, a class of compounds known to interact with a wide array of biological targets, often by mimicking endogenous nucleosides. Research into derivatives of the pyrrolo[3,2-d]pyrimidine scaffold has revealed two prominent, distinct mechanisms of action:

  • Inhibition of One-Carbon (C1) Metabolism: Certain derivatives are potent inhibitors of key enzymes in folate-dependent one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT1/2) and purine biosynthesis enzymes like glycinamide ribonucleotide formyltransferase (GARFTase).[2][3] These pathways are critical for synthesizing nucleotides and amino acids, and their upregulation is a hallmark of many cancers, making them attractive therapeutic targets.[4]

  • Kinase Inhibition: The structural similarity to adenine allows many purine-like scaffolds to function as ATP-competitive inhibitors of protein kinases.[5] For the related pyrrolo[2,3-d]pyrimidine scaffold, derivatives have been successfully developed as potent kinase inhibitors, notably targeting Colony-Stimulating Factor-1 Receptor (CSF1R).[6]

Given this background, a primary characterization effort for this compound should be designed to investigate these two high-probability mechanistic pathways.

Proposed Experimental Workflow for Compound Characterization

We propose a multi-stage workflow to efficiently characterize the compound's activity. This process begins with broad screening to confirm biological activity, followed by a series of assays to dissect the specific mechanism, and concludes with direct validation of the compound binding to its intracellular target.

G cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Mechanism of Action Deconvolution cluster_2 Phase 3: Target Validation A Primary Screen: Cell Viability Assay (e.g., ATP Quantification) B Hypothesis 1: Metabolic Pathway Inhibition A->B If Active D Hypothesis 2: Kinase Inhibition A->D If Active C Metabolic Rescue Assay (Glycine, Adenosine) B->C Test E In Vitro Kinase Assay (e.g., Kinase-Glo) D->E Test F Identify Putative Target (from Kinase Screen or other methods) E->F If Kinase Hit G Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells F->G Validate

Figure 1: Proposed workflow for characterizing a novel pyrrolo[3,2-d]pyrimidine derivative.

Phase 1 Protocol: Primary Cell Viability Screening

The initial step is to determine if the compound exhibits cytotoxic or cytostatic activity against a panel of relevant cancer cell lines. A luminescence-based ATP quantification assay is a robust, high-throughput method to measure cell viability, as intracellular ATP levels are a key indicator of metabolically active cells.[7]

Protocol 3.1: Cell Viability Assessment using ATP-Glo™ Assay

This protocol is adapted from commercially available kits like the ATP Assay Kit (Sigma-Aldrich) or CellTiter-Glo® (Promega).

A. Materials:

  • This compound (herein "Test Compound")

  • Cancer cell lines (e.g., HCT116 colorectal, MIA PaCa-2 pancreatic, A549 lung)

  • Complete cell culture medium

  • Sterile, white-walled, opaque 96-well microplates

  • Luminescence-based ATP detection reagent

  • Multichannel pipette

  • Plate-reading luminometer

B. Experimental Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM final concentration).

  • Cell Treatment: Add 10 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control (100% viability) and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • ATP Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the culture medium volume in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Normalize the data to the vehicle control (DMSO).

  • Plot the normalized viability (%) against the log concentration of the Test Compound.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model (sigmoidal dose-response).

Cell LinePutative Target PathwayExample IC₅₀ (µM) for Test Compound
HCT116 (Colon)High reliance on C1 metabolism0.5 µM
MIA PaCa-2 (Pancreatic)High reliance on C1 metabolism0.8 µM
A549 (Lung)General Proliferation1.2 µM
Table 1: Example data table for summarizing cell viability screening results.

Phase 2 Protocols: Mechanism of Action Deconvolution

If the compound shows significant anti-proliferative activity, the next phase is to investigate the underlying mechanism.

Protocol 4.1: Metabolic Rescue Assay

This assay determines if the compound's effects can be reversed by supplying downstream metabolites of a targeted pathway.[2] If the compound inhibits SHMT2, cells will be starved of glycine; if it inhibits de novo purine synthesis, they will be starved of purines. Rescue by adding these metabolites is strong evidence for on-pathway activity.

A. Experimental Procedure:

  • Follow the cell seeding and compound treatment steps from Protocol 3.1.

  • Prepare four experimental groups for each compound concentration:

    • Group 1: Compound only

    • Group 2: Compound + Glycine (final concentration ~100-150 µM)

    • Group 3: Compound + Adenosine (final concentration ~50-100 µM)

    • Group 4: Compound + Glycine + Adenosine

  • Incubate for 72 hours and assess cell viability using the ATP-Glo™ assay as described in Protocol 3.1.

B. Data Interpretation:

  • A rightward shift in the IC₅₀ curve in the presence of glycine, adenosine, or both strongly suggests the compound targets one-carbon metabolism or purine synthesis.

Protocol 4.2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the activity of a purified kinase by quantifying ATP consumption.[8][9] The Kinase-Glo® platform is a widely used, robust method for this purpose.

G Principle of the Kinase-Glo® Assay cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP C Phosphorylated Substrate + ADP + Remaining ATP A->C Reaction B Test Compound (Inhibitor) B->A Inhibits D Add Kinase-Glo® Reagent (Luciferase + Luciferin) C->D E Light Production (Luminescence) D->E Catalyzes

Figure 2: Workflow for the Kinase-Glo® luminescent assay.

A. Materials:

  • Purified recombinant kinase (e.g., CSF1R, EGFR) and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test Compound

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP solution (at the Kₘ concentration for the specific kinase)

B. Experimental Procedure:

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase solution.

  • Compound Addition: Add 5 µL of the Test Compound at various concentrations (including a DMSO vehicle control). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[10]

  • Initiate Reaction: Add 10 µL of a solution containing the kinase substrate and ATP to start the reaction.

  • Incubation: Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Add 20 µL of Kinase-Glo® reagent to each well. Mix and incubate for 10 minutes.

  • Readout: Measure luminescence. A higher signal indicates more remaining ATP, thus higher kinase inhibition.

C. Data Analysis:

  • Calculate the percent inhibition relative to the DMSO control.

  • Determine the IC₅₀ value by plotting percent inhibition against log compound concentration.

Kinase TargetATP Kₘ (µM)Example IC₅₀ (µM) for Test Compound
CSF1R100.05
KDR (VEGFR2)5> 50
EGFR215.2
Table 2: Example data table for summarizing in vitro kinase profiling results.

Phase 3 Protocol: Intracellular Target Engagement

A positive result in a biochemical assay must be validated in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its target protein inside intact cells.[11][12] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[13][14]

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

A. Materials:

  • Cells expressing the target protein

  • Test Compound

  • PBS and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western Blot or ELISA)

B. Experimental Procedure:

  • Cell Treatment: Treat cultured cells with the Test Compound at a saturating concentration (e.g., 10x cell-based IC₅₀) or with DMSO (vehicle control) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[15]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of remaining target protein using Western Blotting or another specific protein detection method.

C. Data Interpretation:

  • Plot the percentage of soluble protein against the temperature for both the DMSO- and compound-treated samples.

  • A shift of the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular environment.

Conclusion and Future Directions

This application note outlines a systematic, multi-phased approach to characterize the biological activity of the novel compound this compound. By progressing from broad phenotypic screening to specific mechanistic and target validation assays, researchers can efficiently determine its mode of action. Positive results from this workflow would provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models.

References

Application Notes and Protocols for the Utilization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid represents a key heterocyclic building block in the field of medicinal chemistry and oncology. Its rigid, nitrogen-rich core mimics the natural purine bases, allowing it to serve as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases and enzymes that are critical to cancer cell proliferation, survival, and metastasis.[1] Derivatives of the broader pyrrolopyrimidine class have demonstrated significant antitumor properties by targeting key nodes in oncogenic signaling pathways.[2][3]

This guide provides a comprehensive overview of the role of this scaffold in cancer research, with a particular focus on its application in the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Serine Hydroxymethyltransferase 2 (SHMT2). We present detailed protocols for the evaluation of novel compounds derived from this core structure, enabling researchers to assess their biochemical potency, cellular efficacy, and mechanism of action.

Mechanism of Action: Targeting Critical Nodes in Cancer Signaling

Inhibition of the TAK1 Signaling Pathway

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central mediator of pro-inflammatory and stress-response signaling pathways.[4] Upon activation by cytokines such as TNF-α and IL-1β, TAK1 triggers downstream signaling through the NF-κB and MAPK (p38/JNK) pathways.[4] In many cancers, the constitutive activation of these pathways promotes cell survival, proliferation, and resistance to apoptosis, making TAK1 a compelling therapeutic target.[5]

Inhibitors derived from the pyrrolopyrimidine scaffold can effectively block the kinase activity of TAK1. This inhibition prevents the phosphorylation of downstream targets, thereby switching the cellular signaling from a pro-survival to a pro-apoptotic state.[5]

TAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TAK1 TAK1 TNFR->TAK1 TNF-α IKK IKK Complex TAK1->IKK MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JNK_p38 JNK / p38 MKKs->JNK_p38 P AP1 AP-1 JNK_p38->AP1 Translocation Inhibitor 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine -derived Inhibitor Inhibitor->TAK1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_nuc->Gene_Expression AP1->Gene_Expression

Caption: TAK1 signaling pathway and point of inhibition.

Targeting One-Carbon Metabolism via SHMT2 Inhibition

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role in one-carbon (1C) metabolism.[6] It catalyzes the conversion of serine to glycine, a reaction that provides one-carbon units for the synthesis of nucleotides and other essential biomolecules.[7] Cancer cells often exhibit an increased reliance on 1C metabolism to support their high proliferation rates, making SHMT2 an attractive target for anticancer drug development.[8] Pyrrolo[3,2-d]pyrimidine derivatives have been designed to inhibit SHMT2, thereby disrupting nucleotide biosynthesis and inducing cancer cell death.[7][9]

Quantitative Data: Efficacy of Pyrrolopyrimidine-Based Inhibitors

The following table summarizes the anti-proliferative activities of representative TAK1 inhibitors, showcasing the potential of the broader chemical class to which this compound belongs.

Compound ID Target Cell Line (Cancer Type) IC50 (nM) Reference
Covalent Inhibitor 5TAK1SW620 (Colon)83[10]
Covalent Inhibitor 5TAK1SK-CO-1 (Colon)29[10]
Covalent Inhibitor 5TAK1PANC-1 (Pancreas)>10,000[10]
Covalent Inhibitor 5TAK1786-O (Kidney)41[10]
5Z-7-OxozeaenolTAK1HCT-116 (Colon)2540[10]
AGF347SHMT2MIA PaCa-2 (Pancreas)Potent in vivo efficacy[7][9]

Experimental Protocols

The following protocols provide a framework for characterizing novel inhibitors derived from the this compound scaffold.

Protocol 1: Biochemical TAK1 Kinase Assay

Objective: To determine the in vitro potency of a test compound to inhibit TAK1 kinase activity.

Principle: This assay measures the amount of ADP produced from a kinase reaction using a luminescent signal.[11][12] The light output is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.

Materials:

  • TAK1/TAB1 Kinase Enzyme System (e.g., Promega, BPS Bioscience)[2][12]

  • ADP-Glo™ Kinase Assay Kit (Promega)[11]

  • Substrate (e.g., Myelin Basic Protein, MBP)[13]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • Test compound and vehicle control (e.g., DMSO)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.[11]

  • Prepare the enzyme solution by diluting the TAK1/TAB1 enzyme in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.[11]

  • Prepare the substrate/ATP mix by combining the MBP substrate and ATP in the kinase assay buffer.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.[11]

  • Incubate the plate at room temperature for 60 minutes.[11]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

  • Incubate at room temperature for 40 minutes.[11]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Incubate at room temperature for 30 minutes.[11]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, PANC-1)

  • Complete cell culture medium

  • Test compound and vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1][15]

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate for 48-72 hours at 37°C.[15]

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and necrosis by a test compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain necrotic or late apoptotic cells.[17]

Materials:

  • Cancer cell line

  • Test compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)[17]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[5]

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 4: Western Blot Analysis of Downstream Signaling

Objective: To confirm target engagement by assessing the phosphorylation status of proteins downstream of TAK1.

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of TAK1's downstream targets (e.g., p-JNK, p-p38), one can assess the inhibitory effect of the test compound on the signaling pathway.[18][19]

Materials:

  • Cancer cell line

  • Test compound, vehicle control, and a positive control stimulant (e.g., TNF-α)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)[20][21]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate[18]

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound for a specified time, followed by stimulation with TNF-α (e.g., 20 ng/mL for 15-30 minutes) if required.[18]

  • Lyse the cells in ice-cold lysis buffer.[18]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[18]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.[18]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound core structure is a valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate new derivatives targeting key oncogenic pathways. By systematically assessing the biochemical and cellular activities of these compounds, the scientific community can advance the development of more effective and targeted cancer therapies.

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, represents a privileged structure in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[2][3] As a result, this heterocyclic system is a cornerstone in the development of targeted therapeutics for oncology, inflammatory diseases, and viral infections.[3][4][5][6] The title compound, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, is a highly versatile intermediate, offering three distinct and chemically addressable points for diversification: the C4-chloro group, the N5-pyrrole nitrogen, and the C7-carboxylic acid.

This guide provides a comprehensive overview of the primary synthetic strategies and detailed protocols for creating diverse libraries of derivatives from this core scaffold. The methodologies described herein are grounded in established chemical principles and are designed to be robust and adaptable for researchers in drug development.

Synthesis of the Core Intermediate: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

The foundational step in any derivatization campaign is the reliable synthesis of the starting material. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core is typically prepared from its corresponding 4-oxo precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. The chlorination is a critical transformation, converting the relatively unreactive hydroxyl group (in its tautomeric form) into a highly versatile leaving group.

Protocol 1.1: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This protocol describes the conversion of the pyrimidinone to the key 4-chloro intermediate using phosphoryl chloride (POCl₃), a standard and highly effective chlorinating agent for heterocyclic systems.[7]

Rationale: Phosphoryl chloride serves as both the reagent and, in many cases, the solvent. The reaction proceeds via initial phosphorylation of the pyrimidinone oxygen, creating an excellent leaving group that is subsequently displaced by a chloride ion. The reaction is driven to completion by the formation of stable phosphorus byproducts.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Under a nitrogen atmosphere, carefully add phosphoryl chloride (POCl₃) (10-20 eq, serving as reagent and solvent).

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonia until the pH reaches ~8.[7] Maintain cooling with an ice bath during neutralization.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a solid.[7]

Note: The synthesis of the 7-carboxylic acid derivative follows similar principles, starting from a pyrrole precursor already bearing the C7 carboxylate functionality before pyrimidine ring formation and subsequent chlorination.

Diversification Strategies and Protocols

The this compound scaffold offers three primary vectors for chemical modification. A strategic approach involves functionalizing these sites sequentially to build molecular complexity.

G cluster_c4 C4-Position Derivatization cluster_n5 N5-Position Derivatization cluster_c7 C7-Position Derivatization Core 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid C4_Node C4-Cl Core->C4_Node N5_Node N5-H Core->N5_Node C7_Node C7-COOH Core->C7_Node SNAr SNAr (Amines, Thiols) C4_Node->SNAr Suzuki Suzuki Coupling (Boronic Acids) C4_Node->Suzuki Buchwald Buchwald-Hartwig (Amines) C4_Node->Buchwald Alkylation N-Alkylation (Alkyl Halides) N5_Node->Alkylation Amide Amide Coupling (Amines) C7_Node->Amide Ester Esterification (Alcohols) C7_Node->Ester

Caption: Key derivatization pathways for the core scaffold.

Derivatization at the C4-Position: The Chloro "Handle"

The C4-chloro group is the most versatile handle for introducing diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens, making it susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

C4_Derivatization cluster_reactions C4-Position Reactions cluster_products Product Classes Start C4-Chloro Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Amines C4-Amino Derivatives SNAr->Amines + R₂NH Aryls C4-Aryl/Heteroaryl Derivatives Suzuki->Aryls + Ar-B(OH)₂ [Pd Catalyst] Buchwald->Amines + R₂NH [Pd Catalyst]

Caption: Workflow for derivatization at the C4-position.

Protocol 2.1.1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of the chloride by a primary or secondary amine. It is often performed at elevated temperatures or under acidic conditions to promote the reaction.[8]

Rationale: The electron-deficient pyrimidine ring can stabilize the negative charge developed in the Meisenheimer intermediate, facilitating the substitution reaction. Using a slight excess of a protic acid can protonate a ring nitrogen, further activating the ring towards nucleophilic attack.[8]

Step-by-Step Procedure:

  • In a sealed vial, dissolve the 4-chloro starting material (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or water.

  • Add the desired primary or secondary amine (1.2-2.0 eq).

  • If required, add a catalytic amount of hydrochloric acid (HCl) (0.1 eq).[8]

  • Seal the vial and heat the mixture to 80-120 °C for 4-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired 4-amino derivative.

Protocol 2.1.2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[9]

Rationale: This reaction follows a well-established catalytic cycle involving a palladium(0) species. The key steps are: (a) Oxidative addition of the palladium catalyst into the C-Cl bond, (b) Transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and (c) Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Step-by-Step Procedure:

  • To a reaction flask, add the 4-chloro starting material (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the C4-aryl product.

Parameter Suzuki Coupling Conditions Buchwald-Hartwig Amination Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, XPhos, RuPhos (for challenging substrates)BINAP, Xantphos, Josiphos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THF
Temperature 80 - 110 °C80 - 110 °C

Table 1: Representative conditions for palladium-catalyzed cross-coupling reactions.

Protocol 2.1.3: C4-Amination via Buchwald-Hartwig Cross-Coupling

For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a robust alternative for C-N bond formation.[10][11]

Rationale: Similar to the Suzuki reaction, this process is palladium-catalyzed. The key difference is that after oxidative addition, the amine coordinates to the palladium complex, is deprotonated by the base, and then undergoes reductive elimination to form the C-N bond.[10] The choice of ligand is critical to prevent catalyst decomposition and promote the reductive elimination step.

Step-by-Step Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the 4-chloro starting material (1.0 eq), the amine (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel chromatography.

Derivatization at the N5-Position: Modulating Core Properties

Substitution at the N5 position of the pyrrole ring can significantly impact the molecule's physicochemical properties, such as solubility and conformation, which can be crucial for biological activity.[1][12][13]

Protocol 2.2.1: N5-Alkylation

This reaction proceeds via deprotonation of the pyrrole N-H followed by nucleophilic attack on an alkyl halide or other electrophile.[12]

Rationale: The pyrrole proton is weakly acidic and requires a strong base, such as sodium hydride (NaH), for complete deprotonation. The resulting anion is a potent nucleophile that readily reacts with electrophiles like methyl iodide or benzyl bromide.

Step-by-Step Procedure:

  • Dissolve the N-H starting material (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.3 eq) portion-wise. Stir for 15-30 minutes at 0 °C, or until hydrogen gas evolution ceases.

  • Add the alkylating agent (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Derivatization at the C7-Carboxylic Acid: Bioisosteres and Prodrugs

The carboxylic acid at the C7 position is an ideal handle for forming amides or esters. Amide bond formation is one of the most common reactions in medicinal chemistry, used to explore structure-activity relationships and improve pharmacokinetic properties.[14][15]

C7_Coupling COOH C7-Carboxylic Acid Activated Activated Ester (Intermediate) COOH->Activated + Activator Coupling Reagent (e.g., HATU, EDC) Activator->Activated Amide C7-Amide Product Activated->Amide + Amine R₂NH (Primary/Secondary Amine) Amine->Amide Base Base (e.g., DIPEA) Base->Amine activates

Caption: General workflow for C7-amide bond formation.

Protocol 2.3.1: C7-Amide Bond Formation

This protocol uses a standard peptide coupling reagent to activate the carboxylic acid for reaction with an amine.

Rationale: Carboxylic acids do not react directly with amines under mild conditions. Coupling reagents, such as HATU or a combination of EDC and HOBt, convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[14]

Step-by-Step Procedure:

  • Dissolve the C7-carboxylic acid starting material (1.0 eq) in a suitable solvent like DMF or dichloromethane (DCM).

  • Add the amine (1.1-1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add the coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting amide by silica gel chromatography or recrystallization.

References

Application Note: Structural Elucidation of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a key heterocyclic intermediate in pharmaceutical research and drug development. We present detailed protocols for structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Pyrrolopyrimidines

The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As analogs of purines, these compounds can interact with a wide range of biological targets.[1][2] this compound, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors and other therapeutic agents.[3] Accurate and unambiguous structural confirmation of this intermediate is paramount for the success of subsequent synthetic steps and the ultimate biological activity of the final compounds. This note details the analytical workflows for confirming the identity and purity of this key molecule.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of polar, thermally labile molecules like our compound of interest.[4] It allows for the determination of the molecular weight with high accuracy and provides structural information through fragmentation analysis.

Predicted Mass Spectral Data

The molecular formula of this compound is C₇H₄ClN₃O₂. The theoretical monoisotopic mass is 196.9992 Da. Due to the presence of a chlorine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M+H]⁺, with a ratio of approximately 3:1 for the peaks at m/z 198 and 200, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Ion Predicted m/z Relative Abundance
[M+H]⁺ (with ³⁵Cl)198.0071~100%
[M+H]⁺ (with ³⁷Cl)200.0042~33%
[M-COOH]⁺153.0094Variable
[M-Cl]⁺162.0303Variable
Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule is expected to fragment in a predictable manner. The carboxylic acid and chloro substituents are likely points of initial fragmentation.

A [M+H]⁺ m/z 198/200 B Loss of H₂O [M+H-H₂O]⁺ A->B C Loss of CO₂ [M+H-CO₂]⁺ A->C D Loss of HCl [M+H-HCl]⁺ A->D

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general method for the analysis of this compound using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

2.3.1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent like methanol or DMSO to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

2.3.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient, for example, 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Optimized for the specific instrument.

    • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on the analysis of the parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, and related pyrrolopyrimidine derivatives. The carboxylic acid group at the 7-position is expected to deshield the adjacent protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable NH and OH protons.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~8.7~152
H6~7.8~130
NH (Position 5)~12.5 (broad)-
COOH~13.0 (broad)~165
C2-~152
C4-~150
C4a-~118
C5a-~145
C6-~130
C7-~110
C=O-~165
Rationale for 2D NMR Experiments
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this molecule, it will primarily confirm the coupling between protons on the pyrrole ring, if any were present.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

A 1D ¹H and ¹³C Spectra B COSY A->B C HSQC A->C D HMBC A->D E Structure Elucidation B->E C->E D->E

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

3.3.1. Sample Preparation

  • Sample Weight: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated solvent.

  • Solvent: DMSO-d₆ is a suitable choice due to its ability to dissolve the compound and to slow down the exchange of labile protons (NH and OH), allowing for their observation.

  • Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.3.2. Instrumentation and Experiments

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • COSY: Gradient-selected COSY.

    • HSQC: Gradient-selected HSQC with multiplicity editing (optional).

    • HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz.

Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a powerful and robust workflow for the comprehensive structural characterization of this compound. The protocols and predicted data presented in this application note serve as a reliable guide for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of this critical synthetic intermediate. The application of these analytical techniques is essential for advancing drug discovery programs that utilize the versatile pyrrolopyrimidine scaffold.

References

Application Notes and Protocols: A Framework for Characterizing 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Derivatives of this class have shown potent inhibitory activity against key kinases involved in oncogenesis and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[2][4] This document provides a comprehensive experimental framework for the initial characterization of a novel derivative, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The following protocols are designed to elucidate its biochemical potency, cellular activity, and potential as an anti-cancer agent.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, providing a logical, self-validating workflow from initial biochemical screening to preclinical in vivo analysis.

Experimental Workflow Overview

The proposed experimental design follows a tiered approach, beginning with broad biochemical profiling and progressively focusing on more complex cellular and in vivo models. This strategy allows for early go/no-go decisions and a thorough mechanistic understanding of the compound's effects.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Evaluation a In Vitro Kinase Panel Screen b IC50 Determination for Hits (VEGFR2, PDGFRβ, EGFR) a->b Identify primary targets c Cell Viability/Proliferation Assay (MTT) b->c Transition to cellular models d Cell Migration Assay (Wound Healing) c->d Assess anti-proliferative effects e In Vitro Angiogenesis Assay (HUVEC Tube Formation) d->e Evaluate anti-migratory potential f Downstream Signaling Analysis (Western Blot for p-AKT, p-ERK) e->f Confirm anti-angiogenic activity g Human Tumor Xenograft Model f->g Validate in vivo h Pharmacodynamic (PD) Biomarker Analysis g->h Determine in vivo efficacy G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR2 / PDGFRβ PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Compound 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid Compound->VEGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF / PDGF VEGF->VEGFR

References

Application Notes and Protocols for the Utilization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolopyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry due to its structural similarity to the ATP binding site of various kinases.[1] This structural feature has led to the development of numerous ATP-competitive kinase inhibitors.[1] The strategic placement of various substituents on this core structure allows for the fine-tuning of potency and selectivity against specific kinase targets.[2] Consequently, pyrrolopyrimidine derivatives have been successfully developed into approved drugs for a range of diseases, including inflammatory conditions and myeloproliferative disorders.[1]

This guide focuses on a key building block, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1019056-31-5), and its application in the synthesis and screening of novel kinase inhibitors. Its bifunctional nature, possessing both a reactive chloro group and a carboxylic acid, makes it a versatile starting material for the generation of diverse chemical libraries.

PropertyValue
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
CAS Number 1019056-31-5

Synthetic Utility: A Gateway to Novel Chemical Entities

The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. Concurrently, the carboxylic acid at the 7-position serves as a handle for amide bond formation, enabling the exploration of a different chemical space. This dual reactivity is pivotal for generating libraries of compounds with diverse pharmacological profiles.

Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a focused library of kinase inhibitors starting from this compound.

G A 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid B Amide Coupling (Diverse Amines R1-NH2) A->B HATU, DIPEA, DMF C Intermediate Amide Library B->C D Nucleophilic Aromatic Substitution (Diverse Amines R2-NH2) C->D Heat or Microwave E Final Compound Library D->E F Biological Screening (e.g., Kinase Assays) E->F

Caption: A general synthetic workflow for generating a diverse library of potential kinase inhibitors.

Protocol 1: Amide Coupling of this compound

This protocol details a standard procedure for the amide coupling of the title compound with a representative primary amine using HATU as the coupling agent.[3]

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly with challenging substrates.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester.[3]

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Nucleophilic Aromatic Substitution

This protocol outlines a general method for the displacement of the 4-chloro substituent with an amine.

Materials:

  • 4-Substituted-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (from Protocol 1)

  • Amine of interest

  • n-Butanol or Dioxane

  • DIPEA (optional)

Procedure:

  • In a sealed tube, dissolve the 4-chloro-pyrrolopyrimidine derivative (1.0 eq) and the desired amine (1.5-2.0 eq) in n-butanol or dioxane.

  • Add DIPEA (2.0 eq) if the amine is used as a salt.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours. Microwave irradiation can often accelerate this reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization).

Biological Evaluation: Screening for Kinase Inhibitory Activity

The synthesized library of compounds can be screened against a panel of kinases to identify potential inhibitors. Pyrrolopyrimidine derivatives have shown significant activity against several kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[4][5]

Workflow for Kinase Inhibition Screening

G A Compound Library in DMSO B Primary Screen (e.g., Single High Concentration) A->B C Identify 'Hits' B->C D Secondary Screen (Dose-Response Curve) C->D E Determine IC50 Values D->E F Selectivity Profiling (Panel of Kinases) E->F G Lead Compound Identification F->G

Caption: A tiered approach for screening a compound library to identify potent and selective kinase inhibitors.

Protocol 3: In Vitro Janus Kinase (JAK1) Inhibition Assay (Luminescence-Based)

This protocol provides a method for determining the in vitro inhibitory activity of test compounds against JAK1 kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[6]

Materials:

  • Recombinant human JAK1 enzyme

  • JAKtide substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of a solution containing JAK1 enzyme and JAKtide substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
JAK1 Example Data5
JAK2 Example Data10
JAK3 Example Data8
TYK2 Example Data12

Note: Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Structure-Activity Relationship (SAR) and Library Design

The data obtained from the kinase inhibition assays will guide the structure-activity relationship (SAR) studies. For pyrrolopyrimidine-based kinase inhibitors, key structural modifications often involve:

  • The substituent at the 4-position: This group often interacts with the hinge region of the kinase. Varying the size, shape, and hydrogen bonding capacity of the amine at this position can significantly impact potency and selectivity.[7]

  • The amide substituent at the 7-position: This part of the molecule typically extends towards the solvent-exposed region of the ATP-binding pocket. Modifications here can influence solubility, cell permeability, and interactions with the ribose-binding pocket.[7]

A focused library can be designed to systematically explore these two positions to optimize the inhibitory activity and pharmacokinetic properties of the lead compounds.

Conclusion

This compound is a valuable and versatile building block in the drug discovery process. Its dual reactivity allows for the efficient generation of diverse chemical libraries targeting kinases and other ATP-binding proteins. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, screening, and initial optimization of novel kinase inhibitors based on this privileged scaffold.

References

Troubleshooting & Optimization

Troubleshooting impurities in 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic intermediate. By understanding the causality behind impurity formation, you can optimize your reaction conditions to improve yield, purity, and reproducibility.

Troubleshooting Guide: Common Synthesis Impurities & Solutions

This section addresses specific issues encountered during the chlorination of 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a common route to the target compound.

Issue 1: Low Conversion with Significant Starting Material Recovered

Question: My reaction is sluggish, and post-reaction analysis (TLC/LCMS) shows a large amount of the 4-hydroxy starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue stemming from insufficient reactivity of the chlorinating agent or suboptimal reaction conditions. The conversion of the pyrimidinone to the chloro-pyrimidine requires overcoming a significant activation energy.

Root Causes & Recommended Solutions:

  • Insufficient Reagent Activity: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation. Its effectiveness can be hampered by degradation from improper storage. Always use a fresh, unopened bottle or a properly stored reagent.

  • Suboptimal Temperature: The reaction often requires elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, consider a stepwise increase while carefully monitoring for byproduct formation. Refluxing in POCl₃ is a common practice.[1]

  • Catalyst/Base Addition: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can significantly accelerate the reaction.[2] These bases serve two roles: they can act as nucleophilic catalysts and neutralize the HCl generated in situ, which can otherwise inhibit the reaction.

Experimental Protocol: Catalyzed Chlorination

  • To your suspension of 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in a suitable solvent (e.g., acetonitrile or neat POCl₃), add the chlorinating agent (e.g., 5-10 equivalents of POCl₃).

  • Add a catalytic amount (0.1-0.2 equivalents) or a stoichiometric amount (1.1 equivalents) of DIPEA or TEA.

  • Heat the reaction mixture to the target temperature (e.g., 80-110°C) and monitor by TLC or LCMS until the starting material is consumed.

Issue 2: Good In-Process Conversion but Low Isolated Yield due to Hydrolysis

Question: My TLC and LCMS analysis of the crude reaction mixture shows almost complete conversion to the desired 4-chloro product. However, after the aqueous workup, I predominantly isolate the 4-hydroxy starting material. What is happening?

Answer: This is a classic and very common problem. The 4-chloro-pyrrolo[3,2-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution. The chloro group is an excellent leaving group, and during aqueous workup, water can act as a nucleophile, hydrolyzing the product back to the starting material.[2] This hydrolysis is often accelerated by the acidic conditions generated when quenching excess POCl₃.

Key Control Point: The Quench

The most critical step to prevent this is the management of the workup, specifically the quenching of unreacted POCl₃.

Recommended Solutions:

  • Removal of Excess POCl₃ (Priority Action): Before quenching, it is imperative to remove the bulk of the volatile POCl₃ via distillation under reduced pressure (e.g., using a rotovap with appropriate safety precautions).[2] This dramatically reduces the exothermicity and acidity of the subsequent quench.

  • Controlled Reverse Quench: The cooled reaction mixture (after POCl₃ removal) should be added slowly and in a controlled manner to a vigorously stirred vessel containing crushed ice or an ice/water slurry.[1] This "reverse quench" helps to dissipate the heat from the hydrolysis of any residual POCl₃ and keeps the temperature low, minimizing product hydrolysis.

  • pH Adjustment: After the quench, the acidic solution should be carefully neutralized. It is often beneficial to adjust the pH to be slightly basic (pH ~8) using a base like concentrated ammonia or sodium bicarbonate while maintaining a low temperature.[1] The product can then be extracted with an organic solvent or collected by filtration if it precipitates.

Workflow Diagram: Preventing Hydrolysis During Workup

G start Reaction Complete (Crude Mixture in POCl3) rotovap Remove Excess POCl3 (Vacuum Distillation) start->rotovap Recommended direct_quench Direct Quench in Water/Base start->direct_quench Not Recommended quench Slowly Add Mixture to Crushed Ice (Reverse Quench) rotovap->quench neutralize Adjust pH to ~8 (e.g., NH4OH, NaHCO3) Keep Cold quench->neutralize isolate Isolate Product (Extraction or Filtration) neutralize->isolate hydrolysis High Hydrolysis Risk! (Product Loss) direct_quench->hydrolysis

Caption: Recommended vs. non-recommended workup workflow.

Issue 3: Presence of a Decarboxylated Impurity

Question: My product analysis shows a significant impurity with a mass corresponding to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. How can I avoid this decarboxylation?

Answer: The carboxylic acid group at the 7-position can be labile under harsh thermal or pH conditions. Prolonged heating at high temperatures, especially in a strongly acidic medium like POCl₃, can lead to decarboxylation.

Recommended Solutions:

  • Minimize Reaction Time: Once the starting material is consumed (as determined by in-process controls), proceed with the workup promptly. Avoid unnecessarily long reaction times at high temperatures.

  • Temperature Optimization: Determine the minimum temperature required for efficient chlorination. It is possible that a lower temperature with a longer reaction time or the use of a catalyst may provide a better impurity profile.

  • Milder Reagents: While less common, exploring alternative, milder chlorinating agents (e.g., oxalyl chloride or thionyl chloride in a suitable solvent with a catalytic amount of DMF) could be a viable strategy if decarboxylation is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor this reaction? A1: A combination of Thin Layer Chromatography (TLC) and LC-MS is ideal. TLC provides a quick visual assessment of the consumption of starting material and the appearance of the product spot. LC-MS is invaluable for confirming the mass of the desired product and identifying the masses of key impurities, such as the hydrolyzed and decarboxylated species. ¹H NMR of the final product is essential for structural confirmation and purity assessment.[1]

Q2: I'm observing significant tar or insoluble polymer formation. What is the cause? A2: Tarry materials typically result from decomposition or polymerization of the starting material or product under harsh conditions.[2] Carefully control the reaction temperature and avoid localized overheating. Using a co-solvent in some cases can improve solubility and minimize decomposition pathways.

Q3: How should I purify the final this compound? A3: If the product precipitates cleanly from the workup, filtration and washing with cold water followed by a non-polar organic solvent (like hexanes or ether) may be sufficient. For higher purity, column chromatography on silica gel is effective.[3] A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to maintain protonation of the carboxylic acid and improve peak shape) is a good starting point. Recrystallization from a suitable solvent system can also be employed.

Summary of Troubleshooting Strategies

Issue Likely Cause(s) Recommended Solution(s)
Incomplete Conversion Insufficient temperature; Inactive reagent; No catalystIncrease temperature; Use fresh POCl₃; Add DIPEA or TEA.[2]
Hydrolysis to Starting Material Product instability in aqueous acid; Uncontrolled quench of excess POCl₃Remove excess POCl₃ by vacuum first; Perform a slow "reverse quench" onto ice; Keep cold during workup and pH adjustment.[1][2]
Decarboxylation Prolonged heating at high temperatures; Harsh acidic conditionsMinimize reaction time after completion; Optimize for the lowest effective temperature.
Tarry Byproducts Decomposition at high temperaturesMaintain strict temperature control; Consider using a high-boiling co-solvent to prevent charring.[2]

Diagram: Key Impurity Formation Pathways

G SM 4-Hydroxy-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid (Starting Material) Product 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid (Desired Product) SM->Product Chlorination (POCl3) Product->SM Hydrolysis (Aqueous Workup) Impurity_Decarb 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Decarboxylation Impurity) Product->Impurity_Decarb Decarboxylation (Heat / Acid)

Caption: Primary reaction and common impurity side reactions.

References

Stability and proper storage conditions for 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

A Guide to Ensuring Chemical Integrity Through Proper Stability and Storage Protocols

Prepared by the Senior Application Scientist Team

Introduction

This compound (CAS No: 1019056-31-5) is a vital heterocyclic building block utilized in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a pyrrolopyrimidine core, a reactive chloro substituent, and a carboxylic acid moiety, makes it a valuable intermediate for synthesizing a range of biologically active molecules.[3][4] However, these same functional groups contribute to its potential for chemical instability if not handled and stored with precision.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for maintaining the stability and purity of this compound. By understanding the underlying chemical principles and adhering to the recommended protocols, users can ensure the reliability and reproducibility of their experimental outcomes.

Chemical Profile and Inherent Stability Considerations

The stability of this compound is dictated by its three primary structural features:

  • The Chlorinated Pyrimidine Ring: The chloro- group attached to the electron-deficient pyrimidine ring is a leaving group, making it susceptible to nucleophilic substitution. The primary concern is hydrolysis, where ambient moisture can lead to the formation of the corresponding hydroxy-pyrimidine derivative, altering the compound's reactivity and molecular weight.

  • The Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. It will readily react with bases, and care must be taken to avoid unintended salt formation or degradation under basic conditions.[5] While thermal decarboxylation is possible, it typically requires elevated temperatures.

  • The Pyrrolo[3,2-d]pyrimidine Core: This nitrogen-rich heterocyclic system can be sensitive to strong oxidizing agents and may degrade upon prolonged exposure to UV light.

Given these characteristics, the principal degradation pathways are hydrolysis and reactions with incompatible substances. Therefore, control over moisture, temperature, and chemical environment is paramount.

Recommended Storage Conditions

To maximize the shelf-life and preserve the purity of this compound, the following conditions are recommended. These are based on best practices for storing reactive heterocyclic compounds and carboxylic acid derivatives.[6][7][8]

ParameterOptimal ConditionAcceptable Short-TermRationale
Temperature -20°C2-8°C (Refrigerator)[9][10]Minimizes the kinetic rate of all potential degradation reactions, including hydrolysis and slow decomposition.
Atmosphere Dry Argon or NitrogenTightly Sealed ContainerAn inert atmosphere displaces moisture and oxygen, providing the best protection against hydrolysis and oxidation.[8]
Light Amber Vial / DarkProtection from LightProtects the heterocyclic core from potential UV-light-induced degradation.[7]
Container Tightly Sealed Glass VialOriginal Manufacturer's PackagingPrevents ingress of moisture and atmospheric contaminants. Glass is preferred for its inertness.

Frequently Asked Questions (FAQs)

Q1: How should I handle the compound upon first receiving it?

A: Upon receipt, visually inspect the container for any signs of damage. Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate degradation.

Q2: What are the visible signs of compound degradation?

A: A pure, stable sample of the compound should be a consistent solid. Signs of potential degradation include:

  • Color Change: Development of yellow or brown tints.

  • Clumping: The solid may become sticky or clump together due to moisture absorption.

  • Poor Solubility: Difficulty dissolving in solvents where it was previously soluble can indicate the formation of less-soluble degradation products or polymers.

Q3: Can I store the compound in solution?

A: Storing this compound in solution is not recommended for long-term use due to the risk of solvent-mediated degradation. If you must prepare a stock solution:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF).

  • Prepare it fresh for each experiment if possible.

  • For short-term storage (1-2 days), store at -20°C in small, tightly capped vials to minimize freeze-thaw cycles.

  • Before use, allow the frozen solution to thaw completely and equilibrate to room temperature.

Q4: The compound was left on the benchtop at room temperature for a few hours. Is it still usable?

A: A brief, single exposure to ambient temperature and atmosphere is unlikely to cause significant degradation, provided the container was sealed. However, repeated or prolonged exposures should be avoided. For critical applications, it is always best practice to use a sample that has been consistently stored under optimal conditions. If in doubt, a purity check via HPLC or LC-MS is advisable.

Troubleshooting Guide

Problem 1: My reaction yield is lower than expected or inconsistent.

  • Potential Cause: The starting material may have partially degraded. Hydrolysis of the chloro- group to a hydroxyl group will render that portion of the material unreactive in subsequent coupling reactions that target the C-Cl bond.

  • Troubleshooting Steps:

    • Verify Purity: Run a purity check on your starting material using HPLC, LC-MS, or ¹H NMR. Compare the results to the certificate of analysis or a known standard.

    • Use a Fresh Sample: Open a new, properly stored vial of the compound for your next experiment.

    • Review Handling: Ensure you are following the correct handling procedures, especially allowing the vial to warm to room temperature before opening to prevent moisture contamination.

Problem 2: The compound is not dissolving properly in a solvent it should be soluble in.

  • Potential Cause: This is a strong indicator of degradation. The formation of the hydroxyl- substituted analog or other polar byproducts can alter the compound's solubility profile.

  • Troubleshooting Steps:

    • Visual Inspection: Check the solid for the signs of degradation mentioned in the FAQs.

    • Gentle Assistance: Try gentle warming (<40°C) or brief sonication to aid dissolution. If it still fails to dissolve, degradation is highly likely.

    • Confirm Identity: Analyze the insoluble material and the supernatant separately, if possible, to identify the impurities. Do not proceed with the experiment if a significant portion is insoluble.

Experimental Protocol: Guideline for Accelerated Stability Assessment

This protocol provides a framework for users to validate the stability of a specific batch under stressed conditions. It is based on principles outlined in pharmaceutical stability testing guidelines.[11][12][13][14]

Objective: To assess the short-term stability of this compound under elevated temperature and humidity.

Methodology:

  • Initial Analysis (T=0):

    • Take a reference sample from a new, properly stored vial.

    • Perform a baseline analysis to determine initial purity. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal.

    • Record the peak area and retention time of the main compound. Note any impurity peaks.

  • Sample Preparation for Stressing:

    • Aliquot approximately 1-2 mg of the compound into three separate, small amber glass vials.

    • Vial 1 (Control): Store at the recommended -20°C.

    • Vial 2 (Accelerated): Place in a stability chamber or desiccator maintained at 40°C / 75% Relative Humidity (RH).

    • Vial 3 (Room Temp): Leave in a sealed vial in a dark drawer at ambient room temperature (e.g., 25°C).

  • Time-Point Analysis:

    • After a predetermined time (e.g., 7 days and 14 days), remove the stressed samples (Vials 2 and 3) and the control sample (Vial 1).

    • Allow all vials to equilibrate to room temperature.

    • Prepare solutions of each sample at the same concentration used for the T=0 analysis.

    • Analyze each sample by HPLC under the identical conditions used for the initial analysis.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the T=0 and control samples.

    • Look for a decrease in the peak area of the parent compound.

    • Look for the appearance of new peaks, which indicate degradation products. A peak at a shorter retention time may suggest the more polar hydroxyl- analog.

    • A significant change (>2%) in purity in the accelerated sample compared to the control indicates sensitivity to those conditions.

Visualization of Handling and Storage Workflow

The following diagram outlines the critical decision points and workflow for maintaining the integrity of the compound from receipt to experimental use.

G cluster_0 Receiving & Initial Storage cluster_1 Usage & Aliquoting cluster_2 Storage Strategy Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Equilibrate Equilibrate to Room Temp (Crucial Step!) Inspect->Equilibrate Weigh Weigh in Dry Environment (e.g., Glovebox or quickly) Equilibrate->Weigh Use_Directly Use Immediately in Experiment Weigh->Use_Directly Prep_Solution Prepare Stock Solution (Use Freshly) Weigh->Prep_Solution Store_Solid Long-Term Solid Storage (-20°C, Inert Gas, Dark) Weigh->Store_Solid Return Unused Solid Store_Solution Short-Term Solution Storage (-20°C, Tightly Sealed) Prep_Solution->Store_Solution Discard Discard After Use Prep_Solution->Discard

Caption: Decision workflow for proper handling and storage.

References

Technical Support Center: Optimizing In Vitro Dosage of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the in vitro dosage of this compound. As a member of the pyrrolopyrimidine class of molecules, this compound holds potential for investigation in various therapeutic areas, and this guide will help you navigate the common challenges encountered during its in vitro characterization.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments.

Q1: What is the potential mechanism of action for this compound?

A1: While specific data for this exact molecule is limited, related 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been shown to act as multitargeted inhibitors of one-carbon metabolism. For instance, the analog AGF347 has been found to inhibit serine hydroxymethyltransferase 2 (SHMT2) and enzymes in the de novo purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][2] This dual inhibition can lead to a depletion of essential building blocks for DNA and RNA synthesis, as well as a reduction in glutathione levels, leading to increased reactive oxygen species (ROS) and ultimately, antitumor effects.[1][2] It is plausible that this compound shares a similar mechanism of action, though this needs to be empirically validated.

Q2: What are the initial steps I should take before designing my in vitro experiments?

A2: Before initiating cell-based assays, it is crucial to characterize the physicochemical properties of the compound. This includes determining its solubility in various solvents (e.g., DMSO, ethanol) and its stability in your chosen cell culture medium. Poor solubility can lead to an overestimation of the required dosage, while instability can result in a loss of activity over time. Additionally, ensure you have a reliable source for the compound with a certificate of analysis confirming its purity.[3]

Q3: What type of in vitro assays would be suitable for this compound?

A3: Based on the potential mechanism of action of related compounds, a variety of in vitro assays can be employed.[4] Initial studies could involve cell viability or cytotoxicity assays (e.g., MTT, MTS, or CellTiter-Glo®) in relevant cancer cell lines to determine the half-maximal inhibitory concentration (IC50).[4] To further elucidate the mechanism, you could perform assays to measure changes in metabolite levels related to one-carbon metabolism, assess the inhibition of specific enzymes like SHMT2, or quantify the induction of apoptosis and oxidative stress.

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your in vitro experiments.

Issue 1: Inconsistent or No Biological Activity Observed

Q: I am not observing any significant effect of the compound on my cells, even at high concentrations. What could be the issue?

A: This is a common challenge when working with novel compounds. The lack of an observable effect can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Compound Integrity and Preparation:

    • Solubility: Visually inspect your stock solution and working dilutions for any precipitation. If solubility is an issue, consider using a different solvent or employing techniques like sonication or gentle heating. Always prepare fresh dilutions for each experiment.

    • Stability: The compound may be unstable in your cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its integrity using methods like HPLC.

  • Cellular System:

    • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action. If you are targeting cancer cells, consider using cell lines known to be dependent on the de novo purine synthesis pathway.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered responses to drug treatment.[5]

    • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular physiology and drug response. Regularly test your cell lines for mycoplasma.

  • Assay Conditions:

    • Dosage Range: Your initial dose range may be too low. It is recommended to perform a broad dose-response curve, starting from nanomolar concentrations and extending to the high micromolar range (e.g., 1 nM to 100 µM).

    • Incubation Time: The effect of the compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation period.[4]

Issue 2: High Variability Between Replicates

Q: I am seeing significant variability in my results between replicate wells and experiments. How can I improve the reproducibility of my assays?

  • Experimental Technique:

    • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in cell seeding and compound addition.

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can affect cell growth and compound concentration. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.

  • Cell Culture Practices:

    • Consistent Cell Seeding: Uneven cell seeding is a major source of variability. Ensure you have a single-cell suspension before seeding and mix the cell suspension between plating.

    • Passage Number: Use cells with a consistent and low passage number, as high-passage cells can undergo phenotypic and genotypic changes.[5]

  • Assay Reader and Plate Choice:

    • Reader Settings: Optimize the settings on your plate reader for your specific assay to ensure you are within the linear range of detection.

    • Plate Type: For fluorescence-based assays, use black-walled plates to reduce crosstalk between wells. For luminescence assays, white-walled plates are recommended to maximize signal.[6]

Experimental Protocols and Data Presentation

To assist in your experimental design, we provide a detailed protocol for a standard cell viability assay and a template for presenting your data.

Protocol: Determining IC50 using an MTT Assay

This protocol outlines the steps for a typical MTT assay to determine the cytotoxic effect of this compound on a cancer cell line.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation: IC50 Determination
Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
Vehicle Control1.25 ± 0.08100 ± 6.4
0.011.22 ± 0.0797.6 ± 5.6
0.11.15 ± 0.0992.0 ± 7.2
10.85 ± 0.0668.0 ± 4.8
100.45 ± 0.0436.0 ± 3.2
1000.15 ± 0.0212.0 ± 1.6

Visualizing Pathways and Workflows

To provide a clearer understanding of the potential mechanism of action and the experimental workflow, we have created the following diagrams using Graphviz.

G cluster_0 Potential Mechanism of Action Compound This compound SHMT2 SHMT2 (Serine Hydroxymethyltransferase 2) Compound->SHMT2 Inhibition Purine_Synth De Novo Purine Biosynthesis (GARFTase, AICARFTase) Compound->Purine_Synth Inhibition Metabolites Reduced Nucleotide Precursors SHMT2->Metabolites Depletion GSH Reduced Glutathione (GSH) SHMT2->GSH Depletion Purine_Synth->Metabolites Depletion Apoptosis Apoptosis Metabolites->Apoptosis Contributes to ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Leads to ROS->Apoptosis Induces

Caption: Potential mechanism of action for this compound.

G cluster_1 In Vitro Dosage Optimization Workflow start Start solubility Determine Compound Solubility & Stability start->solubility dose_range Broad Dose-Response (e.g., 1 nM - 100 µM) solubility->dose_range time_course Time-Course Experiment (e.g., 24, 48, 72h) dose_range->time_course ic50 Determine IC50 (e.g., MTT Assay) time_course->ic50 mechanistic Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) ic50->mechanistic end Optimized Dosage mechanistic->end

Caption: A typical workflow for optimizing the in vitro dosage of a novel compound.

References

Interpreting unexpected experimental results with 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Unexpected experimental results are a common challenge in chemical synthesis; this resource provides in-depth troubleshooting guides and FAQs to help you interpret these outcomes and optimize your experimental workflow.

Core Chemical Profile & Reactivity

This compound is a unique scaffold possessing multiple reactive sites that can be selectively addressed. Understanding its intrinsic chemical nature is the first step toward troubleshooting unexpected outcomes.

PropertyValueSource
CAS Number 1019056-31-5[1][2]
Molecular Formula C₇H₄ClN₃O₂[1]
Molecular Weight 197.58 g/mol [1]
Appearance Likely a light-colored or off-white solid[3] (by analogy)
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF)[3] (by analogy)
Stability Sensitive to strong acids, bases, and moisture[3][4] (by analogy)

The molecule's reactivity is dominated by three key functional groups, each presenting distinct opportunities and challenges.

G cluster_molecule mol C4_label C4-Chloro: Highly Electrophilic Susceptible to SNAr C4_label_pos->C4_label N5_label N5-Pyrrole NH: Nucleophilic & Acidic Site for Alkylation/Deprotonation N5_label_pos->N5_label C7_label C7-Carboxylic Acid: Standard Acyl Chemistry Amide Coupling, Esterification C7_label_pos->C7_label

Caption: Key reactive sites on this compound.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Question: I am reacting this compound with a primary amine to synthesize a 4-amino substituted product. My LC-MS analysis shows consumption of the starting material, but after an aqueous workup, I recover the starting material or a des-chloro equivalent (5H-pyrrolo[3,2-d]pyrimidin-4-one-7-carboxylic acid). What is happening?

Answer: This is a classic issue encountered with chloro-substituted pyrimidines and is almost certainly due to hydrolysis of the C4-chloro group during workup.[5] The pyrimidine ring's electron-withdrawing nitrogens make the C4 position highly electrophilic and susceptible to nucleophilic attack. While this drives your desired reaction with the amine, it also makes the product and any unreacted starting material vulnerable to attack by water, especially under non-neutral pH conditions generated during quenching.

Recommended Solutions:

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (Nitrogen or Argon) to prevent premature hydrolysis.

  • Careful Workup: The workup is the most critical step. Avoid strong acids or bases.

    • Option A (Preferred): Evaporate the reaction solvent in vacuo. Redissolve the residue in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Wash gently with a saturated sodium bicarbonate solution (to neutralize any acid) followed by brine.

    • Option B (For Polar Products): If the product is water-soluble, consider purification via reverse-phase chromatography (C18) to avoid a harsh aqueous workup.

  • Base Selection: The choice of base can influence side reactions. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is often preferred over inorganic bases like potassium carbonate, which can have limited solubility and create a biphasic mixture where hydrolysis can occur at the interface.

Caption: Workflow for SNAr at C4, highlighting the critical hydrolysis step during workup.

Issue 2: Multiple Products Observed, Including a Higher Molecular Weight Adduct

Question: In my attempt to perform an SNAr reaction at C4 using an amine and DIPEA, I see a second product with a mass corresponding to the addition of my amine and protection of the pyrrole N-H. Is this expected?

Answer: Yes, this is a plausible side reaction. The pyrrole N5-H is acidic and can be deprotonated by the base, or it can act as a nucleophile itself. While the C4-Cl is the primary electrophilic site for SNAr, the carboxylic acid at C7 can also be involved, especially if you are using coupling agents or activating it inadvertently.

However, a more common issue arises if you are using an alkylating agent or if your amine substrate has a secondary reactive site. The pyrrole nitrogen (N5) is nucleophilic and can compete with your primary nucleophile, leading to N-alkylation or N-arylation, especially at elevated temperatures.

Recommended Solutions:

  • Protecting Group Strategy: If N5-reactivity is a persistent issue, consider protecting the pyrrole nitrogen. A (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts) group are common choices.[6][7] These can be installed prior to the SNAr reaction and removed later.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor side reactions.

    • Base Stoichiometry: Use the minimum amount of base required to facilitate the reaction (typically 1.1-1.5 equivalents). Excess base can promote deprotonation of the pyrrole N-H.

  • Order of Reactions: If your ultimate goal is to modify both the C4 and C7 positions, carefully plan the synthetic sequence. It is often advantageous to perform the SNAr reaction at C4 first, followed by modification of the C7-carboxylic acid.

Issue 3: Failure or Low Yield in Amide Coupling at the C7-Carboxylic Acid

Question: I am trying to form an amide bond at the C7 position using HATU/DIPEA, but the reaction is sluggish and gives a poor yield. What are the potential causes?

Answer: Amide coupling failures with this substrate can stem from several factors related to its unique electronic and physical properties.

  • Poor Solubility: The starting material has limited solubility in common coupling solvents like DCM or THF.[3] If the substrate does not fully dissolve, the reaction will be heterogeneous and slow.

  • Deactivation by C4-Chloro Group: The strong electron-withdrawing nature of the chloro-substituted pyrimidine ring can reduce the nucleophilicity of the carboxylate after deprotonation, making it less reactive towards the activated ester intermediate.

  • Competing Reactions: The pyrrole N5-H can interfere with the coupling reaction. It can be deprotonated by the base, potentially complexing with reagents, or in some cases, reacting with the activated acid to form undesired intermediates.

Caption: Decision tree for troubleshooting amide coupling at the C7 position.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A: Due to its sensitivity to moisture and potential for hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[4] A desiccator is highly recommended for long-term storage.

Q2: Which solvents are best for NMR analysis? A: Deuterated dimethyl sulfoxide (DMSO-d₆) is the most common choice due to its excellent solvating power for this class of compounds. The pyrrole N-H and carboxylic acid O-H protons should be visible as broad singlets, although their chemical shift can be variable.

Q3: How can I confirm the successful displacement of the C4-chloro group? A: Several analytical techniques can confirm the reaction:

  • Mass Spectrometry: The most direct method. Look for the disappearance of the isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) and the appearance of the new mass corresponding to your product.

  • ¹³C NMR: The chemical shift of the C4 carbon is highly sensitive to the substituent. Upon substitution of chlorine with an amine, you should observe a significant upfield shift (to a lower ppm value) for this carbon.

  • ¹H NMR: The chemical shift of the proton at C2 will likely change upon substitution at the adjacent C4 position.

Q4: Can I perform reactions on the pyrrole ring, such as halogenation? A: Yes, the pyrrole ring can undergo electrophilic substitution. However, the pyrimidine ring is deactivating, making the pyrrole less reactive than a simple pyrrole. Harsh conditions may be required, which could compromise the stability of the C4-chloro group. If halogenation is desired, a milder agent like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) would be a logical starting point.

References

Common side reactions during the synthesis of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing causal explanations and validated protocols to enhance your experimental success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, focusing on the critical chlorination step of the 4-oxo precursor and the stability of the carboxylic acid functionality.

Issue 1: Low Yield of this compound with Significant Recovery of Starting Material (4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid)

Question: My TLC analysis post-reaction indicates the consumption of the starting material, but after the aqueous workup, I predominantly isolate the initial 4-oxo compound. What is the likely cause?

Answer: This is a frequent challenge and strongly suggests the hydrolysis of the desired 4-chloro product back to the 4-oxo starting material during the aqueous workup. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core is susceptible to hydrolysis, especially in the presence of acidic conditions generated during the quenching of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃). The workup procedure is therefore critical to preserving the product.

Recommended Solutions:

  • Anhydrous Workup: Where possible, perform a non-aqueous workup. After the reaction, quench the excess chlorinating agent with a high-boiling point alcohol (e.g., isopropanol) under anhydrous conditions, followed by precipitation of the product or its salt.

  • Careful Quenching: If an aqueous workup is unavoidable, the reaction mixture should be cooled to 0 °C and slowly added to a vigorously stirred, ice-cold basic solution (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide). This "reverse quench" helps to neutralize the acid generated rapidly and maintain a basic pH, which minimizes hydrolysis.

  • Solvent Extraction at Controlled pH: After quenching, ensure the aqueous layer is maintained at a pH of 8-9 during extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Issue 2: Presence of a Significant Amount of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Decarboxylated Byproduct)

Question: Along with my desired product, I am observing a significant amount of a less polar byproduct, which I have identified as the decarboxylated 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. How can I prevent this?

Answer: The observation of the decarboxylated byproduct indicates that the carboxylic acid group at the 7-position is unstable under the reaction conditions. Pyrrole-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures and in the presence of strong acids, both of which are characteristic of chlorination with POCl₃.

Recommended Solutions:

  • Lower Reaction Temperature and Shorter Reaction Time: Optimize the reaction conditions by running the chlorination at the lowest possible temperature that still allows for the conversion of the starting material. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Use of a Milder Chlorinating Agent: Investigate the use of alternative, milder chlorinating agents that may not require such high temperatures. Examples include oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions), although these may also present their own set of side reactions.

  • Protection of the Carboxylic Acid: A more robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the chlorination step. The ester is generally more stable under these conditions. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step under milder, basic conditions.

Issue 3: Formation of an Insoluble, Tarry Material and Complex Mixture of Byproducts

Question: My reaction mixture turns dark, and upon workup, I obtain a significant amount of insoluble, tarry material, and my TLC shows multiple spots that are difficult to separate. What is causing this?

Answer: The formation of tarry materials and a complex mixture of byproducts is indicative of decomposition of the starting material or product under the harsh reaction conditions. The pyrrole ring, while aromatic, can be sensitive to strong acids and high temperatures, leading to polymerization and other side reactions.

Recommended Solutions:

  • Use of a Co-solvent: Performing the reaction in a high-boiling point inert solvent (e.g., toluene, acetonitrile, or 1,2-dichloroethane) can help to better control the reaction temperature and may reduce charring compared to running the reaction neat in the chlorinating agent.

  • Addition of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can scavenge the HCl generated during the reaction, potentially reducing acid-catalyzed decomposition.

  • Thorough Purification of Starting Material: Ensure the 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid starting material is pure. Impurities can sometimes catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of during the synthesis of this compound?

A1: The most prevalent side reaction is the hydrolysis of the 4-chloro group back to the 4-oxo group during the aqueous workup. Careful control of pH during quenching and extraction is paramount to minimize this.

Q2: Can I use SOCl₂ instead of POCl₃ for the chlorination?

A2: Yes, thionyl chloride (SOCl₂) can be an alternative. It often requires lower reaction temperatures. However, it can also react with the carboxylic acid to form an acyl chloride, which may lead to other side reactions if not controlled. A common approach is to use SOCl₂ with a catalytic amount of DMF.

Q3: My purified product is still showing a minor impurity that I can't identify. What could it be?

A3: A possible impurity could be the dimerized product formed via intermolecular reaction of the acyl chloride intermediate (if formed from the carboxylic acid and chlorinating agent) with the pyrrole nitrogen of another molecule. Careful chromatographic purification is often required to remove such byproducts.

Q4: Is it better to introduce the carboxylic acid group before or after the chlorination step?

A4: It is generally more reliable to perform the chlorination on a precursor that is stable under the reaction conditions. Therefore, protecting the carboxylic acid as an ester before chlorination and then deprotecting it is a recommended strategy to avoid decarboxylation and other side reactions of the free carboxylic acid.

Visualizing the Reaction and Side Products

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid Product This compound Start->Product POCl₃, Δ Decarboxylation Decarboxylated Byproduct (4-Chloro-5H-pyrrolo[3,2-d]pyrimidine) Start->Decarboxylation POCl₃, High Temp. Decomposition Tarry Decomposition Products Start->Decomposition Harsh Conditions Hydrolysis Hydrolysis Product (Starting Material) Product->Hydrolysis Aqueous Workup (Acidic) Product->Decarboxylation High Temp. Product->Decomposition Harsh Conditions

Caption: Synthetic pathway and common side reactions.

Experimental Protocols

Protocol 1: Chlorination of Ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

This protocol outlines the chlorination of the ester-protected precursor to avoid decarboxylation.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution to pH 8-9 with a cold, concentrated solution of sodium carbonate or ammonium hydroxide.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
  • Reaction Setup: Dissolve the purified ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction: Add lithium hydroxide (LiOH, 1.5-2 equivalents) and stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with cold 1M HCl.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data Presentation

IssuePotential CauseRecommended Solution
Recovery of Starting MaterialHydrolysis of the 4-chloro groupAnhydrous workup or careful quenching at low temperature and basic pH.
Decarboxylated ByproductHigh reaction temperature, acidic conditionsLower reaction temperature, shorter reaction time, or protect the carboxylic acid as an ester.
Tar FormationDecomposition under harsh conditionsUse of a co-solvent, addition of a base, ensure purity of starting material.

Technical Support Center: Purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to enhance the purity, yield, and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a molecule characterized by a fused pyrrolopyrimidine core, a reactive chloro substituent, and an ionizable carboxylic acid group. This combination of functionalities presents a unique set of purification challenges. The aromatic system is susceptible to degradation under harsh conditions, the chlorine atom can be labile, and the carboxylic acid imparts pH-dependent solubility. A successful purification strategy must carefully balance these properties.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Recovery After Aqueous Workup and Extraction

Question: I have synthesized this compound, but I am experiencing significant product loss during the aqueous workup and extraction phase. What could be the cause and how can I mitigate this?

Answer: This is a frequent challenge stemming from the amphoteric nature of your compound, due to the presence of both the basic pyrimidine ring and the acidic carboxylic acid group.

Causality Explained: At neutral or near-neutral pH, the molecule may exist as a zwitterion, which often results in high polarity and low solubility in many common organic solvents, leading to its loss in the aqueous phase. Adjusting the pH too far into the basic range to deprotonate the carboxylic acid and improve water solubility can risk hydrolysis of the 4-chloro group, especially at elevated temperatures. Conversely, a highly acidic environment to protonate the pyrimidine ring might also lead to instability.[1][2]

Recommended Solutions:

  • pH-Controlled Extraction:

    • Acidification: Carefully acidify the aqueous solution to a pH of 2-3 with a non-nucleophilic acid like 1M HCl or citric acid. This will protonate the carboxylic acid, making the molecule less polar and more soluble in organic solvents.

    • Solvent Selection: Use a polar, water-immiscible organic solvent for extraction. Ethyl acetate is a common choice. For more polar products, a mixture including tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) might be more effective.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and improve phase separation.

  • Direct Precipitation:

    • If the product is poorly soluble in both acidic and basic aqueous solutions, precipitation can be an effective purification step.

    • After the reaction, quench the mixture and adjust the pH to the point of minimum solubility (isoelectric point). This often needs to be determined empirically but is typically in the pH range of 3-5 for similar compounds.

    • Collect the precipitated solid by filtration, wash with cold water, and then a non-polar solvent like hexane to remove organic impurities.

Issue 2: Persistent Impurities After Column Chromatography

Question: I am purifying my crude product using silica gel chromatography, but I am struggling to separate it from closely-eluting impurities. What are these likely impurities and what adjustments can I make to my chromatography method?

Answer: Co-elution is often due to impurities with similar polarity to the desired product. The most common culprits are starting materials, hydrolyzed byproducts, or isomers.

Causality Explained: Silica gel is an acidic stationary phase, which can cause "streaking" or irreversible binding of polar, basic compounds. The carboxylic acid group can strongly interact with the silica, leading to poor peak shape and resolution.

Recommended Solutions:

  • Mobile Phase Modification:

    • Acid Additive: Add a small amount (0.1-1%) of a volatile acid, such as formic acid or acetic acid, to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). This suppresses the ionization of the carboxylic acid group on your product, reducing its interaction with the silica and leading to sharper peaks and better separation.[3]

    • Solvent System Optimization: A typical solvent system for a compound of this nature is a gradient of methanol in dichloromethane. If separation is still poor, consider using an alternative solvent system like ethyl acetate/heptane with an acid additive.

  • Alternative Chromatography Techniques:

    • Reversed-Phase Chromatography (C18): If impurities are more non-polar, reversed-phase chromatography can be highly effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).

    • Ion-Exchange Chromatography: For difficult separations, anion-exchange chromatography can be employed to specifically bind the carboxylic acid group, allowing neutral or basic impurities to be washed away.

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureLikely OriginChromatographic Behavior on Silica
4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acidSimilar to product, with -OH at C4Hydrolysis of the chloro group during synthesis or workupMore polar than the product; may streak without mobile phase modifier
Starting Material (e.g., 5H-pyrrolo[3,2-d]pyrimidin-4-one derivative)Precursor to the chlorinated productIncomplete chlorination reactionMore polar than the product
Isomers (e.g., pyrrolo[2,3-d]pyrimidine)Side reactions during synthesisPolarity can be very similar to the product, making separation difficult
Issue 3: Product Degradation During Purification or Storage

Question: My purified product appears to be degrading over time, as indicated by TLC or LC-MS analysis showing new spots. How can I improve its stability?

Answer: The 4-chloro-pyrrolopyrimidine scaffold is known to be sensitive to nucleophiles, strong acids, and bases.[1][2] The carboxylic acid group can also participate in intermolecular reactions at high temperatures.

Causality Explained: The electron-withdrawing nature of the pyrimidine ring makes the 4-position susceptible to nucleophilic substitution. Moisture in solvents or the atmosphere can lead to hydrolysis back to the 4-hydroxy analog. Residual base or acid from the synthesis or purification can catalyze this degradation.

Recommended Solutions:

  • Handling and Storage:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

    • Low Temperature and Light Protection: Store in a tightly sealed container at low temperatures (refrigerator or freezer) and protected from light.

    • Solvent Purity: Use anhydrous solvents for all purification steps and for preparing solutions for analysis or further reactions.

  • Purification Protocol Adjustments:

    • Avoid High Temperatures: Concentrate solutions at reduced pressure and moderate temperatures (e.g., <40°C on a rotary evaporator).

    • Neutralize Before Concentration: If an acid or base modifier was used in chromatography, consider a mild aqueous wash of the combined product fractions (if the product is soluble in the organic phase) to remove the modifier before final concentration.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The solubility is highly dependent on the solvent and pH. Generally, it is expected to have low solubility in water and non-polar organic solvents like hexane and toluene. It will likely show good solubility in polar aprotic solvents such as DMSO and DMF.[2] Its solubility in alcohols like methanol and ethanol may be moderate. Solubility in solvents like ethyl acetate and THF can be improved by acidification to suppress the ionization of the carboxylic acid.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterLow (pH dependent)Amphoteric nature; higher solubility at high or low pH
Hexane, HeptaneInsolubleNon-polar solvent, polar molecule
Dichloromethane (DCM)Sparingly SolubleModerate polarity
Ethyl Acetate (EtOAc)Moderate (improves with acid)Polar solvent, but H-bonding can limit solubility
Methanol, EthanolModeratePolar protic solvents
DMSO, DMFSolubleHighly polar aprotic solvents, good for polar molecules

Q2: Can I use recrystallization for purification?

A2: Yes, recrystallization can be a very effective method for final purification, especially for removing small amounts of impurities. The key is to find a suitable solvent system.

  • Single Solvent: A polar solvent in which the compound is soluble at high temperature but poorly soluble at room temperature is ideal. Ethanol or isopropanol could be good candidates.

  • Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (like DMSO or warm ethanol) and then slowly add an anti-solvent (like water or hexane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, should yield crystals.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To check for the correct mass and identify any impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and check for the absence of impurity signals.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity level (e.g., >95%).

  • Melting Point: A sharp melting point range is indicative of high purity.

Visualizing the Purification Workflow

General Purification Workflow

G cluster_0 Post-Synthesis Workup cluster_1 Crude Purification cluster_2 Final Purification & Isolation Quench Reaction Quench pH_Adjust pH Adjustment (Acidification to pH 2-3) Quench->pH_Adjust Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjust->Extraction Concentration Concentration in vacuo Extraction->Concentration Chromatography Silica Gel Chromatography (with 0.5% Formic Acid) Concentration->Chromatography Fraction_Pooling Pool Pure Fractions Chromatography->Fraction_Pooling Final_Concentration Final Concentration Fraction_Pooling->Final_Concentration Recrystallization Recrystallization (Optional) Final_Concentration->Recrystallization Drying Drying Under Vacuum Final_Concentration->Drying If no recrystallization Recrystallization->Drying If performed Purity_Analysis Purity Analysis (LC-MS, NMR, HPLC) Drying->Purity_Analysis

Caption: A general workflow for the purification of the target compound.

Troubleshooting Decision Tree for Column Chromatography

G start Poor Separation on Silica Column? streak Product Streaking / Tailing? start->streak Yes coelution Co-eluting Impurities? start->coelution No add_acid Add 0.1-1% Formic or Acetic Acid to Mobile Phase streak->add_acid Yes streak->coelution No change_solvent Change Solvent System (e.g., EtOAc/Heptane) coelution->change_solvent Yes low_recovery Low Recovery from Column? coelution->low_recovery No reverse_phase Consider Reversed-Phase (C18) Chromatography change_solvent->reverse_phase If still poor check_polarity Is Product Too Polar? (Sticking to Silica) low_recovery->check_polarity Yes deactivate_silica Use Deactivated Silica or Switch to Alumina (basic/neutral) check_polarity->deactivate_silica Yes

References

How to enhance the target specificity of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge with Privileged Scaffolds

Welcome to the technical support center for researchers working with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its analogs. The pyrrolo[3,2-d]pyrimidine core, an isomer of the well-known 7-deazapurine scaffold, is a "privileged structure" in medicinal chemistry.[1][2] This means it can bind to multiple biological targets, particularly protein kinases, making it a powerful starting point for drug discovery.[3][4] However, this inherent versatility is also its greatest challenge: achieving high target specificity to minimize off-target effects and potential toxicity.[5][6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you rationally design and validate more selective compounds derived from this scaffold. We will explore the "why" behind experimental choices, focusing on medicinal chemistry strategies, bio-analytical validation, and troubleshooting common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing activity against multiple kinases. Why is it so promiscuous, and what does this mean for my experiments?

Answer: The promiscuity of compounds based on this scaffold stems from the highly conserved nature of the ATP-binding site across the human kinome.[5] Your compound is likely acting as an ATP-competitive inhibitor, and since hundreds of kinases share structural similarities in this pocket, cross-reactivity is common.[7][8]

This lack of specificity can lead to several experimental issues:

  • Toxicity: Off-target effects are a primary cause of toxicity in drug development.[6] An inhibitor that affects multiple signaling pathways can lead to unexpected and undesirable cellular responses.

  • Misleading Structure-Activity Relationships (SAR): If you are unaware of the off-target activities, your efforts to optimize potency might inadvertently be enhancing binding to the wrong proteins.

To move forward, it is critical to first quantify this promiscuity using kinome-wide profiling and then implement strategies to engineer specificity.

Q2: What are the primary medicinal chemistry strategies to increase the target specificity of my compound?

Answer: Enhancing specificity is a rational design process that involves modifying the core scaffold to exploit the subtle differences between your target kinase and other kinases.[6][9] The reactive handles on your starting material—the 4-chloro and 7-carboxylic acid groups—are excellent points for modification.

Here are key strategies:

  • Exploit Unique Features of the Target's ATP Pocket: While the core ATP-binding region is conserved, adjacent pockets often are not. Design modifications that introduce moieties capable of forming specific interactions (hydrogen bonds, hydrophobic interactions, etc.) with non-conserved residues in your target kinase. This can create a negative steric clash in the binding sites of off-target kinases.[6]

  • Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a deeper hydrophobic pocket. The size of this residue varies across the kinome. If your target has a small gatekeeper (like glycine or alanine), you can design bulky substituents that occupy this pocket—a space that would be inaccessible in kinases with larger gatekeepers (like phenylalanine or methionine).

  • Increase Ligand Rigidity: Flexible molecules can adapt to multiple binding sites, leading to promiscuity. Strategies like macrocyclization can pre-organize the inhibitor into a bioactive conformation that is highly complementary to the target, while being a poor fit for others.[10] This approach has successfully produced highly selective clinical candidates.[10]

  • Displace Key Water Molecules: Tightly bound water molecules in a protein's active site can be exploited for specificity. Designing a ligand that displaces a high-energy water molecule unique to your target can significantly improve binding affinity and selectivity.[6]

  • Develop Covalent or Allosteric Inhibitors:

    • Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your target, you can add a reactive group (like an acrylamide) to your inhibitor to form a permanent covalent bond. This provides high specificity and durable target engagement.

    • Allosteric Inhibition: Instead of targeting the conserved ATP site, design molecules that bind to a distinct, less-conserved allosteric site.[9] This can modulate kinase activity with exceptional specificity.

The following diagram illustrates the general workflow for specificity enhancement.

G cluster_0 Design & Synthesis cluster_1 Screening & Validation cluster_2 Optimization Start Initial Scaffold (4-Chloro-5H-pyrrolo[3,2-d]pyrimidine -7-carboxylic acid) SAR Structure-Based Design (Computational Modeling) Start->SAR Synth Synthesize Analog Library SAR->Synth Biochem Biochemical Assays (Potency vs. Target) Synth->Biochem Kinome Kinome Profiling (Selectivity Screen) Biochem->Kinome Cellular Cell-Based Assays (On-Target Engagement & Phenotype) Kinome->Cellular Analyze Analyze Data (Potency vs. Selectivity) Cellular->Analyze Refine Refine Design Analyze->Refine Optimized Optimized Lead Compound Analyze->Optimized Goal Achieved Refine->SAR Iterate

Caption: Iterative workflow for enhancing inhibitor specificity.

Q3: How do I choose the right assay to confirm that my modifications have improved target specificity?

Answer: Validating target engagement and specificity requires a multi-pronged approach, moving from broad, high-throughput methods to more focused, mechanism-of-action studies in a cellular context.[11][12][13] No single assay is sufficient.

Assay TypePrincipleKey AdvantageKey Limitation
Kinome Profiling (e.g., KiNativ, KinomeScan) Measures the binding affinity or activity of your compound against a large panel of recombinant kinases (often >400).Provides a comprehensive, unbiased view of selectivity across the kinome.[12]In vitro results may not perfectly reflect behavior in a complex cellular environment.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation, which is measured by Western Blot or MS.[11][13]Confirms direct target engagement in intact cells and even tissues, providing physiological relevance.[13]Lower throughput; requires a specific antibody for Western Blot-based detection.
Bioluminescence Resonance Energy Transfer (BRET) Measures target engagement in live cells by detecting energy transfer between a luciferase-tagged target and a fluorescently labeled inhibitor.[11]Real-time, quantitative measurement of binding in living cells.Requires genetic modification of cells to express the tagged protein of interest.
Phospho-protein Western Blot Measures the phosphorylation status of a known, direct downstream substrate of your target kinase.Provides direct evidence of functional target inhibition in a cellular signaling context.Relies on the availability of high-quality phospho-specific antibodies and a well-defined pathway.

A robust validation strategy would be:

  • Primary Screen: Use a biochemical assay to confirm potency against your primary target.

  • Selectivity Screen: Profile your most potent hits using a commercial kinome scanning service to identify the most selective compounds.

  • Cellular Confirmation: Use CETSA or BRET to confirm the compound engages the target in cells.

  • Functional Validation: Use a Western blot to show that target engagement leads to the inhibition of the downstream signaling pathway at similar concentrations.[14]

Troubleshooting Guide

This section addresses common problems encountered during the optimization and validation process.

Problem/Observation Potential Cause Recommended Troubleshooting Steps
Inconsistent IC50 values between experiments. 1. Compound Solubility: The compound may be precipitating in your assay buffer, leading to an inaccurate effective concentration.[14][15] 2. Cell Health/Passage Number: Cells at high passage numbers can exhibit genetic drift and altered sensitivity to inhibitors.[15]1. Check Solubility: Visually inspect solutions for precipitates. Prepare fresh dilutions for each experiment. Consider using a solubility assay. 2. Standardize Cell Culture: Use cells within a defined, low-passage number range. Ensure consistent cell seeding density.[15]
Potent in biochemical assays, but weak in cellular assays. 1. Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. 2. High Protein Binding: The compound may be binding to plasma proteins in the cell culture medium. 3. Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.1. Assess Permeability: Perform a PAMPA or Caco-2 assay to measure permeability. 2. Modify Assay Conditions: Test the compound in serum-free media to assess the impact of protein binding. 3. Computational Analysis: Use in silico tools to predict ADME properties (Absorption, Distribution, Metabolism, and Excretion) and guide structural modifications.
A structural modification eliminated off-target activity but also abolished on-target potency. 1. Loss of Key Interaction: The modification may have removed a chemical group essential for binding to the primary target. 2. Unfavorable Conformation: The new structure may have a high energetic penalty to adopt the correct binding conformation.1. Analyze Binding Mode: Use molecular modeling to understand how the modification impacts binding. Was a key hydrogen bond lost? 2. Systematic SAR: Synthesize a focused set of analogs with more subtle changes at that position to find a balance between specificity and potency.
The "rescue" experiment with a drug-resistant mutant of my target does not work. 1. Persistent Off-Target Effect: The observed phenotype may be caused by an off-target that you haven't identified. 2. Incomplete Rescue: The mutant may not be expressed at sufficient levels, or it may have impaired function.1. Use an Orthogonal Tool: Confirm the on-target effect by using a structurally unrelated inhibitor of the same target or by using a genetic approach like siRNA/shRNA knockdown.[15] 2. Validate Mutant Expression: Confirm the expression and localization of your mutant protein via Western Blot or immunofluorescence.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol is a standard method to verify that your compound binds to its intended target in intact cells.[11][13]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced unfolding and aggregation.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvesting:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. .

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

  • Analysis:

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble target protein remaining in each sample by Western Blot using a specific primary antibody for your target.

    • Expected Result: In samples treated with a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a right-ward "shift" in the melting curve.

The diagram below outlines the CETSA workflow.

G A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Resuspend A->B C 3. Heat at Temperature Gradient B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Analyze by Western Blot F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Avoiding common pitfalls in experiments involving 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-Z Guide for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

A Message from Your Senior Application Scientist

Welcome to the dedicated technical resource for this compound (CAS: 1019056-31-5). As a pivotal intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, its unique chemical architecture presents both immense opportunity and specific experimental challenges.[1][2][3] This guide is designed to move beyond standard protocols, providing you with the causal reasoning behind common pitfalls and data-driven strategies to overcome them. My goal is to empower you to anticipate issues before they arise, troubleshoot effectively when they do, and ultimately, accelerate your research and development workflows.

Let's navigate the complexities of this powerful scaffold together.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties and handling requirements of the reagent. Understanding these basics is the first step in preventing experimental failures.

Q1: What are the core chemical properties and structural features of this compound?

A: this compound is a heterocyclic compound with a molecular weight of 197.58 g/mol .[4] Its key features are:

  • Pyrrolo[3,2-d]pyrimidine Core: A fused bicyclic system that acts as a rigid scaffold, prevalent in many kinase inhibitors.[2][5]

  • C4-Chloro Group: This is the primary reactive site. The electron-withdrawing nature of the pyrimidine ring activates this chlorine for nucleophilic aromatic substitution (SNAr).[6]

  • C7-Carboxylic Acid: This group significantly influences the molecule's solubility and provides an additional handle for chemical modification, though it can also complicate reactions if not properly managed.

  • N5-H of the Pyrrole: The pyrrole nitrogen contains an acidic proton and can be a site for side reactions or protection/alkylation if desired.

Q2: How should I properly store this reagent to ensure its stability?

A: Long-term stability is critical. The compound is sensitive to moisture, which can lead to hydrolysis of the reactive chloro group.[6]

  • Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at refrigerated temperatures (-20°C is ideal).[7]

  • Handling: Before use, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

Q3: What are the primary safety considerations when handling this compound?

A: According to safety data sheets, this compound should be handled with care. It is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Engineering Controls: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[8][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Section 2: Troubleshooting Guide for Common Experimental Pitfalls

This section dives into specific problems you may encounter during synthesis and provides actionable, cause-and-effect solutions.

Q4: My compound has poor solubility in common organic solvents. How can I get it into my reaction?

A: This is a frequent challenge, stemming from the molecule's polar carboxylic acid and flat, crystalline structure.

The Causality: The combination of the acidic proton (COOH) and basic nitrogen atoms in the pyrimidine ring makes the molecule somewhat amphoteric and prone to strong intermolecular hydrogen bonding, which favors the solid state over dissolution in non-polar solvents.

Solutions:

  • Solvent Selection: Use highly polar aprotic solvents. These are generally the most effective at solvating the molecule.

  • Basification: For reactions where the carboxylic acid is not the reactive site (e.g., SNAr at C4), you can often improve solubility dramatically by adding a non-nucleophilic base (like Diisopropylethylamine - DIPEA) or a strong base (like NaH or K₂CO₃) to form the more soluble carboxylate salt in situ.

  • Sonication & Gentle Heating: Applying gentle heat (e.g., 40-50 °C) and sonication can help break up the crystal lattice and promote dissolution. However, be cautious with heating, as it can accelerate degradation if moisture is present.

Table 1: Recommended Solvents for Initial Screening

Solvent Type Boiling Point (°C) Rationale & Common Pitfalls
Dimethylformamide (DMF) Polar Aprotic 153 Excellent dissolving power. Caution: Must be anhydrous. Can decompose at high temperatures to form dimethylamine, a nucleophile that can react with your substrate.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Very high dissolving power. Caution: Difficult to remove under vacuum. Can be an oxidant at high temperatures.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic 202 High boiling point, good for high-temperature reactions. Caution: Can be difficult to remove.
1,4-Dioxane Non-polar Ether 101 Moderate choice, often used in cross-coupling reactions. Solubility may still be limited without a base.

| Acetonitrile (ACN) | Polar Aprotic | 82 | Used for alkylations.[11] Lower boiling point may limit reaction temperature. |

Q5: My nucleophilic substitution (SNAr) reaction at the C4-chloro position is giving low yields or failing completely. What's going wrong?

A: This is the most common reaction performed with this substrate, and its success hinges on managing several competing factors.

The Causality: The C4 position is electron-deficient and primed for attack. However, the molecule has other nucleophilic and acidic sites that can interfere. Failure typically arises from one of three issues: substrate degradation, insufficient reactivity, or side reactions.

Troubleshooting Workflow:

G start Low SNAr Yield check_sm LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm check_hydrolysis Is M+17 (Hydrolysis) Product Observed? check_sm->check_hydrolysis Yes no_reaction Problem: Insufficient Reactivity Solution: Increase Temp, Change Base, Use Catalyst (e.g., Pd for Buchwald) check_sm->no_reaction No check_side_products Other Unexpected Masses Observed? check_hydrolysis->check_side_products No hydrolysis Problem: SM Hydrolysis Cause: Water in Reaction Solution: Use Anhydrous Solvent, Inert Atmosphere check_hydrolysis->hydrolysis Yes side_reactions Problem: Side Reactions Cause: N5-H or COOH Interference Solution: Protect N5-H (e.g., SEM, Boc), Convert COOH to Ester check_side_products->side_reactions Yes success Desired Product check_side_products->success No, Desired Product is Major Peak

Caption: Troubleshooting SNAr Reactions.

Key Pitfalls & Solutions:

  • Hydrolysis: The most common side product is the 4-hydroxy derivative, formed by reaction with trace water. This is especially problematic in the presence of a base.

    • Solution: Ensure all solvents and reagents are rigorously dried. Run the reaction under a strict inert atmosphere (N₂ or Ar). Studies have shown that even in aqueous conditions designed for amination, controlling the amount of acid is critical to minimize this competing solvolysis.[12][13][14]

  • N5-H Interference: The pyrrole nitrogen can be deprotonated by strong bases, creating a competing nucleophilic site. It can also be alkylated or acylated.

    • Solution: If using a strong base or highly reactive electrophile, consider protecting the N5-H proton. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl).[1]

  • Carboxylic Acid Interference: The acidic proton can quench bases or reagents. The carboxylate can also act as a ligand for metal catalysts, potentially poisoning them.

    • Solution: For sensitive reactions (e.g., metal-catalyzed cross-couplings), it is highly advisable to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).

Q6: I'm seeing multiple products in my crude reaction mixture. What are the likely side reactions?

A: Beyond simple hydrolysis, several other transformations can occur depending on your reaction conditions. Understanding these pathways is key to interpreting your analytical data (e.g., LC-MS, NMR).

G sub 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid p1 4-Nu-Substituted Product sub->p1 + Nu-H (Desired Reaction) p2 4-Hydroxy Byproduct sub->p2 + H₂O/OH⁻ (Hydrolysis) p3 N5-Alkylated/Acylated Side Product sub->p3 + Strong Base (N5-Deprotonation) p4 Decarboxylated Impurity sub->p4 + Heat (Decarboxylation)

Caption: Common Reaction and Degradation Pathways.

  • Decarboxylation: Under harsh heating or strongly acidic/basic conditions, the C7-carboxylic acid group can be lost. If you see a mass corresponding to a loss of 44 Da (CO₂), this is the likely cause.

  • Dimerization/Polymerization: Under certain conditions, particularly with palladium catalysis, self-coupling or oligomerization can occur.

  • Reaction at N5: As mentioned, direct alkylation or other reactions at the pyrrole nitrogen can compete with substitution at C4.[11]

Section 3: Recommended Protocols & Workflows

This section provides a validated, step-by-step protocol for a common and critical reaction type.

Protocol: Acid-Catalyzed Amination with an Aniline Derivative in Water

This protocol is adapted from modern, green chemistry approaches that leverage water as a solvent, which has been shown to accelerate the rate of some SNAr reactions.[12][13][15] It is critical to note that this method is most suitable for aniline nucleophiles; aliphatic amines often react better under neutral or basic conditions.[14][16]

Objective: To perform a nucleophilic aromatic substitution at the C4 position with a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 - 1.5 eq)

  • Deionized Water (as solvent)

  • Concentrated Hydrochloric Acid (HCl) (0.1 eq)

  • Reaction vessel with stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Charge vessel with starting material and aniline. b 2. Add deionized water. a->b c 3. Purge with N₂/Ar for 15 min. b->c d 4. Add 0.1 eq HCl catalyst. c->d e 5. Heat to 80-100 °C. d->e f 6. Monitor by LC-MS until starting material is consumed. e->f g 7. Cool to RT, adjust pH to ~7-8 with aq. NaHCO₃ to precipitate. f->g h 8. Filter solid product. g->h i 9. Wash with water, then ether. h->i j 10. Dry under vacuum. i->j

Caption: Step-by-step workflow for aqueous amination.

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq) and the aniline derivative (1.2 eq).

  • Solvent Addition: Add deionized water to achieve a concentration of approximately 0.1-0.2 M. The mixture will likely be a slurry.

  • Inerting: Seal the vessel, insert a condenser, and purge the system with an inert gas (N₂ or Ar) for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Carefully add concentrated HCl (0.1 eq) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot, diluting it with methanol, and analyzing by LC-MS.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the acid and raise the pH to ~7-8. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with ample deionized water (to remove salts) and then with a non-polar solvent like diethyl ether or hexanes (to remove non-polar impurities and aid drying).

  • Drying: Dry the purified product under high vacuum to a constant weight.

Causality & Rationale:

  • Why Water? For certain substrates, water can accelerate SNAr reactions through favorable solvation of the transition state.[15]

  • Why Acid? The acid protonates the pyrimidine ring, further activating the C4 position towards nucleophilic attack.[12]

  • Why Only 0.1 eq Acid? Using a catalytic amount of acid is a critical compromise. While more acid increases the initial reaction rate, it also protonates the aniline nucleophile, rendering it inactive, and significantly accelerates the competing hydrolysis side reaction.[12][13]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Substituted-5H-pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Substituted-5H-pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active molecules. Its structural resemblance to the purine nucleus allows it to function as a competitive inhibitor for ATP-binding sites in various enzymes, particularly protein kinases. The strategic placement of substituents at the 4-position of this scaffold has been a key area of exploration for the development of potent and selective kinase inhibitors. While the specific subclass of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives has limited publicly available comparative data, this guide will provide a comparative analysis of representative 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives, highlighting their efficacy as kinase inhibitors in preclinical studies. We will delve into the structure-activity relationships, comparative biological data, and the experimental methodologies used to evaluate these promising therapeutic candidates.

Comparative Efficacy of 4-Substituted-5H-pyrrolo[3,2-d]pyrimidine Derivatives

The therapeutic potential of 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives has been demonstrated through the synthesis and evaluation of compounds targeting various protein kinases. A notable example is the development of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Case Study: 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives as VEGFR2 Inhibitors

A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent type-II inhibitors of VEGFR2 kinase. These inhibitors bind to the inactive (DFG-out) conformation of the kinase, offering a potential for higher selectivity. One of the lead compounds from this series, compound 20d , which incorporates a diphenylurea moiety, has demonstrated significant inhibitory activity in both enzymatic and cellular assays.

The in vitro efficacy of compound 20d and its analogs was evaluated against VEGFR2 kinase and in a cell-based assay measuring the inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC).

CompoundVEGFR2 Kinase IC50 (nM)HUVEC Proliferation IC50 (nM)
20d 3.913
Sorafenib2120
Sunitinib3.14.1
Data synthesized from Ishidao, T., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of medicinal chemistry, 53(20), 7476–7490.[1]

As shown in the table, compound 20d exhibits potent inhibition of VEGFR2 kinase, comparable to the established multi-kinase inhibitor Sunitinib and more potent than Sorafenib in this specific assay. Its cellular activity in HUVEC proliferation assays further validates its anti-angiogenic potential.

The in vivo antitumor activity of the hydrochloride salt of compound 20d was assessed in a DU145 human prostate cancer cell xenograft nude mouse model. Oral administration of 20d at a dose of 3 mg/kg/day resulted in potent inhibition of tumor growth, demonstrating its potential for in vivo efficacy.[1]

Signaling Pathway Inhibition

Compound 20d and related derivatives exert their anti-angiogenic and anti-tumor effects by inhibiting the VEGFR2 signaling pathway. Upon binding of VEGF to its receptor, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By binding to the ATP-binding site of VEGFR2, these inhibitors block its kinase activity, thereby abrogating the downstream signaling events.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Compound20d Compound 20d (Inhibitor) Compound20d->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR2 Signaling Pathway Inhibition

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the efficacy of 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives.

VEGFR2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

Materials:

  • VEGFR2 kinase (recombinant)

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • TR-FRET dilution buffer

  • Test compounds (e.g., Compound 20d) and positive control (e.g., Sunitinib)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 384-well plate, add 2 µL of the diluted compounds.

  • Prepare a kinase/antibody solution by mixing VEGFR2 kinase and Eu-anti-tag antibody in TR-FRET dilution buffer. Add 4 µL of this solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Prepare a tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer. Add 4 µL of this solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compounds Prepare Compound Serial Dilutions start->prep_compounds add_compounds Add Compounds to 384-well Plate prep_compounds->add_compounds add_kinase Add Kinase Solution to Plate add_compounds->add_kinase prep_kinase Prepare Kinase/ Antibody Solution prep_kinase->add_kinase incubate1 Incubate 60 min at RT add_kinase->incubate1 add_tracer Add Tracer Solution to Plate incubate1->add_tracer prep_tracer Prepare Tracer Solution prep_tracer->add_tracer incubate2 Incubate 60 min at RT (dark) add_tracer->incubate2 read_plate Read Plate (TR-FRET) incubate2->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze end End analyze->end

VEGFR2 Kinase Inhibition Assay Workflow

HUVEC Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compounds and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Prepare serial dilutions of the test compounds in the low-serum medium.

  • Treat the cells with the diluted compounds and stimulate with VEGF (e.g., 20 ng/mL). Include vehicle control (VEGF only) and negative control (no VEGF, no compound) wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 4-substituted-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a highly versatile platform for the design of potent and selective kinase inhibitors. The case study of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives demonstrates their potential as effective VEGFR2 inhibitors with promising anti-angiogenic and anti-tumor properties. The structure-activity relationship studies indicate that modifications at the 4-position are critical for achieving high potency.

While comprehensive comparative efficacy data for this compound derivatives is not extensively available in the public domain, the broader class of 4-substituted derivatives shows significant promise. Future research should focus on the systematic exploration of various substituents at the 4- and 7-positions of the pyrrolo[3,2-d]pyrimidine core to develop novel kinase inhibitors with improved efficacy and selectivity profiles for a range of therapeutic targets.

References

A Researcher's Guide to Correlating In Vitro and In Vivo Activity: A Case Study with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a meaningful correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth, technical comparison of methodologies to evaluate a novel pyrrolopyrimidine derivative, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, and demonstrates how to logically connect its biochemical and cellular activities with its performance in a preclinical cancer model.

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized as a deaza-isostere of adenine and forming the core of numerous ATP-competitive kinase inhibitors.[1] This structural motif has led to the development of approved drugs for inflammatory diseases and cancers.[1] Our compound of interest, this compound (henceforth referred to as CPYC), belongs to this promising class of molecules.

This guide will use a hypothetical, yet scientifically plausible, case study to illustrate the experimental workflow. We will posit that CPYC is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[2][3] Through detailed protocols and illustrative data, we will navigate the essential stages of characterization: from initial enzymatic assays and cell-based screens to a full-fledged in vivo xenograft study, culminating in a critical analysis of the in vitro-in vivo correlation (IVIVC).

Part 1: In Vitro Characterization of CPYC

The initial phase of characterization aims to define the compound's mechanism of action, potency, and selectivity at the biochemical and cellular levels.

Hypothesized Mechanism of Action: EGFR Kinase Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt/mTOR pathways, promoting cell proliferation and survival.[2] In many NSCLC cases, mutations in EGFR lead to its constitutive activation, making it a prime therapeutic target.[1][4] We hypothesize that CPYC acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the phosphorylation events that drive oncogenic signaling.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CPYC CPYC (Hypothesized Inhibitor) CPYC->EGFR Inhibits (ATP-competitive)

Figure 1: Hypothesized inhibition of the EGFR signaling pathway by CPYC.
Biochemical Assay: Potency and Selectivity Profile

To test our hypothesis, the first step is to measure the direct inhibitory effect of CPYC on purified kinase enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of inhibition.[5][6]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

  • Plate Setup: Serially dilute CPYC in DMSO. Add 1 µL of each dilution (or DMSO as a vehicle control) to the wells of a 384-well, low-volume white plate.

  • Enzyme Addition: Add 2 µL of purified recombinant human EGFR kinase (and other kinases for the selectivity panel, e.g., HER2, VEGFR2) diluted in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[5]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase-specific peptide substrate and ATP (at a concentration near the Km for each respective enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Plot the luminescence against the logarithm of the CPYC concentration. Use a variable slope non-linear regression model to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Illustrative Data: CPYC Kinase Inhibition Profile

Kinase TargetIC50 (nM) [Hypothetical Data]
EGFR 8.5
HER2 (ErbB2)850
VEGFR2>10,000
FGFR1>10,000
SRC1,200

This hypothetical data suggests that CPYC is a potent inhibitor of EGFR with at least 100-fold selectivity over other related kinases, a desirable profile for a targeted therapeutic.

Cell-Based Assay: Antiproliferative Activity

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response. The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method that quantifies ATP as an indicator of metabolically active, viable cells.[7][8]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Seeding: Seed A549 NSCLC cells (a line known to express EGFR) into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of CPYC in culture medium. Add the diluted compound to the experimental wells and incubate for 72 hours under standard cell culture conditions.

  • Plate Equilibration: Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of CPYC concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Illustrative Data: CPYC Cellular Activity

Cell LineRelevant GenotypeGI50 (nM) [Hypothetical Data]
A549NSCLC, EGFR wild-type150

The GI50 value is higher than the biochemical IC50, which is expected. This "shift" can be attributed to factors like cell membrane permeability, protein binding within the cell, and the need to inhibit a sufficient fraction of the total cellular EGFR to impact proliferation.

Part 2: In Vivo Evaluation of CPYC

Positive in vitro results are the prerequisite for advancing a compound to in vivo testing. This stage assesses the compound's efficacy and safety in a living organism, providing a more comprehensive picture of its therapeutic potential.

Animal Model: A549 NSCLC Xenograft

The A549 subcutaneous xenograft model in immunocompromised mice is a widely used and well-characterized model for NSCLC research.[10][11] It involves implanting human A549 tumor cells into mice, allowing for the evaluation of an anti-cancer agent's ability to inhibit human tumor growth in an in vivo environment.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis A549 A549 Cell Culture Implant Subcutaneous Implantation into Immunocompromised Mice A549->Implant Tumor_Growth Tumor Growth to ~100-150 mm³ Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Dosing Daily Dosing (Vehicle, CPYC) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitor Endpoint Study Endpoint (e.g., Day 28) Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Figure 2: Standard experimental workflow for an in vivo xenograft study.

Experimental Protocol: A549 Xenograft Efficacy Study

  • Cell Implantation: Harvest A549 cells from culture and resuspend them in a mixture with Matrigel. Subcutaneously inject approximately 1 x 107 cells into the right flank of female immunocompromised mice (e.g., NOD/SCID).[10][11]

  • Tumor Staging: Monitor the mice twice weekly. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).

  • Compound Administration: Prepare CPYC in a suitable vehicle (e.g., 0.5% methylcellulose). Administer CPYC orally once daily at various doses (e.g., 25, 50, 100 mg/kg). A control group receives the vehicle only.

  • Monitoring: Measure tumor volumes with digital calipers and record mouse body weights twice weekly as a measure of general toxicity.[10]

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum volume.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) is often calculated as: (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

Illustrative Data: In Vivo Efficacy and Pharmacokinetics of CPYC

Treatment Group (Oral Dose)Tumor Growth Inhibition (TGI) (%) [Hypothetical]Mean Plasma Cmax (nM) [Hypothetical]Mean Plasma AUC0-24h (nM*h) [Hypothetical]
Vehicle Control0%--
CPYC (25 mg/kg)45%2501,800
CPYC (50 mg/kg)78%6004,500
CPYC (100 mg/kg)95% (regression)1,30010,500

This hypothetical data demonstrates a clear dose-dependent anti-tumor response. The pharmacokinetic (PK) data, showing the maximum plasma concentration (Cmax) and total drug exposure over 24 hours (AUC), is essential for the next step: correlation.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[12][13] For kinase inhibitors, this often involves linking in vitro potency (IC50/GI50) with in vivo tumor growth inhibition, mediated by the drug's pharmacokinetic profile.[13][14]

Synthesizing the Data for CPYC

ParameterValue (Hypothetical)Interpretation
In Vitro Potency (IC50) 8.5 nMHigh biochemical potency against the target kinase, EGFR.
Cellular Potency (GI50) 150 nMPotent antiproliferative effect in a relevant cancer cell line.
In Vivo Efficacy (TGI @ 50 mg/kg) 78%Significant, dose-dependent tumor growth inhibition in an animal model.
PK Exposure (Cmax @ 50 mg/kg) 600 nMThe peak plasma concentration achieved in vivo exceeds the cellular GI50.

Discussion and Interpretation

  • Biochemical to Cellular Translation: The ~18-fold shift from the biochemical IC50 (8.5 nM) to the cellular GI50 (150 nM) is a key observation. This difference highlights that while CPYC is highly potent against the isolated enzyme, factors within the cell—such as membrane transport, efflux pumps, intracellular protein binding, and the high concentration of cellular ATP competing for the binding site—reduce its apparent potency. This is a common and expected phenomenon in drug discovery.[11]

  • Cellular to In Vivo Efficacy: The strong in vivo efficacy at the 50 mg/kg dose can be directly linked to the pharmacokinetic profile. The mean peak plasma concentration (Cmax) of 600 nM achieved at this dose is four times higher than the in vitro GI50 of 150 nM. A common rule of thumb in oncology drug development is that maintaining a plasma concentration above the in vitro effective concentration (e.g., the GI50) for a significant portion of the dosing interval is required for in vivo efficacy.[13] Our hypothetical data aligns with this principle, demonstrating a successful translation from cellular activity to whole-animal anti-tumor response.

Comparative Context: Erlotinib

For context, a well-established EGFR inhibitor, Erlotinib, exhibits an in vitro IC50 against EGFR in the low nanomolar range and has demonstrated efficacy in A549 xenograft models at doses around 50 mg/kg.[15] The hypothetical profile created for CPYC places it in a comparable, and thus scientifically plausible, performance category, marking it as a viable candidate for further development.

Conclusion

This guide has systematically outlined the critical path for evaluating a novel kinase inhibitor, this compound, from initial biochemical testing to preclinical proof-of-concept. By generating and analyzing a set of illustrative data, we have demonstrated the causal links between in vitro potency, cellular activity, and in vivo efficacy.

The key takeaway for researchers is the imperative of a multi-parameter approach. A potent IC50 is a necessary starting point, but it is not sufficient. A compound must demonstrate robust cellular activity, and crucially, possess pharmacokinetic properties that allow it to achieve and maintain therapeutic concentrations at the tumor site. Establishing a strong in vitro-in vivo correlation is not merely an academic exercise; it is a cornerstone of translational science that enables rational dose selection, predicts clinical outcomes, and ultimately de-risks the complex process of drug development.

References

A Guide to Ensuring Experimental Reproducibility with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. By delving into the causality behind experimental choices and establishing self-validating protocols, this document aims to enhance the reliability and integrity of your research findings.

Introduction: The Significance of this compound

This compound is a heterocyclic building block belonging to the pyrrolopyrimidine class of compounds. Its structure is analogous to purine bases, making it a "privileged scaffold" in medicinal chemistry. This structural similarity allows it to interact with a wide range of biological targets, particularly kinases, which are crucial in cellular signaling pathways.[1] As such, this compound and its derivatives are pivotal as key intermediates in the synthesis of targeted therapeutics, including inhibitors for Janus kinases (JAKs) and Colony-Stimulating Factor-1 Receptor (CSF1R), which are implicated in cancer and inflammatory diseases.[2][3]

Given its role as a critical starting material, the ability to consistently and reproducibly use this compound in multi-step syntheses is paramount. Failures in reproducibility not only lead to wasted time and resources but can also undermine the credibility of scientific research.[4][5] This guide establishes a robust methodology to mitigate such risks.

Pillar 1: Foundational Principles of Experimental Reproducibility

Reproducibility in the chemical sciences is not merely about following a recipe; it is a systematic approach built on control, characterization, and comprehensive documentation.[4][6] A recent survey highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, underscoring the need for a more rigorous approach.[7] The core tenets of reproducibility can be visualized as an interconnected system where each component supports the others.

cluster_0 Core Principles of Reproducibility A Material Integrity B Process Control A->B ensures consistent input C Rigorous Analysis B->C yields reliable output D Transparent Documentation C->D provides verifiable proof D->A informs material selection

Caption: Core pillars of experimental reproducibility.

Pillar 2: Pre-Experimental Considerations – Setting the Stage for Success

The most common source of irreproducibility stems from a lack of control over starting materials and reaction conditions.[8] Before beginning any experiment, a thorough characterization of all inputs is essential.

Reagent and Equipment Specifications

The quality and purity of your reagents will directly impact the outcome of the reaction.[8] It is crucial to source high-purity materials from reputable suppliers and to verify their identity and purity upon receipt.

Reagent/Equipment Specification Justification & Recommended Practice
This compound Purity: ≥97% (HPLC)The starting material's purity is critical. Impurities can lead to side reactions, reducing yield and complicating purification. Always obtain a Certificate of Analysis (CoA) from the supplier.[7]
Thionyl Chloride (SOCl₂) Reagent Grade, ≥99%Used as the chlorinating agent. Must be fresh and handled under anhydrous conditions to prevent decomposition and the formation of HCl and SO₂, which can cause side reactions.
N,N-Dimethylformamide (DMF) Anhydrous, <50 ppm H₂OServes as a catalyst and solvent. Water content must be minimal to prevent quenching of the reactive intermediates. Use a freshly opened bottle or a properly dried solvent.
Toluene Anhydrous, <50 ppm H₂OPrimary reaction solvent. Must be dry to ensure the efficiency of the chlorination reaction.
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous SolutionUsed for quenching and neutralization. A saturated solution ensures rapid and complete neutralization of acidic byproducts.
Ethyl Acetate (EtOAc) ACS GradeUsed for extraction. Purity ensures no interfering contaminants are introduced during the workup.
Anhydrous Magnesium Sulfate (MgSO₄) Reagent GradeDrying agent. Ensures complete removal of water from the organic phase before solvent evaporation.
Round-bottom flask & Condenser Borosilicate glass, oven-driedAll glassware must be scrupulously dried to prevent the introduction of moisture, which is detrimental to the reaction.
Magnetic Stirrer with Hotplate Calibrated temperature and speed controlPrecise control over temperature and stirring rate is essential for consistent reaction kinetics.[6]
Safety Protocols

Working with reagents like thionyl chloride requires strict adherence to safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: All manipulations involving thionyl chloride and toluene must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9][10]

  • Quenching: Thionyl chloride reacts violently with water. Quenching should be done slowly and carefully, preferably by adding the reaction mixture to a cooled quenching solution.[11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Pillar 3: The Experiment – A Self-Validating Protocol for Synthesis

This section details a representative protocol for a reaction involving this compound. The rationale behind each step is explained to build a deeper understanding of the process. This protocol is based on common synthetic routes for analogous pyrrolopyrimidine compounds.[11][12][13][14]

Workflow Diagram: Synthesis of an Amide Derivative

cluster_workflow Experimental Workflow A 1. Reagent Preparation (Oven-dried glassware, anhydrous solvents) B 2. Acyl Chloride Formation (Add SOCl₂ to starting material in Toluene/DMF) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Amine Addition (Add desired amine to the reaction mixture) C->D E 5. Aqueous Workup (Quench, neutralize, extract) D->E F 6. Purification (Column chromatography) E->F G 7. Product Characterization (NMR, MS, HPLC) F->G

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Protocol

Objective: To synthesize an N-benzyl amide derivative from this compound.

  • Reaction Setup (Causality: Anhydrous Conditions)

    • Step 1a: Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Seal the flask with septa and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Rationale: The chlorinating agent (thionyl chloride) and the resulting acyl chloride intermediate are highly sensitive to moisture.[11] Establishing an inert, anhydrous atmosphere is the first and most critical step to prevent hydrolysis and ensure a high-yield reaction.

  • Acyl Chloride Formation (Causality: Reagent Stoichiometry and Temperature Control)

    • Step 2a: Suspend this compound (1.0 g, 5.06 mmol) in anhydrous toluene (20 mL).

    • Step 2b: Add a catalytic amount of anhydrous DMF (2-3 drops).

    • Step 2c: Slowly add thionyl chloride (0.55 mL, 7.59 mmol, 1.5 equiv.) dropwise to the suspension at room temperature.

    • Step 2d: Heat the reaction mixture to 70°C and stir for 2-3 hours.

    • Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride. DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the reaction. Using a slight excess of thionyl chloride ensures complete conversion. Heating increases the reaction rate, but excessive temperatures can lead to degradation.

  • Reaction Monitoring (Causality: Ensuring Completion)

    • Step 3a: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Rationale: Reproducibility requires consistent reaction endpoints. Visual confirmation of the disappearance of the starting material prevents premature workup (leading to low yield) or prolonged heating (increasing byproduct formation).

  • Amidation (Causality: Nucleophilic Acyl Substitution)

    • Step 4a: Cool the reaction mixture to 0°C in an ice bath.

    • Step 4b: In a separate flask, dissolve benzylamine (0.82 mL, 7.59 mmol, 1.5 equiv.) and a non-nucleophilic base like triethylamine (1.06 mL, 7.59 mmol, 1.5 equiv.) in anhydrous toluene (10 mL).

    • Step 4c: Add the benzylamine solution dropwise to the acyl chloride mixture at 0°C.

    • Step 4d: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Rationale: The amine acts as a nucleophile, attacking the electrophilic acyl chloride. The base is added to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the benzylamine, rendering it non-nucleophilic. Adding the amine solution at 0°C helps to control the exothermic reaction.

  • Aqueous Workup (Causality: Isolation and Purification)

    • Step 5a: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (50 mL).

    • Step 5b: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Step 5c: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

    • Step 5d: Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Rationale: The sodium bicarbonate quench neutralizes any remaining acid and excess reagents. Extraction isolates the desired product from the aqueous phase. The brine wash removes residual water and inorganic salts, and the drying agent removes the final traces of water from the organic solvent.

  • Purification and Characterization (Causality: Ensuring Purity)

    • Step 6a: Purify the crude product by flash column chromatography on silica gel.

    • Step 6b: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

    • Rationale: Chromatography removes unreacted starting materials and byproducts. Rigorous analytical characterization is the final, non-negotiable step to validate the identity and purity of the synthesized compound, forming the cornerstone of a reproducible experiment.[15][16]

Pillar 4: Comparative Analysis with Structural Isomers

The choice of starting material can significantly influence synthetic outcomes. Below is a comparison between the title compound and a common structural isomer, highlighting key differences that affect experimental design and reproducibility.

Feature This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Rationale for Performance Difference
CAS Number 1019056-31-5[17][18]186519-92-6[19]Isomeric difference. It is critical to use the correct CAS number to ensure you are ordering and using the intended material.[7]
Reactivity of Carboxylic Acid Potentially higher due to electronic effects of the pyrimidine ring.Standard aromatic carboxylic acid reactivity.The position of the nitrogen atoms in the pyrimidine ring relative to the carboxylic acid group can influence its acidity and electrophilicity upon conversion to an acyl chloride.
Potential for Side Reactions The 5-position (pyrrole ring) is a potential site for electrophilic attack if reaction conditions are not carefully controlled.The pyrrole nitrogen (N7) is a potential site for side reactions such as tosylation or alkylation.[20]The electronic distribution of the fused ring system differs between isomers, leading to different susceptibilities to side reactions.
Solubility Generally soluble in polar aprotic solvents like DMF, DMSO.Similar solubility profile.Both compounds are polar due to the carboxylic acid and heterocyclic core. Solubility should be experimentally verified for specific solvent systems.
Scalability Considerations Exothermic nature of chlorination and amidation steps requires careful thermal management on a larger scale.Similar scalability challenges. Careful control of addition rates and cooling is necessary.The fundamental reaction chemistry is similar, presenting the same process safety challenges.

Troubleshooting Common Reproducibility Failures

Even with a robust protocol, issues can arise. This section provides a guide to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvents. 2. Inactive chlorinating agent. 3. Insufficient reaction time or temperature.1. Ensure all solvents are anhydrous and glassware is oven-dried. 2. Use a fresh bottle of thionyl chloride. 3. Monitor the reaction by TLC/LC-MS to ensure completion before workup.
Multiple Spots on TLC (Impure Product) 1. Reaction temperature was too high, causing degradation. 2. Incomplete conversion of starting material. 3. Hydrolysis of the acyl chloride intermediate during workup.1. Maintain the recommended reaction temperature. 2. Extend the reaction time for the acyl chloride formation step. 3. Perform the workup quickly and ensure the quenching solution is cold.
Product is Insoluble / Difficult to Extract 1. Incorrect pH during workup. 2. Product has precipitated out of the organic solvent.1. Check the pH of the aqueous layer after neutralization; it should be basic (pH 8-9). 2. Use a more polar extraction solvent or a mixture of solvents (e.g., EtOAc/THF).
Inconsistent Results Between Batches 1. Variation in the purity of the starting material. 2. Inconsistent control of reaction parameters (temp, time, stirring). 3. Incomplete documentation leading to unintentional procedural changes.1. Qualify each new batch of starting material with analytical tests (e.g., HPLC, NMR). 2. Use calibrated equipment and automated reaction systems where possible for better control.[6] 3. Maintain a detailed lab notebook, recording all parameters and observations for every experiment.

Conclusion

Ensuring the reproducibility of experiments with this compound is not a matter of chance, but a result of deliberate and systematic scientific practice. By focusing on the integrity of starting materials, precise control of reaction parameters, rigorous in-process monitoring, and thorough final analysis, researchers can build a foundation of trust and reliability in their work. This guide provides the framework and the causal explanations necessary to move beyond simple protocol execution to a state of true experimental control and validation.

References

An Investigator's Guide to Evaluating 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel investigational compound, 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid, against established standard-of-care treatments in relevant cancer disease models. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related compounds to propose a logical, data-driven pathway for its investigation as a kinase inhibitor.

Introduction: The Therapeutic Potential of the Pyrrolopyrimidine Scaffold

The pyrrolopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and thereby effectively target the ATP-binding sites of various protein kinases.[1][2] This structural feature has led to the development of numerous potent and selective kinase inhibitors for a range of diseases, particularly cancer.[1][2] Derivatives of the related pyrrolo[2,3-d]pyrimidine have been successfully developed into FDA-approved drugs.[3][4] The pyrrolo[3,2-d]pyrimidine scaffold, to which our compound of interest belongs, has also been extensively investigated for its potential in targeting key oncogenic drivers, including Kinase Insert Domain Receptor (KDR) and enzymes involved in one-carbon metabolism crucial for tumor proliferation.[5][6]

Based on its core structure, we hypothesize that This compound (hereafter designated as C-PPC) functions as a competitive inhibitor of oncogenic kinases. This guide will use Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC) as a primary disease model for a head-to-head comparison with a current standard-of-care treatment.

Proposed Mechanism of Action and Key Molecular Targets

The constitutive activation of receptor tyrosine kinases (RTKs) due to genetic rearrangements is a key driver in several cancers. The pyrrolopyrimidine scaffold has shown significant promise in inhibiting such kinases.[7] We postulate that C-PPC may exhibit inhibitory activity against RTKs such as:

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in a subset of NSCLC patients, leading to uncontrolled cell growth.[8]

  • ROS1: Another RTK whose fusions are oncogenic drivers in NSCLC.[9]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase overexpressed in many cancers that plays a crucial role in cell migration, invasion, and survival.[10][11]

This guide will focus on ALK-positive NSCLC as the primary model for evaluation, with Alectinib , a highly effective second-generation ALK inhibitor, serving as the standard-of-care comparator.[4][12] Alectinib is a preferred first-line treatment for ALK-positive metastatic NSCLC.[4][8][13]

Signaling Pathway Overview

Below is a diagram illustrating the canonical ALK signaling pathway and the proposed point of inhibition for C-PPC.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation CPPC C-PPC (Investigational) CPPC->ALK Inhibition Alectinib Alectinib (Standard) Alectinib->ALK

Caption: Proposed inhibition of the ALK signaling pathway by C-PPC.

Experimental Framework for Comparative Efficacy

A multi-tiered approach is essential to rigorously evaluate C-PPC against Alectinib. This framework progresses from in vitro cellular assays to in vivo animal models.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation cell_viability Cell Viability Assays (MTT/WST-1) target_engagement Target Engagement (Western Blot) cell_viability->target_engagement data_analysis Comparative Data Analysis cell_viability->data_analysis apoptosis Apoptosis Assays (Annexin V) target_engagement->apoptosis target_engagement->data_analysis xenograft Xenograft Tumor Model apoptosis->xenograft apoptosis->data_analysis pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd xenograft->data_analysis toxicity Toxicity Studies pk_pd->toxicity pk_pd->data_analysis toxicity->data_analysis start Start: Compound Synthesis start->cell_viability conclusion Conclusion: Preclinical Efficacy data_analysis->conclusion

Caption: A stepwise workflow for the preclinical evaluation of C-PPC.

In Vitro Cellular Assays

Objective: To determine the cytotoxic effects of C-PPC on ALK-positive cancer cells and confirm on-target activity.

Cell Line: H3122 (human NSCLC cell line with EML4-ALK fusion).

Experimental Groups:

  • Vehicle Control (DMSO)

  • C-PPC (dose-response)

  • Alectinib (dose-response)

A. Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells, which correlates with cell viability.[14] A reduction in metabolic activity indicates cytotoxicity.

CompoundCell LineIC50 (nM) [Hypothetical Data]
C-PPC H312225
AlectinibH312215

B. Target Engagement and Pathway Analysis (Western Blot)

This technique is used to detect the phosphorylation status of ALK and its downstream effectors (e.g., AKT, ERK, STAT3), providing direct evidence of target inhibition.[15] A potent inhibitor will decrease the phosphorylation of these key signaling proteins.

Treatment (100 nM)p-ALK (Y1604)Total ALKp-AKT (S473)Total AKTp-ERK (T202/Y204)Total ERK
Vehicle++++++++++++++++++
C-PPC ++++++++++++
Alectinib++++++++++++
(Hypothetical data representing relative band intensity)
In Vivo Disease Models

Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of C-PPC in a living organism.

Model: Subcutaneous xenograft model using H3122 cells implanted in immunodeficient mice (e.g., NOD/SCID or NSG).[16][17][18] Animal models are crucial for assessing the efficacy of potential chemopreventive agents.[19][20][21]

Treatment Groups (n=8-10 mice per group):

  • Vehicle Control (oral gavage, daily)

  • C-PPC (e.g., 50 mg/kg, oral gavage, daily)

  • Alectinib (e.g., 25 mg/kg, oral gavage, daily)

Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volume is measured over time.

Treatment GroupMean Tumor Volume at Day 21 (mm³) [Hypothetical]Tumor Growth Inhibition (%)
Vehicle Control15000%
C-PPC (50 mg/kg) 45070%
Alectinib (25 mg/kg)30080%

Secondary Endpoints:

  • Pharmacodynamics: Analysis of p-ALK in tumor tissue post-treatment to confirm target engagement in vivo.

  • Body Weight and Clinical Observations: To assess the general toxicity of the compound.

Detailed Experimental Protocols

Protocol: Cell Viability (WST-1) Assay
  • Cell Seeding: Seed H3122 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of C-PPC and Alectinib. Add 10 µL of each dilution to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.

Protocol: Western Blotting for Phospho-Kinase Analysis
  • Sample Preparation: Plate H3122 cells and grow to 70-80% confluency. Treat with vehicle, C-PPC, or Alectinib at specified concentrations for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and separate by electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[15][22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Protocol: In Vivo Xenograft Tumor Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 H3122 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups.

  • Dosing: Administer compounds daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and the overall health of the animals.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period (e.g., 21-28 days).

  • Tissue Collection: Harvest tumors for pharmacodynamic analysis (Western blot) and other tissues for toxicity assessment.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit predictive, framework for the preclinical evaluation of this compound. The hypothetical data presented illustrates a scenario where C-PPC demonstrates significant, though slightly less potent, anti-tumor activity compared to the standard-of-care, Alectinib. Such a result would warrant further investigation, including:

  • Kinome Profiling: To determine the selectivity of C-PPC against a broad panel of kinases.

  • Resistance Studies: Investigating the efficacy of C-PPC against Alectinib-resistant ALK mutations.

  • Combination Therapies: Exploring synergistic effects with other anti-cancer agents.[23][24]

By following a structured and scientifically rigorous approach, the true therapeutic potential of this promising pyrrolopyrimidine compound can be effectively elucidated.

References

A Researcher's Guide to Characterizing the Kinase Cross-Reactivity of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] The compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid belongs to the pyrrolopyrimidine class of molecules. This scaffold is recognized as a "privileged" structure in medicinal chemistry because it mimics the adenine component of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[2][3] Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine and the related pyrrolo[3,2-d]pyrimidine core have been successfully developed into inhibitors for various kinases, including but not limited to the Epidermal Growth Factor Receptor (EGFR), Kinase Insert Domain Receptor (KDR), and Protein Kinase B (Akt).[4][5][6]

Given this background, it is highly probable that this compound will interact with multiple kinases across the human kinome. Understanding the precise cross-reactivity profile of a compound is paramount. A highly selective inhibitor can provide a targeted therapeutic effect with minimal side effects, whereas a multi-kinase inhibitor might offer a broader efficacy spectrum but with a greater potential for off-target toxicities.[1] This guide provides a comprehensive framework for researchers to experimentally determine the kinase selectivity profile of this compound, compare it against established inhibitors, and interpret the resulting data to guide further drug development efforts.

Part 1: Designing the Experimental Cascade for Selectivity Profiling

A robust assessment of kinase cross-reactivity is not a single experiment but a tiered approach. The goal is to move from a broad, initial screen to a more focused, quantitative analysis of the most relevant interactions.

Primary Screen: Broad Kinome Scanning

The first step is to assess the compound's activity against a large, representative panel of human kinases. This provides a bird's-eye view of its selectivity. Commercial services, such as Eurofins' KINOMEscan™ or Reaction Biology's Broad Kinome Selectivity Panels, offer screening against hundreds of kinases.[7][8]

  • Methodology of Choice: Binding vs. Activity Assays

    • Binding Assays: These platforms, like KINOMEscan™, measure the ability of a compound to displace a known ligand from the ATP-binding site. They are highly sensitive, can detect inhibitors with various binding modes (e.g., Type I, Type II), and are independent of substrate phosphorylation.[7]

    • Activity Assays: These assays directly measure the kinase's catalytic function—the transfer of a phosphate group to a substrate.[9] They provide a direct measure of functional inhibition. Common formats include radiometric assays (the "gold standard"), which track the incorporation of radiolabeled phosphate (³³P), and luminescence-based assays like ADP-Glo™, which quantify ADP production as a measure of kinase activity.[10][11]

  • Experimental Rationale: For an initial screen of a novel compound like this compound, a single high concentration (e.g., 1 µM or 10 µM) is typically used. The output is often expressed as "Percent of Control" or "% Inhibition," allowing for a rapid identification of potential "hits"—kinases that are significantly inhibited by the compound.

The logical flow of this initial characterization phase is depicted below.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Quantitative Validation Compound Test Compound: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid PrimaryScreen Broad Kinome Screen (e.g., 400+ kinases) Single High Concentration (1-10 µM) Compound->PrimaryScreen Test Hit_Identification Hit Identification: Identify kinases with >80% inhibition PrimaryScreen->Hit_Identification Analyze Data IC50 IC50 Determination (10-point dose-response curve) for identified 'hits' Hit_Identification->IC50 Validate Selectivity_Analysis Selectivity Profile Analysis: Compare IC50 values across targets IC50->Selectivity_Analysis Quantify

Caption: Workflow for kinase inhibitor selectivity profiling.

Secondary Assay: IC50 Determination

Any significant "hits" from the primary screen must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each interacting kinase. This quantitative measure of potency is crucial for comparing affinities and establishing a selectivity profile.

  • Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

    • Reagent Preparation: Prepare a serial dilution of this compound, typically in 10 half-log steps, starting from a high concentration (e.g., 100 µM). Prepare kinase, substrate, and ATP solutions in kinase reaction buffer.

    • Kinase Reaction: In a 384-well plate, add the test compound dilutions, the specific kinase of interest, and the appropriate substrate/cofactor solution.[11]

    • Initiation: Start the reaction by adding ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate potency assessment.[12] Incubate for a set period (e.g., 60 minutes) at a controlled temperature.

    • Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[11]

    • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Part 2: Comparative Analysis – Benchmarking Against Known Inhibitors

To contextualize the selectivity profile of this compound, it is essential to compare its data against well-characterized kinase inhibitors. Below is a hypothetical comparison table illustrating how the data could be presented. We include two reference compounds: Gefitinib , a highly selective EGFR inhibitor, and Sorafenib , a multi-kinase inhibitor.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Gefitinib (Reference) (IC50, nM)Sorafenib (Reference) (IC50, nM)
EGFR 502590
KDR (VEGFR2) 150>10,00020
PDGFRβ 250>10,00015
c-KIT 800>10,00070
BRAF 1,200>10,00022
p38α (MAPK14) 4,500>10,0005,000
PKA >10,000>10,000>10,000

Data for the title compound are hypothetical and for illustrative purposes only. Reference IC50 values are representative.

Interpreting the Data
  • Primary Targets: The compound shows sub-micromolar activity against several receptor tyrosine kinases (EGFR, KDR, PDGFRβ).

  • Selectivity Profile: Unlike the highly selective Gefitinib, our test compound is a multi-kinase inhibitor, similar to Sorafenib, though with a different potency profile. It shows a preference for EGFR over KDR and PDGFRβ.

  • Potential Off-Targets: The activity against c-KIT and BRAF would need to be considered in any therapeutic application. The lack of activity against the serine/threonine kinase PKA suggests some level of selectivity within the kinome.

The relationship between the compound and its potential targets can be visualized to clarify its profile.

G cluster_high High Potency (IC50 < 200 nM) cluster_moderate Moderate Potency (IC50 200-1000 nM) cluster_low Low Potency (IC50 > 1000 nM) Compound 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carboxylic acid EGFR EGFR Compound->EGFR 50 nM KDR KDR Compound->KDR 150 nM PDGFRB PDGFRβ Compound->PDGFRB 250 nM CKIT c-KIT Compound->CKIT 800 nM BRAF BRAF Compound->BRAF 1200 nM P38A p38α Compound->P38A 4500 nM

Caption: Hypothetical potency map for the test compound.

Conclusion and Future Directions

This guide outlines a systematic approach to defining the kinase cross-reactivity profile of this compound. Based on its pyrrolopyrimidine core, broad kinase activity is anticipated, and a thorough experimental evaluation is critical. By progressing from a wide kinome scan to quantitative IC50 determination and comparing the results with known inhibitors, researchers can build a comprehensive understanding of the compound's selectivity. This data-driven profile is indispensable for making informed decisions about lead optimization, predicting potential in vivo efficacy and toxicity, and ultimately advancing the compound through the drug discovery pipeline.

References

Comparative Benchmarking Analysis: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid Derivatives vs. Pemetrexed in Targeting One-Carbon Metabolism for Oncology Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides a comprehensive comparative analysis of a novel class of anticancer compounds, the 5-substituted pyrrolo[3,2-d]pyrimidines, against the established pharmaceutical, Pemetrexed. We will delve into the mechanistic nuances, preclinical efficacy, and the experimental methodologies required for a robust head-to-head evaluation. For the purpose of this guide, we will focus on AGF347, a well-characterized derivative of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, as a representative of this new class of inhibitors.

The rationale for this comparison is grounded in their shared therapeutic target space: the critical pathways of one-carbon (C1) metabolism essential for cancer cell proliferation. While both compound classes disrupt these pathways, their specific molecular targets and mechanisms of action exhibit key differences that have significant implications for efficacy and potential therapeutic applications.

Mechanistic Overview: A Tale of Two Inhibitors

Cancer cells exhibit a heightened demand for nucleotides and amino acids to sustain rapid proliferation. This makes the folate-dependent one-carbon metabolism pathway a prime target for anticancer therapies. This pathway, compartmentalized within the mitochondria and cytosol, provides the necessary building blocks for purine and thymidylate synthesis.

Pemetrexed (Alimta®) is a multi-targeted antifolate that primarily inhibits cytosolic enzymes crucial for purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFTase). Its action leads to the depletion of the nucleotide pools necessary for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis.

Pyrrolo[3,2-d]pyrimidine derivatives (represented by AGF347) are a novel class of inhibitors that also disrupt one-carbon metabolism, but with a distinct and multi-faceted mechanism.[1][2] These compounds have been shown to inhibit not only cytosolic enzymes like GARFTase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) but also, crucially, the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[2][3] The inhibition of mitochondrial C1 metabolism is a key differentiator, as this pathway is vital for providing the cytosol with one-carbon units and is increasingly recognized as a critical node in cancer cell metabolism.[2][3]

The dual targeting of both mitochondrial and cytosolic C1 metabolism by pyrrolo[3,2-d]pyrimidine derivatives represents a potentially more comprehensive blockade of this essential pathway compared to predominantly cytosolic inhibitors like Pemetrexed.[2] Downstream effects of this inhibition include suppression of mTOR signaling, depletion of glutathione, and an increase in reactive oxygen species, further contributing to their antitumor effects.[1][4]

Signaling Pathway Overview

One_Carbon_Metabolism_Inhibition Comparative Mechanism of Action cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors Mito_Serine Serine SHMT2 SHMT2 Mito_Serine->SHMT2 Mito_Glycine Glycine SHMT2->Mito_Glycine Mito_C1 One-Carbon Units (Formate) SHMT2->Mito_C1 Cyto_C1 One-Carbon Units Mito_C1->Cyto_C1 Transport GARFTase GARFTase Cyto_C1->GARFTase AICARFTase AICARFTase Cyto_C1->AICARFTase Purine_Synth De Novo Purine Synthesis GARFTase->Purine_Synth GARFTase->Purine_Synth AICARFTase->Purine_Synth AICARFTase->Purine_Synth DHFR DHFR DHFR->Cyto_C1 TS TS Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA AGF347 AGF347 (Pyrrolo[3,2-d]pyrimidine) AGF347->SHMT2 Inhibits AGF347->GARFTase Inhibits AGF347->AICARFTase Inhibits Pemetrexed Pemetrexed Pemetrexed->GARFTase Inhibits Pemetrexed->DHFR Inhibits Pemetrexed->TS Inhibits

Caption: Comparative inhibition of one-carbon metabolism pathways by AGF347 and Pemetrexed.

Comparative Performance Data

The following table summarizes hypothetical comparative data based on published findings for pyrrolo[3,2-d]pyrimidine derivatives and known data for Pemetrexed. This data illustrates the type of results one would aim to generate in a head-to-head comparison.

ParameterAGF347 (Pyrrolo[3,2-d]pyrimidine)PemetrexedRationale for Comparison
Primary Molecular Targets SHMT2, GARFTase, AICARFTase[2]DHFR, TS, GARFTaseTo delineate the specific enzymatic inhibition profiles.
IC50 (SHMT2) ~50 nM>10,000 nMDemonstrates the novel mitochondrial targeting of AGF347.
IC50 (GARFTase) ~100 nM~200 nMShows overlapping but potentially different potencies at a key cytosolic enzyme.
Cell Line GI50 (MIA PaCa-2) ~75 nM~150 nMCompares broad anti-proliferative activity in a relevant cancer cell line.
In Vivo Tumor Growth Inhibition (MIA PaCa-2 Xenograft) >80% at 50 mg/kg~60% at 100 mg/kgEvaluates preclinical efficacy in a living model.
Key Downstream Effects mTOR suppression, GSH depletion, ROS increase[1][4]Thymidine depletion, cell cycle arrestHighlights the distinct secondary effects contributing to antitumor activity.

Experimental Protocols for Comparative Benchmarking

To validate the comparative efficacy and mechanism of action, a series of well-controlled experiments are necessary. The following protocols provide a framework for this evaluation.

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against their respective target enzymes.

Protocol: SHMT2 Inhibition Assay (for AGF347)

  • Reagent Preparation:

    • Recombinant human SHMT2 enzyme.

    • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM TCEP.

    • Substrates: L-serine and tetrahydrofolate (THF).

    • Cofactor: Pyridoxal 5'-phosphate (PLP).

    • Detection Reagent: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for formaldehyde detection.

  • Assay Procedure:

    • Prepare a serial dilution of AGF347 in DMSO.

    • In a 96-well plate, add SHMT2 enzyme, assay buffer, PLP, and the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding L-serine and THF.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and add CPM to detect the formaldehyde produced.

    • Read the fluorescence (Ex/Em = 387/468 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Explanation: This assay directly measures the enzymatic activity of SHMT2 by quantifying one of its products, formaldehyde. By observing a dose-dependent decrease in formaldehyde production in the presence of AGF347, we can directly attribute the observed effect to the inhibition of SHMT2.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.

Protocol: MTS Assay

  • Cell Culture:

    • Culture pancreatic cancer cells (e.g., MIA PaCa-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AGF347 or Pemetrexed for 72 hours.

    • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Causality Explanation: The MTS assay measures the metabolic activity of the cells, which is directly proportional to the number of viable cells. A reduction in the MTS signal upon treatment with the compounds indicates a decrease in cell proliferation or an increase in cell death, providing a measure of the compound's cytotoxic or cytostatic effects.

Experimental Workflow Diagram

Experimental_Workflow Comparative Benchmarking Workflow cluster_InVitro In Vitro Evaluation cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assays (SHMT2, GARFTase, etc.) IC50 Determine IC50 Values Enzyme_Assay->IC50 Prolif_Assay Cell Proliferation Assay (e.g., MTS on MIA PaCa-2) IC50->Prolif_Assay Guide Dose Selection GI50 Determine GI50 Values Prolif_Assay->GI50 Xenograft Tumor Xenograft Model (e.g., MIA PaCa-2 in mice) GI50->Xenograft Guide Dose Selection Metabolomics Metabolomic Analysis (Isotope Tracing) Pathway_Confirm Confirm Pathway Inhibition Metabolomics->Pathway_Confirm Efficacy Assess Antitumor Efficacy (Tumor Growth Inhibition) Pathway_Confirm->Efficacy Mechanistic Support Xenograft->Efficacy

Caption: A stepwise workflow for the comparative evaluation of novel inhibitors.

Conclusion and Future Directions

The emergence of pyrrolo[3,2-d]pyrimidine derivatives, such as AGF347, represents a significant advancement in the targeting of one-carbon metabolism for cancer therapy. Their unique ability to inhibit both mitochondrial and cytosolic components of this pathway offers a more comprehensive blockade compared to established drugs like Pemetrexed.[2] The preclinical data suggests a promising future for this class of compounds, particularly in malignancies heavily reliant on de novo purine biosynthesis.[1]

Further research should focus on detailed pharmacokinetics and pharmacodynamics, as well as the exploration of combination therapies. For instance, combining a pyrrolo[3,2-d]pyrimidine with a drug that targets a complementary pathway could lead to synergistic antitumor effects and overcome potential resistance mechanisms. The rigorous experimental approach outlined in this guide provides a solid foundation for the continued development and evaluation of this exciting new class of anticancer agents.

References

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolo[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its structural resemblance to purines allows for competitive binding to a variety of enzymes, particularly kinases, making it a focal point in the design of novel inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid core. We will explore the impact of substitutions at key positions on biological activity, drawing from published data on related analogs to provide a comprehensive comparative overview.

The this compound Scaffold: A Versatile Core

The this compound moiety serves as a crucial starting material for the synthesis of a diverse library of compounds. The chlorine atom at the C4-position is a key reactive handle, enabling nucleophilic substitution reactions to introduce a wide array of functional groups. The carboxylic acid at the C7-position offers another point for modification, such as esterification or amidation, to modulate physicochemical properties and target interactions. The pyrrolo[3,2-d]pyrimidine core itself is a known pharmacophore, with derivatives exhibiting a range of biological activities, including kinase inhibition, antagonism of neuropeptide receptors, and anticancer properties.[1][2]

Comparative Analysis of Structure-Activity Relationships

While comprehensive SAR studies on the specific this compound scaffold are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related 5H-pyrrolo[3,2-d]pyrimidine analogs. The following sections dissect the SAR at different positions of the core structure, primarily drawing from research on Kinase Insert Domain Receptor (KDR) inhibitors and Neuropeptide Y5 (NPY5) receptor antagonists.[1][3]

Substitutions at the C4-Position: A Gateway to Potency and Selectivity

The C4-position is a critical determinant of biological activity. The reactive chlorine atom allows for the introduction of various amine and ether linkages, significantly influencing potency and selectivity.

In a study of pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, replacement of the C4-chloro group with substituted anilines was extensively explored.[3] The nature of the substituent on the aniline ring plays a pivotal role in inhibitory activity.

  • Electron-donating and -withdrawing groups: The presence of both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl, cyano) on the aniline ring can lead to potent KDR inhibition. This suggests that both electronic and steric factors contribute to the interaction with the target protein.

  • Positional Isomers: The position of the substituent on the aniline ring is crucial. For instance, meta-substituted anilines often exhibit different activity profiles compared to their ortho- or para-isomers. This highlights the importance of the substituent's vector in orienting the molecule within the kinase binding pocket.

  • Hydrogen Bonding: The amino group linking the aniline to the pyrimidine core can act as a hydrogen bond donor, a key interaction in the hinge region of many kinases.

For NPY5 receptor antagonists, the C4-position has also been a key site for modification. A variety of substituted amines have been introduced, with the nature of the substituent influencing binding affinity.[2]

Modifications at the C5-Position of the Pyrrole Ring

The N5-position of the pyrrole ring is another important site for derivatization that can impact biological activity.

In the context of KDR inhibitors, substitutions at the N5-position with small alkyl groups, such as methyl or ethyl, have been shown to be well-tolerated and can contribute to enhanced potency.[3] Larger or more complex substituents at this position can sometimes lead to a decrease in activity, likely due to steric hindrance within the binding site.

The Role of the C7-Carboxylic Acid and its Analogs

The C7-carboxylic acid provides a handle for modulating the pharmacokinetic properties of the molecule. Esterification or amidation of this group can alter solubility, cell permeability, and metabolic stability.

While the direct impact of C7-carboxylic acid modifications on the SAR of 4-chloro analogs is not extensively detailed in the available literature, studies on related pyrrolopyrimidines suggest that this position can be modified to fine-tune the overall properties of the compound without drastically affecting its core binding interactions.

Summary of SAR for Pyrrolo[3,2-d]pyrimidine Analogs as KDR Inhibitors

The following table summarizes the structure-activity relationships for a series of 5H-pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, providing a valuable reference for the rational design of new analogs based on the this compound scaffold.[3]

Compound ID R1 (at C4) R2 (at N5) KDR IC50 (nM)
1 3-ethynylanilineH1.8
2 3-cyanoanilineH2.5
3 3-(trifluoromethyl)anilineH3.1
4 3-methoxyanilineH4.2
5 3-ethynylanilineCH31.1
6 3-cyanoanilineCH31.5
7 3-(trifluoromethyl)anilineCH32.0
8 3-methoxyanilineCH32.8

Data extracted from a study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.[3]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the SAR studies of these analogs.

General Synthesis of 4-Anilino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid Analogs

This protocol outlines a general procedure for the synthesis of C4-substituted analogs starting from this compound.

Workflow for Synthesis of C4-Anilino Analogs

Synthesis Workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction reagent Substituted Aniline, Base (e.g., DIPEA), Solvent (e.g., NMP) reagent->reaction product 4-Anilino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid Analog reaction->product purification Purification (e.g., HPLC) product->purification final_product Purified Analog purification->final_product Kinase Assay Workflow A Prepare serial dilutions of test compound B Add compound, kinase, and substrate to well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add Kinase-Glo® reagent to measure remaining ATP D->E F Measure luminescence E->F G Calculate IC50 values F->G MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures personal safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined here are grounded in regulatory standards and chemical first principles to ensure a self-validating and safe workflow.

Hazard Identification and Inherent Risk Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives are classified with several key hazards that directly inform disposal protocols.

The presence of the chloro- group categorizes this compound as a halogenated organic compound . This is the single most critical factor for its disposal. The combustion of halogenated organics can lead to the formation of highly corrosive hydrogen halides (e.g., hydrogen chloride) and, under improper conditions, persistent environmental pollutants like dioxins and furans[1]. Therefore, standard disposal methods are insufficient and unsafe.

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Statement GHS Code Source(s)
Acute Toxicity, Oral Toxic if swallowed H301 [2][3]
Skin Corrosion/Irritation Causes skin irritation H315 [2][3]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [2][3]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[2][4] |

The Regulatory Framework: Adherence to EPA and OSHA Mandates

The disposal of hazardous chemicals in a laboratory setting is not optional; it is strictly regulated by federal and state agencies.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates a "cradle-to-grave" management system for hazardous waste[5]. This means you, the generator, are legally responsible for the waste from its creation to its final, safe disposal[5][6]. The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273[7].

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the HAZWOPER standard (29 CFR 1910.120), are designed to ensure worker safety[8][9]. This includes proper training, access to safety data sheets (SDS), and the use of appropriate personal protective equipment (PPE) during waste handling[10][11].

Failure to comply with these regulations can result in significant fines, laboratory shutdowns, and potential harm to individuals and the environment.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation.

Step 1: Utilize Mandatory Personal Protective Equipment (PPE)

Direct contact with the compound must be avoided. The following PPE is required based on the compound's known hazards.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Tightly fitting safety goggles or a face shield. Protects against splashes and dust, preventing serious eye irritation[2].
Hand Chemical-resistant gloves (e.g., nitrile), inspected before use. Prevents skin contact and irritation[2].
Body Flame-retardant lab coat. Protects against incidental contact and spills[2].

| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust, which may cause respiratory irritation[2][4]. |

Step 2: Waste Characterization and Segregation

All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .

  • Solid Waste: This includes the compound itself, as well as any contaminated consumables such as weighing paper, gloves, and paper towels. These must be placed in a dedicated, robust, and sealable waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with non-halogenated solvent waste streams.

Step 3: Container Management and Storage

The hazardous waste container must be:

  • Clearly Labeled: Use an official hazardous waste tag. Clearly write the full chemical name: "this compound" and list all other components (e.g., solvents). Affix the appropriate GHS hazard pictograms (Toxic, Irritant).

  • Securely Sealed: Keep the container tightly closed when not actively adding waste[2].

  • Stored Safely: Store the container in a designated satellite accumulation area within the lab. This area should have secondary containment to control any potential leaks. Store away from incompatible materials like strong oxidizing agents[12].

Step-by-Step Disposal Procedure

This compound must not be disposed of via sink drains or in standard trash[13]. Doing so is a regulatory violation and poses a significant environmental risk. The only acceptable method is through a licensed professional waste disposal service.

Experimental Protocol: Waste Disposal Workflow
  • Waste Accumulation: Following the pre-disposal protocol in Section 3, carefully transfer all waste materials containing the compound into the correctly labeled hazardous waste container.

  • Inventory Management: Maintain a log of the waste being added to the container to ensure an accurate manifest for the disposal vendor.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your contracted licensed hazardous waste disposal company to schedule a pickup.

  • Documentation: Complete all required paperwork, including the hazardous waste manifest provided by the transporter. This document tracks the waste from your lab to its final destination, forming a critical part of your RCRA compliance[6].

  • Final Disposal Method - Controlled Incineration: The designated disposal facility will use high-temperature incineration. As a halogenated organic, this waste requires a specialized incinerator equipped with an afterburner and a flue-gas scrubber[12][13]. The high temperature (typically 982 to 1204°C) ensures the complete destruction of the organic molecule, while the scrubber neutralizes the resulting acidic gases (HCl), preventing their release into the atmosphere[14][15].

G cluster_main Disposal Workflow for this compound cluster_emergency Emergency Protocol A Waste Generated (Solid or Liquid) B Is it a Hazardous Waste? A->B C Characterize as: Halogenated Organic Waste B->C Yes (GHS H301, H315, H319) D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Segregate in Labeled, Sealed Container D->E F Contact Licensed Hazardous Waste Vendor / EHS E->F G Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing F->G S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Wear Full PPE S2->S3 S4 Contain Spill (Use inert absorbent) S3->S4 S5 Collect & Place in Hazardous Waste Container S4->S5 S5->E

Caption: Disposal Decision and Emergency Workflow Diagram.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel[16].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.

  • Protect: Before re-entering the area, don the full PPE detailed in Table 2.

  • Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material, avoiding dust generation[16]. For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the contained material using spark-proof tools and place it into your designated hazardous waste container[2].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your supervisor and your institution's EHS office.

By adhering to this comprehensive guide, you fulfill your professional responsibility to maintain a safe laboratory, protect our environment, and comply with the law.

References

A Comprehensive Guide to the Safe Handling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of safety and experimental integrity. This document will detail the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for emergency situations and proper disposal.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound with potential hazards. A thorough risk assessment is the foundation of safe laboratory practice.

GHS Hazard Classification:

Based on available data for the compound and structurally similar molecules, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1][2]

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][3][4][6]

Toxicological Properties:

The toxicological properties of this specific compound have not been exhaustively investigated.[6] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.[7] The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[7]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[7]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[7][8]Protects the body and personal clothing from contamination. The design ensures maximum coverage.[7][8]
Eye & Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over safety goggles when there is a risk of splashing.[1][7][8][9]Protects the eyes and face from splashes or airborne particles of the compound.[7]
Respiratory Protection For handling the powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N95 or P95 filtering facepiece respirator is advised. For higher-risk situations or if exposure limits are exceeded, a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) may be necessary.[1][6][7][10]Prevents inhalation of the compound.[7]
Shoe Covers Disposable shoe covers.[7]Prevents the tracking of contaminants out of the laboratory.

Donning and Doffing PPE Workflow:

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Shoe Covers Don2 Gown/Lab Coat Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves (Outer Pair over Inner) Don4->Don5 Doff1 Shoe Covers Doff2 Gloves (Outer Pair) Doff1->Doff2 Doff3 Gown/Lab Coat Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Gloves (Inner Pair) Doff5->Doff6

PPE Donning and Doffing Sequence

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure.

Engineering Controls:

  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent the inhalation of dust or vapors.[7][11]

  • Ensure the fume hood has sufficient airflow and is functioning correctly.[7]

  • An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated, clean spatula and weighing vessel.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Reactions: Conduct all reactions within the chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert colleagues.[7]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[7]

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.[7]

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or universal binders).[7]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][11] Avoid creating dust.[1][6]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.[1]

Exposure Protocol:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

  • Store locked up.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4][6]

Disposal:

  • Dispose of the chemical and any contaminated materials as hazardous waste.[1]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1][6]

  • All disposal must be in accordance with local, state, and federal regulations.

Disposal_Workflow substance 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid Waste waste_container Labeled, Sealed Hazardous Waste Container substance->waste_container contaminated_materials Contaminated PPE, Liners, etc. contaminated_materials->waste_container licensed_disposal Licensed Chemical Waste Disposal Facility waste_container->licensed_disposal

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.